Ferroptosis-IN-4
Description
Properties
Molecular Formula |
C17H24ClN3O2 |
|---|---|
Molecular Weight |
337.8 g/mol |
IUPAC Name |
1-[4-[2-(dimethylamino)ethyl-methylamino]phenyl]-3-hydroxy-2-methylpyridin-4-one;hydrochloride |
InChI |
InChI=1S/C17H23N3O2.ClH/c1-13-17(22)16(21)9-10-20(13)15-7-5-14(6-8-15)19(4)12-11-18(2)3;/h5-10,22H,11-12H2,1-4H3;1H |
InChI Key |
CWEFSCNNSFOMAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C=CN1C2=CC=C(C=C2)N(C)CCN(C)C)O.Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Ferroptosis Inhibitors Targeting the ACSL4/LPCAT3 Pathway
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: While the initial query concerned "Ferroptosis-IN-4," a comprehensive literature search did not yield specific scientific publications detailing its mechanism of action beyond its classification as a ferroptosis inhibitor with an EC50 of 20 μM and a protective role in a mouse model of acute kidney injury. Therefore, this guide will focus on the well-elucidated mechanism of action of inhibitors targeting the Acyl-CoA Synthetase Long-chain family member 4 (ACSL4) and Lysophosphatidylcholine Acyltransferase 3 (LPCAT3) pathway, a critical axis in the execution of ferroptosis. This information provides a foundational understanding of how a compound like this compound might function if it targets this pathway.
Introduction to Ferroptosis and the Role of Lipid Metabolism
Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides to lethal levels.[1][2] Unlike other forms of programmed cell death, such as apoptosis, ferroptosis is driven by the oxidative destruction of cellular membranes. A key determinant of a cell's sensitivity to ferroptosis is the composition of its membrane phospholipids, particularly the abundance of polyunsaturated fatty acids (PUFAs).[3][4][5][6][7]
The enzymes ACSL4 and LPCAT3 are central players in shaping the cellular lipidome to be more susceptible to ferroptosis.[3][4][5][6][7]
-
ACSL4 (Acyl-CoA Synthetase Long-chain family member 4): This enzyme catalyzes the esterification of long-chain PUFAs, such as arachidonic acid (AA) and adrenic acid (AdA), into their corresponding acyl-CoA thioesters.[3] ACSL4 displays a preference for these PUFAs, which are highly susceptible to oxidation.
-
LPCAT3 (Lysophosphatidylcholine Acyltransferase 3): Following their activation by ACSL4, PUFA-CoAs are incorporated into lysophospholipids to form phosphatidylethanolamines (PEs) and phosphatidylcholines (PCs) by LPCAT3.[3][4][5] This remodeling of membrane phospholipids enriches them with oxidizable PUFA tails.
The presence of these PUFA-containing phospholipids in cellular membranes provides the substrate for lipid peroxidation, which can be initiated by enzymes like lipoxygenases (LOXs) or through non-enzymatic, iron-dependent reactions.[5] The accumulation of lipid peroxides disrupts membrane integrity, leading to cell death. Consequently, inhibiting the activity of ACSL4 or LPCAT3 presents a promising therapeutic strategy to prevent ferroptosis in pathological conditions such as ischemia-reperfusion injury, neurodegenerative diseases, and certain types of cancer.
Mechanism of Action of ACSL4/LPCAT3 Pathway Inhibitors
Inhibitors of the ACSL4 and LPCAT3 pathway prevent ferroptosis by disrupting the metabolic cascade that incorporates PUFAs into membrane phospholipids. By blocking either of these enzymes, the cellular membranes are less enriched with oxidizable lipid species, thereby rendering the cells resistant to ferroptotic stimuli.
Targeting ACSL4
Inhibitors of ACSL4 block the initial step of PUFA activation. By preventing the formation of PUFA-CoAs, these inhibitors reduce the available substrate for LPCAT3 to incorporate into phospholipids. This leads to a decrease in the overall abundance of highly oxidizable lipids in cellular membranes, thus conferring protection against ferroptosis.
Targeting LPCAT3
LPCAT3 inhibitors act downstream of ACSL4. Even if PUFA-CoAs are generated, these inhibitors prevent their esterification into lysophospholipids. This blockade similarly results in a lower proportion of PUFA-containing phospholipids in the membranes, thereby diminishing the substrate for lipid peroxidation and inhibiting ferroptosis.
Quantitative Data on Representative Ferroptosis Inhibitors
While specific quantitative data for "this compound" is limited, the following table summarizes data for other known ferroptosis inhibitors, including those that act on the lipid metabolism pathway. This provides a comparative context for the potency of such compounds.
| Compound | Target/Mechanism | Cell Line | EC50/IC50 | Reference |
| This compound | Ferroptosis Inhibitor | Not Specified | 20 μM (EC50) | Commercial Supplier Data |
| Ferrostatin-1 | Radical-Trapping Antioxidant | HT-1080 | 60 nM (EC50) | [2] |
| Liproxstatin-1 | Radical-Trapping Antioxidant | Gpx4-/- MEFs | 20 nM (IC50) | [2] |
| Rosiglitazone | ACSL4 Inhibitor | Pfa1 | ~10 µM (IC50) | [2] |
| AS-252424 | ACSL4 Inhibitor | HT-1080 | ~2.2 µM (IC50) | [8] |
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the mechanism of action of ferroptosis inhibitors targeting the ACSL4/LPCAT3 pathway.
Cell Viability Assay to Determine Inhibitor Potency
This protocol is used to determine the concentration at which an inhibitor protects cells from a ferroptosis-inducing agent.
-
Cell Seeding: Plate cells (e.g., HT-1080 fibrosarcoma cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-treat the cells with a serial dilution of the test inhibitor (e.g., this compound) for 1-2 hours.
-
Ferroptosis Induction: Add a ferroptosis-inducing agent, such as RSL3 (a GPX4 inhibitor) or erastin (a system Xc- inhibitor), at a pre-determined lethal concentration.
-
Incubation: Incubate the plate for 24-48 hours.
-
Viability Measurement: Assess cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay or by staining with crystal violet.
-
Data Analysis: Plot the cell viability against the inhibitor concentration and fit the data to a dose-response curve to calculate the EC50 value.
Lipid Peroxidation Assay
This assay directly measures the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis.
-
Cell Treatment: Treat cells with the ferroptosis inducer in the presence or absence of the test inhibitor as described above.
-
Probe Staining: Towards the end of the treatment period, add a lipid ROS-sensitive fluorescent probe, such as C11-BODIPY™ 581/591, to the cells and incubate for 30-60 minutes.
-
Imaging or Flow Cytometry: Visualize the fluorescence using a fluorescence microscope or quantify it using a flow cytometer. A shift from red to green fluorescence indicates lipid peroxidation.
-
Data Analysis: Quantify the fluorescence intensity to determine the extent of lipid peroxidation and the protective effect of the inhibitor.
In Vitro ACSL4/LPCAT3 Enzyme Activity Assay
This assay determines if the inhibitor directly targets the enzymatic activity of ACSL4 or LPCAT3.
-
Recombinant Enzyme: Obtain purified recombinant human ACSL4 or LPCAT3.
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme, its substrates (e.g., arachidonic acid and CoA for ACSL4; arachidonoyl-CoA and lysophosphatidylcholine for LPCAT3), and a buffer.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor to the reaction mixture.
-
Reaction Initiation and Incubation: Initiate the reaction and incubate at 37°C for a defined period.
-
Product Detection: Measure the formation of the enzymatic product (e.g., arachidonoyl-CoA for ACSL4; phosphatidylethanolamine for LPCAT3) using methods such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Calculate the enzyme activity at each inhibitor concentration and determine the IC50 value.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Signaling pathway of ferroptosis induction via the ACSL4/LPCAT3 axis and points of inhibition.
Caption: General experimental workflow for characterizing a ferroptosis inhibitor.
References
- 1. Resistance to death pathway induction as a potential targeted therapy in CRISPR/Cas-9 knock-out colorectal cancer cell lines [termedia.pl]
- 2. Inhibition of cisplatin-induced Acsl4-mediated ferroptosis alleviated ovarian injury | CoLab [colab.ws]
- 3. Design, Synthesis, and Biological Evaluation of New Improved Ferrostatin-1 Derived Ferroptosis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ferroptosis inhibitors: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ferroptosis in Cancer Therapy: Mechanisms, Small Molecule Inducers, and Novel Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and evaluation of novel ferrostatin derivatives for the prevention of HG-induced VEC ferroptosis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and biological evaluation of benzo[b]thiophene analogues as novel ferroptosis inhibitor that inhibit fibrosarcoma cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and Synthesis of the Ferroptosis Inducer GPX4-IN-3 (Compound 26a)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic strategy, particularly for cancers resistant to conventional therapies. A key regulator of this pathway is Glutathione Peroxidase 4 (GPX4), an enzyme that neutralizes lipid hydroperoxides. Inhibition of GPX4 is a direct and effective method for inducing ferroptosis. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a potent and selective GPX4 inhibitor, initially reported as compound 26a and also known as GPX4-IN-3. This document details its mechanism of action, summarizes key quantitative data, provides representative experimental protocols, and visualizes the relevant biological and experimental workflows.
Introduction: The Rise of Ferroptosis and Targeting GPX4
First described in 2012, ferroptosis is biochemically and morphologically distinct from other forms of programmed cell death like apoptosis.[1][2] It is initiated by the iron-catalyzed peroxidation of polyunsaturated fatty acids within cellular membranes, leading to a loss of membrane integrity and eventual cell death.[2] The cellular defense against this process is primarily mediated by the glutathione (GSH)-dependent lipid peroxide repair enzyme, GPX4.[2] Consequently, direct inhibition of GPX4 has become a focal point for the development of novel therapeutics designed to induce ferroptosis.
Compound 26a (GPX4-IN-3) was developed through a stepwise structure-activity relationship (SAR) optimization, demonstrating superior potency and selectivity in inducing ferroptosis compared to earlier inhibitors like RSL-3.[3] This guide will delve into the specifics of its synthesis and biological characterization.
Mechanism of Action and Signaling Pathway
GPX4-IN-3 induces ferroptosis by directly inhibiting the enzymatic activity of GPX4.[3] GPX4 is the sole enzyme capable of reducing phospholipid hydroperoxides to their corresponding alcohols, thereby protecting cell membranes from oxidative damage. By inhibiting GPX4, GPX4-IN-3 leads to an uncontrolled accumulation of lipid reactive oxygen species (ROS), which propagates lipid peroxidation, culminating in cell death.[3] This mechanism is distinct from other ferroptosis inducers like erastin, which acts upstream by inhibiting the cystine/glutamate antiporter (System Xc-), leading to depletion of GSH, a necessary cofactor for GPX4 activity.[2]
Data Presentation: Biological Activity of GPX4-IN-3
The following tables summarize the key quantitative data for GPX4-IN-3 (compound 26a) from the primary literature.[3]
Table 1: In Vitro GPX4 Inhibition and Cellular Activity
| Parameter | Value | Cell Line/Assay Condition | Reference |
| GPX4 Inhibition | 71.7% at 1.0 µM | Enzyme Assay | [3] |
| IC50 | 0.078 µM | 4T1 (murine breast cancer) | |
| 0.15 µM | HT-1080 (human fibrosarcoma) | ||
| 6.9 µM | MCF-7 (human breast cancer) | ||
| Ferroptosis Selectivity | 31.5 | HT-1080 (IC50 with Fer-1 / IC50 without Fer-1) | [3] |
Table 2: In Vivo Antitumor Efficacy in 4T1 Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition (TGI) | Reference |
| GPX4-IN-3 | 15 mg/kg | 33.2% | |
| 30 mg/kg | 55.1% |
Experimental Protocols
Disclaimer: The following protocols are representative examples based on standard methodologies in the field. The exact, detailed procedures, reagents, and instrumentation used for the generation of the data presented for compound 26a are best found in the supplementary information of the primary publication (Xu et al., J. Med. Chem. 2021, 64, 18, 13312–13326), which was not directly accessible. These protocols are provided for instructional purposes.
Synthesis of GPX4-IN-3 (Compound 26a)
The synthesis of compound 26a is a multi-step process. A generalized workflow is presented below. For specific reaction conditions, reagent quantities, and purification methods, consultation of the original publication is highly recommended.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of GPX4-IN-3 on cancer cell lines.
-
Cell Plating: Seed cells (e.g., 4T1, HT-1080) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of GPX4-IN-3 (and controls like RSL-3 and vehicle) and incubate for 48-72 hours. To confirm ferroptosis, a parallel set of wells should be co-treated with a ferroptosis inhibitor like Ferrostatin-1 (Fer-1).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 values.
Lipid Peroxidation Assay (C11-BODIPY Staining)
This assay measures the accumulation of lipid ROS, a hallmark of ferroptosis.
-
Cell Treatment: Plate cells in a suitable format (e.g., 6-well plate or chamber slide) and treat with GPX4-IN-3 for a specified time (e.g., 8 hours).
-
Probe Incubation: Add the C11-BODIPY 581/591 probe to the cell culture medium at a final concentration of 1-2 µM and incubate for 30 minutes at 37°C.
-
Washing: Wash the cells twice with a buffered saline solution (e.g., HBSS or PBS).
-
Imaging/Flow Cytometry: Analyze the cells using fluorescence microscopy or flow cytometry. Upon oxidation, the probe's fluorescence shifts from red (~590 nm emission) to green (~510 nm emission).
-
Data Analysis: Quantify lipid peroxidation by measuring the ratio of green to red fluorescence intensity. An increase in this ratio indicates a higher level of lipid peroxidation.
In Vitro GPX4 Enzyme Inhibition Assay
This assay directly measures the inhibitory effect of GPX4-IN-3 on GPX4 enzymatic activity. A common method is a coupled-enzyme assay.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing assay buffer, glutathione reductase, NADPH, and reduced glutathione (GSH).
-
Inhibitor Incubation: Add recombinant human GPX4 enzyme to the wells, followed by the addition of GPX4-IN-3 at various concentrations. Incubate for a defined period (e.g., 30 minutes) to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a substrate, such as cumene hydroperoxide.
-
Kinetic Measurement: Immediately measure the decrease in NADPH absorbance at 340 nm over time using a plate reader. The rate of NADPH consumption is proportional to GPX4 activity.
-
Data Analysis: Calculate the percentage of GPX4 inhibition for each concentration of GPX4-IN-3 relative to a no-inhibitor control.
In Vivo Tumor Xenograft Study
This study evaluates the antitumor efficacy of GPX4-IN-3 in a living organism.
-
Animal Model: Use immunocompromised mice (e.g., BALB/c nude mice).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 4T1 cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer GPX4-IN-3 (e.g., at 15 and 30 mg/kg) and a vehicle control via a suitable route (e.g., intravenous injection) according to a defined schedule (e.g., every two days for a total of five times).
-
Monitoring: Measure tumor volume and mouse body weight regularly throughout the study.
-
Endpoint and Analysis: At the end of the study, sacrifice the mice, excise the tumors, and weigh them. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Conclusion
GPX4-IN-3 (compound 26a) represents a significant advancement in the development of potent and selective ferroptosis inducers.[3] Its direct targeting of GPX4 provides a powerful tool for both basic research into the mechanisms of ferroptosis and for the preclinical development of novel anticancer therapies. The data summarized and the protocols provided in this guide offer a comprehensive resource for researchers aiming to work with this compound or to develop similar next-generation ferroptosis inducers. Further investigation into its pharmacokinetic properties and efficacy in a broader range of cancer models will be crucial for its potential clinical translation.
References
- 1. Discovery of a Potent Glutathione Peroxidase 4 Inhibitor as a Selective Ferroptosis Inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How does ferrocene correlate with ferroptosis? Multiple approaches to explore ferrocene-appended GPX4 inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
A Technical Guide to Hydroxypyridinone Iron Chelators as Ferroptosis Inhibitors: A Profile of Deferiprone
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide provides an in-depth overview of hydroxypyridinone iron chelators as a class of ferroptosis inhibitors, with a specific focus on the well-characterized and clinically approved drug, Deferiprone. The document details the underlying mechanisms, summarizes key quantitative data, provides established experimental protocols, and visualizes the critical pathways and workflows.
Introduction: Ferroptosis and the Central Role of Iron
Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid peroxides to lethal levels.[1][2] Unlike apoptosis, it does not involve caspase activation. Instead, its defining features are an overwhelming lipid peroxidation, depletion of glutathione (GSH), and inactivation of the selenoenzyme glutathione peroxidase 4 (GPX4).[3][4] GPX4 is the primary enzyme responsible for detoxifying lipid peroxides, and its inhibition or the depletion of its cofactor, GSH, are key triggers of ferroptosis.[3]
Iron is the critical catalyst in the ferroptotic process. The intracellular "labile iron pool" (LIP), a pool of loosely bound, redox-active iron, participates in the Fenton reaction, which generates highly reactive hydroxyl radicals.[5][6] These radicals initiate and propagate lipid peroxidation, leading to membrane damage and eventual cell death.[1] Consequently, agents that can effectively chelate this intracellular labile iron have emerged as potent inhibitors of ferroptosis.[7]
Hydroxypyridinones, particularly 3-hydroxypyridin-4-ones, represent a class of small-molecule, orally available iron chelators. Deferiprone (DFP) is a prominent member of this class, approved for the treatment of iron overload conditions.[3][8] Its ability to readily penetrate cell membranes and chelate intracellular iron makes it a valuable tool for studying and potentially treating pathologies involving ferroptosis.[3][9]
Mechanism of Action: Deferiprone as a Ferroptosis Inhibitor
Deferiprone's primary mechanism as a ferroptosis inhibitor is the sequestration of intracellular labile iron. As a bidentate chelator, three Deferiprone molecules bind to one ferric ion (Fe³⁺) to form a stable 3:1 neutral complex.[5][10] This action directly counteracts the initial trigger of ferroptosis.
The key steps in its mechanism are:
-
Cellular Penetration: Deferiprone is a low-molecular-weight molecule that can efficiently cross cell and mitochondrial membranes.[3]
-
Chelation of Labile Iron: Inside the cell, it binds to excess iron in the labile iron pool, preventing it from participating in the Fenton reaction.[5]
-
Inhibition of Lipid Peroxidation: By sequestering catalytic iron, Deferiprone halts the generation of reactive oxygen species (ROS) and the subsequent chain reaction of lipid peroxidation.[9][11] This is the core protective effect against ferroptosis.
-
Upregulation of Protective Proteins: Studies have shown that Deferiprone can also upregulate the expression of mitochondrial ferritin (FTMT).[3] FTMT sequesters iron within the mitochondria, further reducing its availability for redox cycling and protecting against oxidative damage.[3]
-
Restoration of Antioxidant Defenses: In some models, Deferiprone has been shown to help restore levels of reduced glutathione (GSH) and the activity of glutathione peroxidase (GPX), bolstering the cell's natural anti-ferroptotic defenses.[11]
The following diagram illustrates the central role of iron in ferroptosis and the inhibitory action of Deferiprone.
Quantitative Data Summary
The efficacy of Deferiprone as a ferroptosis inhibitor can be context-dependent, varying with the cell type and the method of ferroptosis induction. While it is a potent iron chelator, its effective concentration for inhibiting ferroptosis is generally in the micromolar range.
| Parameter | Cell Line / Model | Inducer | Value | Reference |
| EC₅₀ | General Observation | Erastin | > 100 µM | [12] |
| Effective Conc. | Aortic Smooth Muscle Cells | Erastin (10 µM) + Ferric Citrate (50 µM) | 150 µM (Effective Rescue) | [13] |
| Effective Conc. | Rat & Human Hepatocytes | Iron Citrate (50 µM) | 150 µM (Protective Effect) | [14] |
| Iron Chelation | N/A | Ferric Ion (Fe³⁺) | 3:1 (Deferiprone:Iron) | [5][10] |
Note: The relatively high EC₅₀ value compared to specific ferroptosis inhibitors like Ferrostatin-1 (which acts as a radical-trapping antioxidant) highlights that Deferiprone's primary action is through modulating the iron pool, which may require higher concentrations to achieve a significant effect on the downstream consequences of established oxidative stress.
Experimental Protocols
This section provides detailed methodologies for assessing the efficacy of hydroxypyridinone iron chelators like Deferiprone in inhibiting ferroptosis in a cell-based model.
-
Cell Seeding: Plate cells (e.g., human aortic smooth muscle cells, HT-1080 fibrosarcoma, or Jurkat cells) in a 96-well plate at a density that allows for ~80-90% confluency after 24 hours.
-
Ferroptosis Induction: After 24 hours of incubation, remove the culture medium and replace it with fresh medium containing a ferroptosis inducer. Common inducers include:
-
Inhibitor Treatment: In parallel wells, treat cells with the ferroptosis inducer(s) and varying concentrations of Deferiprone (e.g., 0-200 µM). Include a "vehicle only" control and an "inducer only" control.
-
Incubation: Incubate the plates for a predetermined period (e.g., 16-24 hours).[13]
A. Cell Viability Assay (MTT Method)
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
B. Measurement of Lipid Peroxidation (C11-BODIPY 581/591 Assay)
-
After the treatment period, wash the cells with PBS.
-
Load the cells with 2.5 µM C11-BODIPY 581/591 probe in serum-free medium for 30 minutes at 37°C.
-
Wash the cells twice with PBS.
-
Measure fluorescence using a flow cytometer or fluorescence microscope. The probe shifts its fluorescence emission from red to green upon oxidation of the polyunsaturated butadienyl portion.
-
Quantify the percentage of green-fluorescent cells or the mean green fluorescence intensity as an indicator of lipid peroxidation.
C. Measurement of Intracellular Labile Iron (Calcein-AM Assay)
-
Load cells with 1 µM Calcein-AM for 30 minutes at 37°C. Calcein-AM is fluorescent, but its fluorescence is quenched by the binding of labile iron.
-
Wash cells with PBS.
-
Measure the fluorescence intensity (Excitation: 488 nm, Emission: 517 nm).
-
An increase in fluorescence in Deferiprone-treated cells (compared to inducer-only cells) indicates a reduction in the labile iron pool.
The following diagram outlines a typical experimental workflow for evaluating a hydroxypyridinone iron chelator.
Conclusion and Future Directions
Hydroxypyridinone iron chelators, exemplified by Deferiprone, serve as effective inhibitors of ferroptosis through the direct sequestration of the labile iron that catalyzes lethal lipid peroxidation. While their potency in cell-based assays may be lower than that of radical-trapping antioxidants, their ability to target the upstream trigger of ferroptosis makes them invaluable research tools and potential therapeutic agents for diseases where iron dysregulation and ferroptosis are pathogenic drivers, such as in certain neurodegenerative diseases, ischemia-reperfusion injury, and some cancers.[8][15]
Future research should focus on developing hydroxypyridinone derivatives with improved cell permeability and subcellular targeting (e.g., to mitochondria) to enhance their anti-ferroptotic efficacy. Combining these iron chelators with other ferroptosis inhibitors, such as GPX4 activators or inhibitors of lipid-peroxidizing enzymes, could also represent a promising synergistic strategy for therapeutic development.
References
- 1. The Vital Role Played by Deferiprone in the Transition of Thalassaemia from a Fatal to a Chronic Disease and Challenges in Its Repurposing for Use in Non-Iron-Loaded Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mitochondrial ferritin upregulation by deferiprone reduced neuronal ferroptosis and improved neurological deficits via NDRG1/Yap pathway in a neonatal rat model of germinal matrix hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ferroptosis inhibitors: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Deferiprone? [synapse.patsnap.com]
- 6. From Iron Chelation to Overload as a Therapeutic Strategy to Induce Ferroptosis in Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ferroptosis inhibition by deferiprone, attenuates myelin damage and promotes neuroprotection in demyelinated optic nerve - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Oral Iron Chelator Deferiprone Protects against Iron Overload–Induced Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Frontiers | Deferiprone–resveratrol hybrid attenuates iron accumulation, oxidative stress, and antioxidant defenses in iron-loaded human Huh7 hepatic cells [frontiersin.org]
- 12. Novel 3-hydroxypyridin-4(1H)-One derivatives as ferroptosis inhibitors with iron-chelating and reactive oxygen species scavenging activities and therapeutic effect in cisplatin-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Smooth Muscle Cell-Based Ferroptosis Model to Evaluate Iron-Chelating Molecules for Cardiovascular Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of iron toxicity in rat and human hepatocyte cultures by the hydroxypyridin-4-ones CP20 and CP94 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Deferiprone: A Forty-Year-Old Multi-Targeting Drug with Possible Activity against COVID-19 and Diseases of Similar Symptomatology [mdpi.com]
The Role of Ferrostatin-1 in Inhibiting Lipid Peroxidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation, has emerged as a critical process in various pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. The ability to modulate this pathway is of significant therapeutic interest. This technical guide provides an in-depth overview of Ferrostatin-1 (Fer-1), a potent and selective small-molecule inhibitor of ferroptosis. We will delve into its core mechanism of action in preventing lipid peroxidation, summarize key quantitative data, provide detailed experimental protocols for its use, and visualize the associated signaling pathways. This document serves as a comprehensive resource for researchers and drug development professionals working to understand and target ferroptosis.
Introduction to Ferroptosis and Lipid Peroxidation
Ferroptosis is a unique form of regulated cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS) and subsequent peroxidation of polyunsaturated fatty acids (PUFAs) within cellular membranes.[1][2] This process is distinct from other cell death modalities such as apoptosis and necrosis in its morphology, biochemistry, and genetics.[3] The central executioner of ferroptosis is the overwhelming accumulation of lipid hydroperoxides, which disrupts membrane integrity and leads to cell lysis.
The primary defense against ferroptosis is the glutathione peroxidase 4 (GPX4) enzyme, which, with glutathione (GSH) as a cofactor, reduces toxic lipid hydroperoxides to non-toxic lipid alcohols.[4] Inhibition of GPX4 activity or depletion of GSH sensitizes cells to ferroptosis.
Ferrostatin-1: A Potent Inhibitor of Lipid Peroxidation
Ferrostatin-1 is a synthetic antioxidant that was one of the first identified and is now one of the most widely used inhibitors of ferroptosis.[1][5] Its primary mechanism of action is the inhibition of lipid peroxidation, thereby preventing the execution of ferroptotic cell death.
Mechanism of Action
Ferrostatin-1 functions as a radical-trapping antioxidant (RTA).[6][7] It effectively scavenges lipid peroxyl radicals, breaking the chain reaction of lipid peroxidation within cellular membranes.[6] This activity is more potent in a lipid bilayer environment compared to other antioxidants like α-tocopherol.[2][7]
Recent studies have further elucidated a more specific mechanism involving the 15-Lipoxygenase (15LOX)/Phosphatidylethanolamine Binding Protein-1 (PEBP1) complex.[8][9] Ferrostatin-1 has been shown to bind to this complex and inhibit the production of hydroperoxy-eicosatetraenoyl-phosphatidylethanolamine (HpETE-PE), a critical pro-ferroptotic signal.[9] This inhibition occurs at concentrations significantly lower than those required for general radical scavenging, suggesting a targeted enzymatic inhibition.[8]
Interestingly, Ferrostatin-1 can also chelate iron, which may contribute to its anti-ferroptotic activity by reducing the availability of iron for the Fenton reaction, a key source of ROS.[10]
Quantitative Data for Ferrostatin-1
The potency of Ferrostatin-1 has been quantified in various cellular models of ferroptosis. The following table summarizes key quantitative data.
| Parameter | Cell Line | Inducer | Value | Reference |
| EC50 | HT-1080 | Erastin | 60 nM | [5] |
| IC50 | MLE cells | RSL3 | ~100 nM | [8] |
| IC50 | 15LOX2/PEBP1 complex | in vitro | ~10 nM | [8] |
| EC50 | HEK-293 (15-LOX-1 overexpressing) | RSL3 | 15 nM | [7] |
Signaling Pathways Modulated by Ferrostatin-1
Ferrostatin-1 primarily acts downstream of GPX4 inactivation, directly quenching the lipid peroxides that would otherwise lead to cell death. The following diagram illustrates the canonical ferroptosis pathway and the point of intervention for Ferrostatin-1.
Caption: Ferrostatin-1 inhibits ferroptosis by trapping lipid radicals and inhibiting LOX/PEBP1.
Experimental Protocols
The following are detailed methodologies for key experiments involving Ferrostatin-1.
Cell Viability Assay to Determine the Protective Effect of Ferrostatin-1
This protocol is designed to assess the ability of Ferrostatin-1 to rescue cells from ferroptosis induced by agents like erastin or RSL3.
Materials:
-
Cell line of interest (e.g., HT-1080 fibrosarcoma cells)
-
Complete cell culture medium
-
Ferroptosis inducer (e.g., Erastin or RSL3)
-
Ferrostatin-1 (stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega; or CCK-8 assay kit)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000 cells/well). Incubate for 12-24 hours.[11]
-
Pre-treatment with Ferrostatin-1: Prepare serial dilutions of Ferrostatin-1 in complete medium. Remove the old medium from the wells and add the medium containing different concentrations of Ferrostatin-1 (e.g., 10 nM to 10 µM). Include a vehicle control (DMSO). Incubate for 1-2 hours.[12][13]
-
Induction of Ferroptosis: Prepare the ferroptosis inducer (e.g., Erastin at 10 µM or RSL3 at 1 µM) in complete medium. Add the inducer to the wells already containing Ferrostatin-1.
-
Incubation: Incubate the plate for the desired time period (e.g., 24-48 hours).
-
Cell Viability Measurement:
-
For CellTiter-Glo®: Equilibrate the plate and reagent to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
For CCK-8: Add 10 µL of CCK-8 solution to each well. Incubate for 1-4 hours at 37°C. Measure the absorbance at 450 nm using a microplate reader.[14]
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the dose-response curve of Ferrostatin-1 in the presence of the ferroptosis inducer to determine its EC50.
Caption: Workflow for assessing the protective effect of Ferrostatin-1 on cell viability.
Lipid Peroxidation Assay using C11-BODIPY™ 581/591
This protocol measures lipid peroxidation directly using the fluorescent probe C11-BODIPY™ 581/591, which shifts its fluorescence emission from red to green upon oxidation.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Ferroptosis inducer (e.g., RSL3)
-
Ferrostatin-1
-
C11-BODIPY™ 581/591 (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with the ferroptosis inducer (e.g., RSL3 at 100 nM) with or without pre-treatment with Ferrostatin-1 (e.g., 1 µM) for a specified time (e.g., 6 hours).[9][15]
-
Staining with C11-BODIPY™:
-
Prepare a working solution of C11-BODIPY™ 581/591 (e.g., 2.5 µM) in PBS or serum-free medium.
-
Remove the treatment medium and wash the cells once with PBS.
-
Add the C11-BODIPY™ working solution to the cells and incubate for 30 minutes at 37°C, protected from light.
-
-
Cell Harvesting and Analysis:
-
For Flow Cytometry: After incubation, wash the cells with PBS. Detach the cells using a gentle cell dissociation reagent (e.g., TrypLE™). Resuspend the cells in PBS. Analyze the cells on a flow cytometer, measuring the fluorescence in both the green (e.g., FITC channel) and red (e.g., PE-Texas Red channel) channels. An increase in the green/red fluorescence ratio indicates lipid peroxidation.[12]
-
For Fluorescence Microscopy: After incubation, wash the cells with PBS. Add fresh PBS or imaging buffer to the cells. Observe the cells under a fluorescence microscope equipped with appropriate filters for green and red fluorescence.
-
-
Data Analysis: Quantify the shift in fluorescence intensity. For flow cytometry, calculate the percentage of cells with high green fluorescence or the mean fluorescence intensity in the green channel. For microscopy, quantify the fluorescence intensity of individual cells.
Caption: Workflow for measuring lipid peroxidation using C11-BODIPY™ 581/591.
Conclusion
Ferrostatin-1 is a cornerstone tool for studying ferroptosis and holds therapeutic potential for diseases driven by lipid peroxidation. Its well-defined mechanism as a potent radical-trapping antioxidant and an inhibitor of the 15LOX/PEBP1 complex makes it a valuable probe for dissecting the intricacies of ferroptotic cell death. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to effectively utilize Ferrostatin-1 in their investigations and to advance the development of novel therapeutics targeting ferroptosis. As our understanding of ferroptosis continues to evolve, the principles and methodologies outlined here will remain fundamental to progress in the field.
References
- 1. Ferrostatins Inhibit Oxidative Lipid Damage and Cell Death in Diverse Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the Mechanism of Cytoprotection by Ferrostatin-1 and Liproxstatin-1 and the Role of Lipid Peroxidation in Ferroptotic Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ferroptosis-Specific Inhibitor Ferrostatin-1 Relieves H2O2-Induced Redox Imbalance in Primary Cardiomyocytes through the Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. On the Mechanism of Cytoprotection by Ferrostatin-1 and Liproxstatin-1 and the Role of Lipid Peroxidation in Ferroptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stockwelllab.fas.columbia.edu [stockwelllab.fas.columbia.edu]
- 9. Resolving the paradox of ferroptotic cell death: Ferrostatin-1 binds to 15LOX/PEBP1 complex, suppresses generation of peroxidized ETE-PE, and protects against ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insight into the mechanism of ferroptosis inhibition by ferrostatin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2.6. Cell Viability Assay [bio-protocol.org]
- 12. Ferrostatin-1 protects HT-22 cells from oxidative toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ferrostatin-1 protects HT-22 cells from oxidative toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ferrostatin-1 alleviates cytotoxicity of cobalt nanoparticles by inhibiting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inactivation of the ferroptosis regulator Gpx4 triggers acute renal failure in mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Ferroptosis-IN-4 and its Effect on GPX4 Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a recently identified small molecule, Ferroptosis-IN-4, and its relevance to the activity of Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis. This document delves into the quantitative data, experimental methodologies, and the underlying signaling pathways, offering valuable insights for professionals in the field of ferroptosis research and drug development.
Introduction to Ferroptosis and the Role of GPX4
Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid hydroperoxides to lethal levels.[1][2] This process is distinct from other forms of cell death, such as apoptosis and necrosis, in its mechanism and morphological features. The central axis of ferroptosis regulation involves the selenoenzyme Glutathione Peroxidase 4 (GPX4).[1][2][3] GPX4 plays a crucial role in cellular antioxidant defense by reducing lipid hydroperoxides to non-toxic lipid alcohols, thereby preventing the propagation of lipid peroxidation.[3] Inhibition of GPX4 activity, either directly or indirectly through depletion of its cofactor glutathione (GSH), leads to an accumulation of lipid reactive oxygen species (ROS) and subsequent execution of ferroptotic cell death.[2][3]
Unraveling "this compound" and "GPX4-IN-4"
Recent investigations have brought to light two distinct molecules of interest in the study of ferroptosis:
-
This compound (compound 6k): This compound has been identified as an inhibitor of ferroptosis. Its mechanism of action is attributed to its excellent iron-chelating capability.[4] By sequestering iron, this compound prevents the Fenton reaction, a key process in the generation of hydroxyl radicals that drive lipid peroxidation. Therefore, it acts as an indirect inhibitor of ferroptosis.
-
GPX4-IN-4 (Compound 24): This molecule is a potent and direct inhibitor of GPX4.[5][6] Its direct interaction with GPX4 makes it a valuable tool for studying the specific roles of this enzyme in ferroptosis and for the development of novel therapeutic strategies that leverage this cell death pathway.
Given the focus on the direct effect on GPX4 activity, this guide will primarily concentrate on the technical details of GPX4-IN-4 .
Quantitative Data for GPX4-IN-4
The inhibitory effects of GPX4-IN-4 have been quantified in various cell-based assays. The following tables summarize the key data from the primary literature.
| Cell Line | Assay Duration | EC50 (µM) | Conditions | Reference |
| HT1080 | 1.5 h | 0.85 | - | [5] |
| HT1080 | 3 h | 0.27 | - | [5] |
| HT1080 | 6 h | 0.17 | - | [5] |
| HT1080 | 24 h | 0.09 | - | [5] |
| NCI-H1703 | 72 h | 0.117 | Without Ferrostatin-1 | [5] |
| NCI-H1703 | 72 h | 4.74 | With Ferrostatin-1 | [5] |
Table 1: Cellular Potency of GPX4-IN-4. EC50 values represent the concentration of GPX4-IN-4 required to inhibit cell viability by 50%. Ferrostatin-1 is a known inhibitor of ferroptosis.
Experimental Protocols
This section details the methodologies used to characterize the effect of GPX4-IN-4 on GPX4 activity and cellular viability.
Cell Viability Assay
This protocol is used to determine the concentration-dependent effect of a compound on cell survival.
-
Cell Seeding: Plate cells (e.g., HT1080 or NCI-H1703) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of GPX4-IN-4 in a suitable solvent (e.g., DMSO) and add them to the cells. Include a vehicle-only control. For rescue experiments, co-treat with a ferroptosis inhibitor like Ferrostatin-1.
-
Incubation: Incubate the cells with the compound for the desired duration (e.g., 1.5, 3, 6, 24, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Measurement: Assess cell viability using a commercially available reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. Luminescence is measured using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle-treated control cells and plot the results as a percentage of viability versus the logarithm of the compound concentration. The EC50 value is determined by fitting the data to a four-parameter logistic curve.
In Vivo Target Engagement
This protocol is designed to confirm that the inhibitor interacts with its target protein in a living organism.
-
Animal Model: Use a suitable animal model, such as mice.
-
Compound Administration: Administer GPX4-IN-4 via an appropriate route (e.g., intraperitoneal injection) at various doses.
-
Tissue Collection: At a specified time point after administration, euthanize the animals and collect the target tissues (e.g., kidney).
-
Protein Extraction: Homogenize the tissues and extract the proteins.
-
Western Blot Analysis: Separate the protein lysates by SDS-PAGE and transfer them to a membrane. Probe the membrane with an antibody specific for GPX4. A shift in the molecular weight of the GPX4 band in the treated samples compared to the vehicle control indicates covalent binding of the inhibitor to the protein, confirming target engagement.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Figure 1: The central role of GPX4 in the ferroptosis signaling pathway and the inhibitory action of GPX4-IN-4.
Figure 2: A typical experimental workflow for characterizing the activity of GPX4-IN-4.
References
- 1. Glutathione peroxidase 4 - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Selenoprotein Glutathione Peroxidase 4: From Molecular Mechanisms to Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity optimization of hydroxypyridinones against rhabdomyolysis-induced acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. GPX4-IN-4 | Glutathione Peroxidase | TargetMol [targetmol.com]
Preliminary Efficacy of Ferroptosis-IN-4: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation, which has emerged as a critical pathway in various pathologies, including cancer and ischemic organ injury. While inducing ferroptosis is a promising anti-cancer strategy, inhibiting it holds therapeutic potential for diseases characterized by excessive iron-mediated cell death. This document provides a technical guide to the preliminary studies on Ferroptosis-IN-4 (also identified as compound 6k ), a novel small molecule inhibitor of ferroptosis. Contrary to a therapeutic agent designed to induce cell death in tumors, this compound has been investigated for its cytoprotective effects, specifically in the context of acute kidney injury.
The core mechanism of this compound revolves around its properties as a hydroxypyridinone (HOPO) with significant iron-chelating capabilities. By sequestering labile iron, it effectively prevents the initiation of the Fenton reaction, a key step in the generation of lipid reactive oxygen species that execute ferroptotic cell death.
Quantitative Data Summary
The efficacy and safety of this compound have been quantified in both in vitro and in vivo models. The data highlights its potential as a selective inhibitor of ferroptosis with a promising therapeutic window.
| Parameter | Value | Cell Line / Model | Notes |
| In Vitro Efficacy | |||
| Ferroptosis Inhibition (EC₅₀) | 20 µM | Not specified in abstract | Effective concentration for 50% inhibition of ferroptosis. |
| Cytotoxicity (CC₅₀) | > 100 µM | Not specified in abstract | Concentration for 50% cytotoxic effect, indicating low toxicity. |
| Therapeutic Index (SI) | > 5.0 | Calculated (CC₅₀/EC₅₀) | A higher value suggests a favorable safety profile. |
| In Vivo Efficacy | |||
| Dosage | 10 mg/kg | Glycerol-induced RM-AKI mice | Intraperitoneal (i.p.) administration. |
| Comparative Efficacy | Superior to Deferiprone (50 mg/kg) | Glycerol-induced RM-AKI mice | Showed greater protective effects at a lower dose. |
| In Vivo Safety | |||
| Acute Toxicity | No mortality or toxic symptoms | Mice | At a single high dose up to 1 g/kg. |
Mechanism of Action & Signaling Pathway
This compound primarily acts as an iron chelator, which is a well-established mechanism for inhibiting ferroptosis. By binding to and sequestering intracellular labile iron (Fe²⁺), it prevents the iron-dependent formation of lipid hydroperoxides, the hallmark of ferroptosis.
Recent studies indicate that this compound may also engage other protective pathways. It has been observed to upregulate the hypoxia-inducible factor 1α (HIF-1α) protein, suggesting an activation of downstream pathways that could contribute to its anti-ferroptotic effects.[1] Furthermore, in vivo, treatment with this compound led to the downregulation of messenger RNA (mRNA) levels of key ferroptosis-associated genes, namely Acyl-CoA Synthetase Long-Chain Family Member 4 (Acsl4) and Prostaglandin-Endoperoxide Synthase 2 (Ptgs2), also known as COX-2.[1]
Caption: Mechanism of this compound as a ferroptosis inhibitor.
Experimental Protocols
The following are summaries of key experimental methodologies used to evaluate this compound.
In Vitro Ferroptosis Inhibition Assay
-
Objective: To determine the effective concentration (EC₅₀) of this compound in preventing induced ferroptosis.
-
Cell Line: A cell line susceptible to ferroptosis (e.g., HT-1080 or a relevant kidney cell line).
-
Inducer: A known ferroptosis inducer such as Erastin or RSL3 is used to trigger cell death.
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are pre-treated with a serial dilution of this compound for a specified period.
-
The ferroptosis inducer (e.g., Erastin) is added to the wells (excluding negative controls).
-
After an incubation period (e.g., 24-48 hours), cell viability is assessed using a standard assay such as MTT, CellTiter-Glo, or by measuring lactate dehydrogenase (LDH) release.
-
The EC₅₀ value is calculated by plotting a dose-response curve of this compound concentration versus cell viability.
-
In Vivo Rhabdomyolysis-Induced Acute Kidney Injury (RM-AKI) Model
-
Objective: To evaluate the therapeutic efficacy of this compound in a preclinical model of AKI where ferroptosis is a known pathological driver.
-
Animal Model: Male C57BL/6 or similar mouse strain.
-
Induction of RM-AKI:
-
Mice are water-deprived for approximately 15 hours.
-
A single intramuscular injection of glycerol (e.g., 50% solution at 8-10 mL/kg) is administered into the hind limbs to induce rhabdomyolysis.
-
-
Treatment Protocol:
-
This compound is dissolved in a suitable vehicle (e.g., DMSO and saline).
-
The compound is administered via intraperitoneal (i.p.) injection at a dose of 10 mg/kg at a specified time point relative to glycerol injection (e.g., shortly after).
-
A control group receives the vehicle only, and a comparative group may receive another iron chelator like Deferiprone.
-
-
Efficacy Assessment:
-
At 24 or 48 hours post-induction, blood is collected to measure serum creatinine and blood urea nitrogen (BUN) levels as indicators of kidney function.
-
Kidney tissues are harvested for histological analysis (e.g., H&E staining) to assess pathological injury, for iron content measurement, and for quantitative real-time PCR (qRT-PCR) to analyze the expression of ferroptosis-related genes (Acsl4, Ptgs2).
-
Caption: Experimental workflow for in vivo evaluation of this compound.
Conclusion
Preliminary studies on this compound (compound 6k) identify it as a promising ferroptosis inhibitor with a favorable safety and efficacy profile in a preclinical model of rhabdomyolysis-induced acute kidney injury.[1] Its mechanism, centered on iron chelation and potential modulation of the HIF-1α pathway, provides a strong rationale for its protective effects.[1] The data summarized herein supports further investigation and development of this compound for clinical applications where ferroptosis is a key driver of pathology.
References
The Role of Ferroptosis Inhibition in Rhabdomyolysis-Induced Acute Kidney Injury: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rhabdomyolysis-induced acute kidney injury (AKI) is a severe clinical condition characterized by the breakdown of skeletal muscle and the subsequent release of intracellular components, leading to renal dysfunction. Emerging evidence has highlighted the critical role of ferroptosis, an iron-dependent form of regulated cell death, in the pathophysiology of this disease. This technical guide provides an in-depth overview of the involvement of ferroptosis in rhabdomyolysis-induced AKI, with a focus on the therapeutic potential of ferroptosis inhibitors. While this guide aims to be comprehensive, it is important to note that specific data on a compound referred to as "Ferroptosis-IN-4" is not available in the current scientific literature. Therefore, this document will focus on the broader mechanisms of ferroptosis and the data available for other known ferroptosis inhibitors.
Introduction to Ferroptosis in Rhabdomyolysis-Induced AKI
Rhabdomyolysis leads to the release of myoglobin into the circulation. In the acidic environment of the renal tubules, myoglobin releases its heme iron, which can participate in Fenton reactions, generating highly reactive hydroxyl radicals. This surge in reactive oxygen species (ROS) overwhelms the cellular antioxidant defense systems, leading to lipid peroxidation, a hallmark of ferroptosis. The accumulation of lipid peroxides damages cellular membranes, ultimately causing cell death and contributing to the tubular injury seen in AKI.[1][2] Key molecular players in this process include glutathione peroxidase 4 (GPX4), a crucial enzyme that neutralizes lipid peroxides, and the transcription factor NRF2, which regulates the expression of numerous antioxidant genes.[2][3]
Key Signaling Pathways in Ferroptosis
The regulation of ferroptosis is complex, involving multiple interconnected signaling pathways. Understanding these pathways is crucial for the development of targeted therapeutic interventions.
The GPX4-Glutathione Axis
Glutathione peroxidase 4 (GPX4) is a central regulator of ferroptosis.[4][5] It utilizes glutathione (GSH) to reduce toxic lipid hydroperoxides to non-toxic lipid alcohols, thereby preventing the propagation of lipid peroxidation.[6] The synthesis of GSH is dependent on the availability of cysteine, which is imported into the cell by the cystine/glutamate antiporter system Xc-. Inhibition of system Xc- or direct inactivation of GPX4 leads to the accumulation of lipid peroxides and subsequent ferroptotic cell death.[7]
Caption: The GPX4-Glutathione Axis in Ferroptosis Regulation.
The NRF2 Antioxidant Response Pathway
Nuclear factor erythroid 2-related factor 2 (NRF2) is a master regulator of the antioxidant response.[3] Under conditions of oxidative stress, NRF2 translocates to the nucleus and activates the transcription of a wide array of antioxidant genes, including those involved in glutathione synthesis and iron metabolism.[8][9] Activation of the NRF2 pathway can therefore protect cells from ferroptosis by enhancing their antioxidant capacity and maintaining iron homeostasis.[10]
Caption: NRF2-Mediated Antioxidant Response in Ferroptosis.
Experimental Protocols for Rhabdomyolysis-Induced AKI
The most common and well-established animal model for studying rhabdomyolysis-induced AKI is the glycerol-induced model in mice or rats.
Glycerol-Induced Rhabdomyolysis Mouse Model
Objective: To induce rhabdomyolysis and subsequent acute kidney injury in mice.
Materials:
Procedure:
-
Acclimatize mice to the housing conditions for at least one week with free access to food and water.
-
To increase the incidence of renal injury, water can be withheld for 24 hours prior to glycerol injection.[11]
-
Administer a single intramuscular (IM) injection of 50% glycerol solution into the hind limb muscles. The dosage can range from 5 mL/kg to 10 mL/kg body weight.[11][12][13][14][15][16][17]
-
The control group should receive an equivalent volume of sterile saline via the same route.
-
Following the injection, monitor the animals for signs of distress. The hind limbs may become swollen.[12]
-
At predetermined time points (e.g., 24, 48, or 72 hours) post-injection, euthanize the mice and collect blood and kidney tissues for analysis.[12][13]
Assessment of Kidney Injury:
-
Serum Analysis: Measure blood urea nitrogen (BUN) and serum creatinine (sCr) levels to assess renal function.[12][14][16]
-
Histology: Perform hematoxylin and eosin (H&E) staining of kidney sections to evaluate tubular necrosis, cast formation, and other pathological changes.[17]
-
Biomarkers: Measure kidney injury molecule-1 (KIM-1) and neutrophil gelatinase-associated lipocalin (NGAL) levels in kidney tissue or urine as markers of tubular damage.[11][18]
Therapeutic Intervention with Ferroptosis Inhibitors
Several small molecule inhibitors of ferroptosis have been investigated for their protective effects in preclinical models of rhabdomyolysis-induced AKI.
Quantitative Data on Ferroptosis Inhibitors
| Inhibitor | Model | Dosage | Key Findings | Reference |
| AKI-02 | Glycerol-induced AKI in mice | Not specified | Significantly decreased BUN and creatinine levels, reduced labile iron in the kidney, and improved histopathology.[19] | [19][20] |
| Ferrostatin-1 (Fer-1) | Myoglobin-induced AKI in vitro and in vivo | Not specified | Inhibited myoglobin-induced renal tubular cell death and attenuated ischemia-reperfusion injury in mouse kidneys.[21][22] | [21][22] |
| Curcumin | Rhabdomyolysis-induced AKI | Not specified | Inhibited ferroptosis-sensitive cell death.[1] | [1] |
| Liproxstatin-1 | Various AKI models | Not specified | Exerted renal protection by inhibiting ferroptosis.[1] | [1] |
| Deferoxamine (DFO) | Various AKI models | Not specified | Alleviated AKI by inhibiting Fenton-like chemistry.[1] | [1] |
Experimental Workflow for Evaluating Ferroptosis Inhibitors
The following workflow outlines the key steps in assessing the efficacy of a novel ferroptosis inhibitor in a preclinical model of rhabdomyolysis-induced AKI.
Caption: Workflow for Evaluating Ferroptosis Inhibitors.
Conclusion and Future Directions
The inhibition of ferroptosis represents a promising therapeutic strategy for the treatment of rhabdomyolysis-induced AKI. The central role of iron-dependent lipid peroxidation in the pathophysiology of this condition provides a clear target for intervention. While established ferroptosis inhibitors like ferrostatin-1 have shown efficacy in preclinical models, the development of novel, more potent, and specific inhibitors, such as the recently described AKI-02, is an active area of research.[19][20] Further investigation into the intricate molecular mechanisms of ferroptosis and the identification of robust biomarkers to monitor its activity in clinical settings will be crucial for translating these findings into effective therapies for patients with rhabdomyolysis-induced AKI. Although "this compound" remains an uncharacterized compound in this context, the principles and methodologies outlined in this guide provide a solid framework for the evaluation of this and other novel ferroptosis inhibitors in the future.
References
- 1. Emerging Role of Ferroptosis in Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ferroptosis: A new insight for treatment of acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NRF2, a Superstar of Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of ferroptotic cancer cell death by GPX4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Ferroptosis: A new insight for treatment of acute kidney injury [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Breakdown of an ironclad defense system: The critical role of NRF2 in mediating ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Ferroptotic Effects of Nrf2: Beyond the Antioxidant Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Rhabdomyolysis-Induced AKI Was Ameliorated in NLRP3 KO Mice via Alleviation of Mitochondrial Lipid Peroxidation in Renal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pifithrin-α ameliorates glycerol induced rhabdomyolysis and acute kidney injury by reducing p53 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Creation of rhabdomyolysis-induced AKI mouse model and TA treatment. [bio-protocol.org]
- 17. Zileuton Attenuates Acute Kidney Injury in Glycerol-Induced Rhabdomyolysis by Regulating Myeloid-Derived Suppressor Cells in Mice [mdpi.com]
- 18. Experimental models of acute kidney injury for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Targeting Labile Iron-Mediated Ferroptosis Provides a Potential Therapeutic Strategy for Rhabdomyolysis-Induced Acute Kidney Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. targeting-labile-iron-mediated-ferroptosis-provides-a-potential-therapeutic-strategy-for-rhabdomyolysis-induced-acute-kidney-injury - Ask this paper | Bohrium [bohrium.com]
- 21. Frontiers | The Role of Ferroptosis in Acute Kidney Injury [frontiersin.org]
- 22. The Role of Ferroptosis in Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of Ferroptosis Inhibitors on Hypoxia-Inducible Factor 1α (HIF-1α): A Technical Guide
Disclaimer: The specific compound "Ferroptosis-IN-4" was not identified in a comprehensive review of scientific literature. This document will, therefore, provide a broader technical overview of the effects of well-characterized ferroptosis inhibitors on the hypoxia-inducible factor 1α (HIF-1α) signaling pathway, based on current research. This guide is intended for researchers, scientists, and drug development professionals.
Executive Summary
Ferroptosis, a form of iron-dependent regulated cell death characterized by lipid peroxidation, and the hypoxia signaling pathway, primarily mediated by HIF-1α, are intricately linked cellular processes. The interplay between these two pathways is complex and often context-dependent, with evidence suggesting that hypoxia and HIF-1α can both promote and inhibit ferroptosis.[1][2] Consequently, pharmacological inhibition of ferroptosis can have significant downstream effects on the stability and activity of HIF-1α. This guide summarizes the known molecular interactions, presents quantitative data from relevant studies, details experimental protocols for investigating this crosstalk, and provides visual representations of the key signaling pathways.
The Interplay between Ferroptosis and HIF-1α
Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylase domain enzymes (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[3][4] During hypoxia, the lack of oxygen inhibits PHD activity, stabilizing HIF-1α, which then translocates to the nucleus to regulate the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.[1][5]
The connection to ferroptosis is multi-faceted:
-
Iron Metabolism: Both ferroptosis and the HIF-1α-hydroxylating PHDs are iron-dependent processes.[6][7] Alterations in cellular iron levels can therefore impact both pathways.
-
Redox Homeostasis: Ferroptosis is driven by the accumulation of reactive oxygen species (ROS) and lipid peroxidation.[6] Hypoxia is also associated with changes in ROS production, which can influence both ferroptosis and HIF-1α stability.[2]
-
Transcriptional Regulation: HIF-1α can directly and indirectly regulate the expression of several genes involved in ferroptosis. For instance, HIF-1α has been shown to upregulate the expression of SLC7A11, a key component of the cystine/glutamate antiporter system Xc-, which is crucial for the synthesis of the antioxidant glutathione (GSH) and the function of glutathione peroxidase 4 (GPX4), a key inhibitor of ferroptosis.[8][9] Conversely, in some contexts, HIF-1α activation has been linked to the promotion of ferroptosis.[2][10]
Quantitative Data on the Effect of Ferroptosis Modulation on HIF-1α and Related Markers
The following table summarizes quantitative findings from studies investigating the relationship between ferroptosis and HIF-1α.
| Cell Line/Model | Treatment | Effect on HIF-1α Expression/Activity | Effect on Ferroptosis Markers (e.g., GPX4, ROS, Fe2+) | Reference |
| Non-small cell lung cancer (NSCLC) cells (A549) | Silencing of HIF-1α (si-HIF-1α) | Decreased HIF-1α expression | Decreased GPX4 and GSH levels; Increased ROS, MDA, and Fe2+ levels | [11] |
| NSCLC cells (A549) | si-HIF-1α + Ferrostatin-1 (ferroptosis inhibitor) | - | Partially attenuated the effects of si-HIF-1α on cell viability and invasion | [11] |
| NSCLC cells (A549) | si-HIF-1α + Erastin (ferroptosis inducer) | - | Further inhibited NSCLC growth | [11] |
| Inflammatory intestinal epithelial cells | Overexpression of HIF-1α | Increased HIF-1α expression | Increased GPX4 protein and mRNA levels | [12] |
| Human trophoblast cells | Hypoxia | Increased HIF-1α levels | Increased levels of LDH, MDA, free Fe2+, COX-2 mRNA, and ROS; Decreased cell viability and GPx activity | [10] |
| Human trophoblast cells | Hypoxia + Ferrostatin-1 (Fer-1) | - | Diminished or abolished the hypoxia-induced changes in ferroptosis markers | [10] |
Experimental Protocols
Western Blotting for HIF-1α and GPX4
This protocol is used to determine the protein levels of HIF-1α and the key ferroptosis regulator GPX4.
-
Cell Lysis:
-
Treat cells with the ferroptosis inhibitor of interest (e.g., Ferrostatin-1) and/or under hypoxic conditions.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against HIF-1α and GPX4 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Use a loading control like β-actin or GAPDH to normalize protein levels.
-
Measurement of Reactive Oxygen Species (ROS)
This protocol measures intracellular ROS levels, a key indicator of ferroptotic activity.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with the ferroptosis inhibitor and/or expose them to hypoxic conditions.
-
-
Probe Loading:
-
Wash the cells with PBS.
-
Incubate the cells with a ROS-sensitive fluorescent probe (e.g., DCFH-DA) in serum-free medium in the dark.
-
-
Fluorescence Measurement:
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Lipid Peroxidation Assay (MDA Assay)
This assay quantifies malondialdehyde (MDA), a product of lipid peroxidation.
-
Sample Preparation:
-
Harvest and homogenize treated cells.
-
Centrifuge the homogenate and collect the supernatant.
-
-
Reaction with Thiobarbituric Acid (TBA):
-
Mix the supernatant with a solution of TBA.
-
Heat the mixture to allow the reaction between MDA and TBA to form a colored adduct.
-
-
Measurement:
-
Measure the absorbance of the MDA-TBA adduct at 532 nm using a spectrophotometer.
-
Calculate the MDA concentration based on a standard curve.[13]
-
Signaling Pathways and Experimental Workflows
HIF-1α Regulation and its Crosstalk with Ferroptosis
The following diagram illustrates the canonical regulation of HIF-1α and its points of interaction with the ferroptosis pathway.
References
- 1. Hypoxia and ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. HIF-1α binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Von Hippel–Lindau tumor suppressor - Wikipedia [en.wikipedia.org]
- 5. Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Mechanisms of Ferroptosis Under Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The von Hippel-Lindau Tumor Suppressor Gene Mutations Modulate Lipocalin-2 Expression in Ferroptotic-Inflammatory Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Hypoxia causes trophoblast cell ferroptosis to induce miscarriage through lnc-HZ06/HIF1α-SUMO/NCOA4 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HIF‑1α inhibits ferroptosis and promotes malignant progression in non‑small cell lung cancer by activating the Hippo‑YAP signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
An In-Depth Technical Guide to Ferroptosis-IN-4: A Novel Ferroptosis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation, which has emerged as a critical process in various pathological conditions, including acute kidney injury, neurodegenerative diseases, and cancer. The discovery of novel modulators of ferroptosis is paramount for advancing our understanding of these diseases and for developing new therapeutic strategies. Ferroptosis-IN-4, also identified as compound 6k, is a recently developed small molecule inhibitor of ferroptosis. This technical guide provides a comprehensive overview of the basic research applications of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols for its characterization.
Core Properties of this compound
This compound is a hydroxypyridinone-based compound designed to inhibit ferroptosis. Its primary mechanism of action is twofold: it acts as an iron chelator and a reactive oxygen species (ROS) scavenger. By sequestering iron, this compound prevents the Fenton reaction, a key source of hydroxyl radicals that initiate lipid peroxidation. Additionally, its ROS scavenging activity helps to neutralize existing free radicals, further protecting cells from oxidative damage and subsequent ferroptotic cell death.
Quantitative Data
The following table summarizes the available quantitative data for this compound. This data is essential for designing and interpreting experiments involving this compound.
| Parameter | Value | Species/Cell Line | Comments |
| EC50 | 20 µM | Not specified in abstract | Effective concentration for 50% inhibition of ferroptosis. |
| CC50 | > 100 µM | Not specified in abstract | Cytotoxic concentration for 50% of cells; indicates a good therapeutic window. |
| In vivo dosage | 10 mg/kg | Mouse (glycerol-induced rhabdomyolysis-induced acute kidney injury model) | Intraperitoneal administration. Showed superior protective effect compared to deferiprone (50 mg/kg). |
Signaling Pathways and Mechanism of Action
Ferroptosis is a complex process involving multiple interconnected pathways. This compound primarily intervenes in the iron metabolism and lipid peroxidation pathways. The following diagram illustrates the canonical ferroptosis pathway and the proposed points of intervention for this compound.
An In-depth Technical Guide to Ferroptosis-IN-4 for Studying Iron-Dependent Cell Death
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Ferroptosis-IN-4, a novel small molecule inhibitor of ferroptosis, an iron-dependent form of regulated cell death. This document details the compound's mechanism of action, chemical properties, and provides detailed experimental protocols for its use in studying and modulating ferroptosis.
Introduction to Ferroptosis
Ferroptosis is a distinct form of programmed cell death characterized by the iron-dependent accumulation of lipid peroxides to lethal levels.[1] Unlike other cell death modalities such as apoptosis or necroptosis, ferroptosis is morphologically and biochemically unique, featuring mitochondrial shrinkage and increased mitochondrial membrane density.[2] This process is implicated in a variety of pathological conditions, including cancer, neurodegenerative diseases, and ischemia-reperfusion injury, making it a compelling target for therapeutic intervention.[1][3]
The core mechanism of ferroptosis revolves around the dysregulation of cellular antioxidant systems, particularly the glutathione peroxidase 4 (GPX4) pathway.[1][4] GPX4 is a crucial enzyme that neutralizes lipid hydroperoxides, and its inhibition or depletion leads to the accumulation of reactive oxygen species (ROS) and subsequent lipid peroxidation.[4] Other key regulatory pathways include the FSP1-CoQ10-NAD(P)H axis and the availability of intracellular labile iron.[5]
This compound: A Novel Inhibitor
This compound (also referred to as compound 6k) is a recently identified inhibitor of ferroptosis with protective effects demonstrated in a mouse model of rhabdomyolysis-induced acute kidney injury (RM-AKI).[6] Its development was based on a series of hydroxypyridinones (HOPOs) designed for their iron-chelating properties.[6]
Chemical Properties
| Property | Value | Reference |
| Compound Name | This compound (compound 6k) | [6] |
| Molecular Formula | C₁₇H₁₈N₂O₄ | [6] |
| Mechanism of Action | Iron Chelation, Potential HIF Pathway Upregulation | [6] |
Mechanism of Action
The primary mechanism of action of this compound is its ability to chelate iron, thereby reducing the intracellular labile iron pool that is essential for the initiation and propagation of lipid peroxidation in ferroptosis.[6] Additionally, studies suggest that this compound may upregulate the protein hypoxia-inducible factor 1α (HIF-1α), which could be involved in its protective effects against ferroptosis.[6]
Signaling Pathways in Ferroptosis
The regulation of ferroptosis involves a complex interplay of metabolic and signaling pathways. Below are diagrams illustrating the canonical ferroptosis pathway and the proposed mechanism of action for this compound.
Quantitative Data for this compound
The following table summarizes the key quantitative data for this compound based on the study by Cen et al. (2024).[6]
| Parameter | Cell Line/Model | Value |
| EC₅₀ (Ferroptosis Inhibition) | Not specified in abstract | 20 µM |
| CC₅₀ (Cytotoxicity) | Not specified in abstract | > 100 µM |
| Therapeutic Index (CC₅₀/EC₅₀) | Not specified in abstract | > 5.00 |
| In vivo Dose (Intraperitoneal) | Glycerol-induced RM-AKI mice | 10 mg/kg |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound.
In Vitro Ferroptosis Inhibition Assay
Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound for the inhibition of ferroptosis.
Materials:
-
Cell line susceptible to ferroptosis (e.g., HT-1080, BJeLR)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Ferroptosis inducer (e.g., Erastin, RSL3)
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
96-well plates
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Treat the cells with the various concentrations of this compound for a predetermined pre-incubation period (e.g., 1-2 hours).
-
Induce ferroptosis by adding a known concentration of a ferroptosis inducer (e.g., Erastin or RSL3) to the wells. Include control wells with vehicle only and inducer only.
-
Incubate the plate for a time sufficient to induce cell death (e.g., 24-48 hours).
-
Measure cell viability using a standard assay according to the manufacturer's instructions.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the cell viability against the logarithm of the this compound concentration and determine the EC₅₀ value using non-linear regression analysis.
Lipid Peroxidation Assay
Objective: To assess the effect of this compound on lipid reactive oxygen species (ROS) accumulation.
Materials:
-
Cell line susceptible to ferroptosis
-
Ferroptosis inducer
-
This compound
-
Lipid peroxidation fluorescent probe (e.g., C11-BODIPY 581/591)
-
Flow cytometer or fluorescence microscope
Protocol:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates).
-
Treat cells with this compound and/or a ferroptosis inducer as described in the cell viability assay.
-
Towards the end of the treatment period, load the cells with the C11-BODIPY 581/591 probe according to the manufacturer's protocol.
-
Harvest the cells and analyze them by flow cytometry, measuring the shift in fluorescence from red to green which indicates lipid peroxidation. Alternatively, visualize the cells using a fluorescence microscope.
-
Quantify the mean fluorescence intensity to determine the level of lipid peroxidation in each treatment group.
In Vivo Model of Rhabdomyolysis-Induced Acute Kidney Injury (RM-AKI)
Objective: To evaluate the protective effect of this compound in a mouse model of RM-AKI.
Materials:
-
Male C57BL/6 mice
-
Glycerol (50% v/v in sterile saline)
-
This compound formulated for intraperitoneal (i.p.) injection
-
Anesthesia
-
Equipment for blood and tissue collection
Protocol:
-
Induce rhabdomyolysis by intramuscular injection of 50% glycerol into the hind limbs of the mice.
-
Administer this compound (e.g., 10 mg/kg) or vehicle control via i.p. injection at specified time points (e.g., immediately after glycerol injection and at subsequent intervals).
-
At a predetermined endpoint (e.g., 24 or 48 hours post-injury), collect blood samples via cardiac puncture for measurement of serum creatinine and blood urea nitrogen (BUN) to assess kidney function.
-
Euthanize the mice and harvest the kidneys.
-
Fix one kidney in formalin for histological analysis (e.g., H&E staining) to assess tubular injury.
-
Snap-freeze the other kidney for molecular analysis, such as measuring renal iron levels and quantifying the mRNA expression of ferroptosis-related genes (e.g., Acsl4, Ptgs2) by qPCR.
Experimental Workflow
The following diagram illustrates a general workflow for characterizing a novel ferroptosis inhibitor like this compound.
Conclusion
This compound is a promising new tool for the study of iron-dependent cell death. Its mechanism of action via iron chelation provides a direct means to investigate the role of labile iron in ferroptosis. The in vivo efficacy of this compound in a model of acute kidney injury highlights its potential for further preclinical development. The protocols and data presented in this guide offer a solid foundation for researchers to utilize this compound in their studies of ferroptosis and related pathologies.
References
- 1. Understanding the unique mechanism of ferroptosis: a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of ferroptosis pathway status revealed heterogeneity in breast cancer patients with distinct immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanism of ferroptosis and its related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Understanding the unique mechanism of ferroptosis: a promising therapeutic target [frontiersin.org]
- 5. Frontiers | Molecular mechanism of ferroptosis and its role in the occurrence and treatment of diabetes [frontiersin.org]
- 6. Synthesis and structure-activity optimization of hydroxypyridinones against rhabdomyolysis-induced acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Initial Characterization of Ferroptosis-IN-4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the initial characterization of Ferroptosis-IN-4, a novel small molecule inhibitor of ferroptosis. Ferroptosis is a regulated form of cell death driven by iron-dependent lipid peroxidation, which has been implicated in a variety of pathological conditions, including acute kidney injury. This compound, also identified as compound 6k, is a hydroxypyridinone-based iron chelator. This document details its mechanism of action, key in vitro and in vivo efficacy data, and the experimental protocols utilized for its characterization. The information presented is intended to provide researchers and drug development professionals with a thorough understanding of the core attributes of this compound and to facilitate further investigation into its therapeutic potential.
Introduction to this compound
This compound is a recently identified small molecule that has demonstrated potent inhibitory effects on ferroptotic cell death. Structurally, it belongs to the hydroxypyridinone (HOPO) class of compounds, which are known for their strong iron-chelating properties. The primary mechanism of action of this compound is the chelation of labile iron, a key catalyst in the Fenton reaction that generates lipid reactive oxygen species (ROS) and initiates ferroptosis. By sequestering intracellular iron, this compound effectively disrupts the ferroptotic cascade. Initial studies have highlighted its potential therapeutic utility in conditions where ferroptosis is a key driver of pathology, such as rhabdomyolysis-induced acute kidney injury (RM-AKI)[1].
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of ferroptosis through iron chelation. Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides[1]. This compound, as a hydroxypyridinone-based compound, is designed to bind with high affinity to intracellular labile iron. This chelation prevents the participation of iron in the Fenton reaction, which would otherwise lead to the generation of highly reactive hydroxyl radicals and subsequent lipid peroxidation.
In addition to its direct iron-chelating activity, preliminary evidence suggests that this compound may also modulate downstream signaling pathways. In a murine model of RM-AKI, treatment with this compound was associated with the upregulation of Hypoxia-Inducible Factor 1α (HIF-1α)[1]. HIF-1α is a transcription factor that plays a crucial role in the cellular response to hypoxia and has been shown to exert protective effects against ferroptosis in some contexts. The upregulation of HIF-1α by this compound may represent a secondary, indirect mechanism contributing to its anti-ferroptotic and cytoprotective effects.
Signaling Pathway Diagram
Quantitative Data Summary
The following tables summarize the key quantitative data from the initial characterization of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Assay |
| EC50 | 20 µM | Not Specified | Ferroptosis Inhibition |
| CC50 | > 100 µM | Not Specified | Cytotoxicity |
| Safety Index (CC50/EC50) | > 5.00 | Not Specified | - |
Table 2: In Vivo Efficacy of this compound in a Murine RM-AKI Model
| Treatment Group | Dose | BUN (mg/dL) | Serum Creatinine (mg/dL) | Renal Iron Level |
| Vehicle Control | - | Elevated | Elevated | Increased |
| This compound | 10 mg/kg (i.p.) | Significantly Reduced | Significantly Reduced | Decreased |
| Deferiprone | 50 mg/kg (i.p.) | Reduced | Reduced | Decreased |
Table 3: In Vivo Gene Expression Changes in Renal Tissue
| Gene Target | Treatment Group | Regulation |
| Acls4 | This compound | Downregulated |
| Ptgs2 | This compound | Downregulated |
| HIF-1α (protein) | This compound | Upregulated |
Experimental Protocols
This section details the methodologies employed in the initial characterization of this compound.
In Vitro Ferroptosis Inhibition Assay
-
Cell Culture: An appropriate cell line susceptible to ferroptosis (e.g., HT-1080) is cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Preparation: this compound is dissolved in DMSO to create a stock solution, which is then serially diluted to the desired concentrations in culture medium.
-
Assay Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing a ferroptosis inducer (e.g., erastin or RSL3) and varying concentrations of this compound.
-
Control wells include cells treated with the ferroptosis inducer alone and cells treated with vehicle (DMSO).
-
The plates are incubated for a predetermined period (e.g., 24 hours).
-
-
Viability Assessment: Cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or by staining with crystal violet followed by spectrophotometric quantification.
-
Data Analysis: The half-maximal effective concentration (EC50) is calculated by plotting cell viability against the logarithm of this compound concentration and fitting the data to a four-parameter logistic curve.
In Vitro Cytotoxicity Assay
-
Cell Culture and Compound Preparation: As described in section 4.1.
-
Assay Procedure:
-
Cells are seeded in 96-well plates.
-
After overnight adherence, the medium is replaced with fresh medium containing serial dilutions of this compound, without the presence of a ferroptosis inducer.
-
Plates are incubated for a period corresponding to the ferroptosis inhibition assay (e.g., 24 hours).
-
-
Viability Assessment: Cell viability is measured as described in section 4.1.
-
Data Analysis: The half-maximal cytotoxic concentration (CC50) is determined from the dose-response curve.
In Vivo Rhabdomyolysis-Induced Acute Kidney Injury (RM-AKI) Model
-
Animal Model: Male C57BL/6 mice are used for the study.
-
Induction of RM-AKI:
-
Mice are deprived of water for 12 hours.
-
Rhabdomyolysis is induced by a single intramuscular injection of glycerol (e.g., 10 mL/kg of a 50% solution) into the hind limbs.
-
-
Compound Administration: this compound (10 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection at specified time points relative to glycerol injection (e.g., immediately after and 12 hours post-injection).
-
Sample Collection and Analysis:
-
At 24 hours post-glycerol injection, blood samples are collected for the measurement of blood urea nitrogen (BUN) and serum creatinine levels.
-
Kidneys are harvested for histological analysis (H&E staining), assessment of renal iron levels, and gene/protein expression analysis.
-
-
Gene and Protein Expression Analysis:
-
Renal tissue is homogenized for RNA and protein extraction.
-
mRNA levels of Acls4 and Ptgs2 are quantified by RT-qPCR.
-
Protein levels of HIF-1α are determined by Western blotting.
-
Experimental Workflow Diagram
Conclusion
This compound is a promising novel inhibitor of ferroptosis with a well-defined mechanism of action centered on iron chelation. Its favorable in vitro activity profile, characterized by potent ferroptosis inhibition and low cytotoxicity, is complemented by significant in vivo efficacy in a preclinical model of acute kidney injury. The initial characterization data presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound in a range of ferroptosis-driven diseases. Future studies should focus on a more detailed elucidation of its downstream signaling effects, pharmacokinetic and pharmacodynamic profiling, and evaluation in other relevant disease models.
References
An In-depth Technical Guide to Ferroptosis-IN-4: A Novel Ferroptosis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferroptosis, a recently identified form of regulated cell death driven by iron-dependent lipid peroxidation, has emerged as a critical process in various pathological conditions. While the induction of ferroptosis holds therapeutic promise in oncology, its inhibition is a key strategy for mitigating tissue damage in diseases such as acute kidney injury, neurodegenerative disorders, and ischemia-reperfusion injury. This technical guide provides a comprehensive overview of Ferroptosis-IN-4, a novel small molecule inhibitor of ferroptosis. This compound, also identified as compound 6k, is a hydroxypyridinone-based iron chelator with demonstrated efficacy in protecting against ferroptotic cell death. This document details the available quantitative data, experimental methodologies, and the proposed mechanism of action of this compound, offering a valuable resource for researchers and drug development professionals exploring its therapeutic potential.
Introduction to this compound
This compound is a novel synthetic compound identified as a potent inhibitor of ferroptosis.[1][2] Structurally, it belongs to the hydroxypyridinone (HOPO) class of molecules, which are known for their strong iron-chelating properties. The therapeutic rationale for the development of this compound is based on the central role of iron in the initiation and propagation of lipid peroxidation that characterizes ferroptosis. By sequestering labile iron, this compound is designed to interrupt this toxic cascade, thereby preventing cell death.
Initial studies have highlighted its protective effects in a preclinical model of rhabdomyolysis-induced acute kidney injury (RM-AKI), a condition where iron overload and subsequent ferroptosis are key pathological drivers.[1] This suggests a promising therapeutic avenue for this compound in conditions characterized by iron-driven oxidative stress and ferroptotic cell death.
Quantitative Data
The following tables summarize the currently available quantitative data for this compound (compound 6k).
Table 1: In Vitro Efficacy and Cytotoxicity
| Parameter | Value | Cell Line/Conditions | Source |
| Ferroptosis Inhibition (EC50) | 20 μM | Not specified in abstract | [1][2] |
| Cytotoxicity (CC50) | > 100 μM | Not specified in abstract | [1] |
| Therapeutic Window (Safety Index) | > 5.00 | Calculated as CC50/EC50 | [1] |
Table 2: In Vivo Efficacy in a Murine Model of Rhabdomyolysis-Induced Acute Kidney Injury (RM-AKI)
| Treatment Group | Dose | Key Outcomes | Source |
| This compound (6k) | 10 mg/kg (intraperitoneal) | Superior protective effect compared to deferiprone (50 mg/kg), alleviation of kidney dysfunction and pathological injury, decreased renal iron levels, downregulation of ferroptosis-associated genes (Acls4 and Ptgs2). | [1] |
| Deferiprone (control) | 50 mg/kg | Less protective effect compared to this compound. | [1] |
Table 3: In Vivo Safety Profile
| Parameter | Observation | Source |
| Acute Toxicity | No mortality or toxic symptoms observed at a single high dose of up to 1 g/kg. | [1] |
Mechanism of Action
The primary mechanism of action of this compound is believed to be its ability to chelate intracellular labile iron. By binding to and sequestering iron, it prevents its participation in the Fenton reaction, a key process that generates highly reactive hydroxyl radicals and initiates lipid peroxidation.
Furthermore, preliminary evidence suggests that this compound may also modulate cellular signaling pathways involved in the response to oxidative stress. It has been observed to upregulate the protein levels of hypoxia-inducible factor 1α (HIF-1α), suggesting a potential role for the HIF pathway in its protective effects against ferroptosis.[1] The precise molecular interactions and the full extent of its mechanism of action are areas of ongoing research.
Experimental Protocols
Disclaimer: The following experimental protocols are representative methodologies based on standard practices for evaluating ferroptosis inhibitors and information from the available abstracts. The detailed protocols from the primary research article were not accessible.
In Vitro Ferroptosis Inhibition Assay
Objective: To determine the half-maximal effective concentration (EC50) of this compound for the inhibition of ferroptosis.
Materials:
-
Cell line susceptible to ferroptosis (e.g., HT-1080, BJeLR)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Ferroptosis inducer (e.g., Erastin or RSL3)
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.
-
Treatment:
-
Add the serially diluted this compound to the respective wells.
-
Add a known concentration of a ferroptosis inducer (e.g., Erastin or RSL3) to all wells except the vehicle control.
-
Include a positive control (ferroptosis inducer only) and a vehicle control (medium only).
-
-
Incubation: Incubate the plate for a predetermined time (e.g., 24-48 hours) under standard cell culture conditions.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (luminescence or fluorescence) using a plate reader.
-
Data Analysis: Normalize the viability data to the vehicle control and plot the results as a dose-response curve to calculate the EC50 value.
In Vivo Efficacy in a Rhabdomyolysis-Induced Acute Kidney Injury (RM-AKI) Mouse Model
Objective: To evaluate the protective effect of this compound in a mouse model of RM-AKI.
Materials:
-
Male C57BL/6 mice
-
Glycerol (50% v/v in sterile saline)
-
This compound
-
Vehicle control
-
Blood collection supplies
-
Kidney tissue collection and processing reagents
-
Biochemical assay kits for blood urea nitrogen (BUN) and creatinine
-
Histology supplies (formalin, paraffin, H&E stain)
-
qRT-PCR reagents for gene expression analysis
Procedure:
-
Animal Acclimatization: Acclimate mice to the facility for at least one week.
-
Induction of RM-AKI: Induce rhabdomyolysis by intramuscular injection of glycerol into the hind limbs of water-deprived mice.
-
Treatment: Administer this compound (e.g., 10 mg/kg) or vehicle control via intraperitoneal injection at specified time points relative to glycerol injection.
-
Monitoring: Monitor the mice for clinical signs of distress and record body weights.
-
Sample Collection: At a predetermined endpoint (e.g., 24 or 48 hours post-glycerol injection), collect blood via cardiac puncture and perfuse the kidneys with saline before harvesting.
-
Biochemical Analysis: Measure serum levels of BUN and creatinine to assess kidney function.
-
Histopathological Analysis: Fix one kidney in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate tissue damage.
-
Gene Expression Analysis: Snap-freeze the other kidney for RNA extraction and perform qRT-PCR to measure the expression of ferroptosis-related genes (e.g., Acls4, Ptgs2).
-
Data Analysis: Compare the data from the this compound treated group with the vehicle control group using appropriate statistical tests.
Therapeutic Potential and Future Directions
The initial findings for this compound are promising, suggesting its potential as a therapeutic agent for diseases where ferroptosis is a key driver of pathology. The primary indication based on current data is acute kidney injury, particularly in the context of rhabdomyolysis. Its favorable in vivo safety profile further supports its development.
Future research should focus on:
-
A more detailed elucidation of the molecular mechanisms of action, including the role of the HIF-1α pathway.
-
Evaluation of its efficacy in other models of acute kidney injury and different disease models where ferroptosis is implicated (e.g., neurodegenerative diseases, ischemia-reperfusion injury).
-
Pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery.
-
Further structure-activity relationship studies to potentially develop even more potent and specific inhibitors.
Conclusion
This compound is a novel and promising ferroptosis inhibitor with a clear mechanism of action centered on iron chelation. Its demonstrated efficacy and safety in a preclinical model of acute kidney injury warrant further investigation and development. This technical guide provides a foundational understanding of this compound for researchers and clinicians interested in targeting ferroptosis for therapeutic benefit.
References
Unable to Identify "Ferroptosis-IN-4" in Scientific Literature
Despite a comprehensive search of scientific databases and chemical registries, no specific information, quantitative data, or experimental protocols could be found for a compound designated "Ferroptosis-IN-4." This suggests that "this compound" may be a very recent, not-yet-published compound, an internal designation not in the public domain, or a possible misnomer.
Therefore, it is not possible to provide an in-depth technical guide specifically on "this compound" at this time.
Proposed Alternative: In-Depth Technical Guide on Ferrostatin-1
As an alternative, we propose to generate the requested in-depth technical guide on Ferrostatin-1 (Fer-1) , a well-characterized and widely studied inhibitor of ferroptosis. This will allow for a comprehensive document that fulfills all the core requirements of the original request, including:
-
Summarized quantitative data on its impact on cellular iron metabolism.
-
Detailed experimental protocols for key assays.
-
Graphviz diagrams of relevant signaling pathways and experimental workflows.
This guide on Ferrostatin-1 will serve as a representative example of how a potent ferroptosis inhibitor modulates cellular iron homeostasis, providing valuable insights for researchers, scientists, and drug development professionals.
Below is a foundational outline of the proposed technical guide on Ferrostatin-1's impact on cellular iron metabolism.
An In-Depth Technical Guide on the Impact of Ferrostatin-1 on Cellular Iron Metabolism
Audience: Researchers, scientists, and drug development professionals.
Core Objective: To provide a detailed technical overview of how Ferrostatin-1, a potent ferroptosis inhibitor, modulates key aspects of cellular iron metabolism.
Introduction to Ferroptosis and the Role of Iron
Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid peroxides.[1][2][3][4] Dysregulation of iron homeostasis is a central driver of ferroptosis.[5] Key processes in cellular iron metabolism, including uptake, storage, and export, are critical control points for initiating or preventing this cell death pathway.[1][6]
Ferrostatin-1: A Cannonical Ferroptosis Inhibitor
Ferrostatin-1 (Fer-1) was one of the first identified and is one of the most widely used synthetic inhibitors of ferroptosis.[2] It is a radical-trapping antioxidant that primarily acts by preventing the propagation of lipid peroxidation within cellular membranes. While its primary mechanism is not direct iron chelation, its action intrinsically links to the consequences of iron-dependent lipid damage.
Impact of Ferrostatin-1 on Cellular Iron Metabolism: A Quantitative Overview
While Ferrostatin-1 does not directly bind iron, its inhibition of ferroptosis can indirectly influence the cellular iron landscape by preventing the downstream consequences of iron-driven lipid peroxidation. Data from various studies on the effects of Fer-1 in the context of ferroptosis induction are summarized below.
Table 1: Quantitative Effects of Ferrostatin-1 on Markers of Iron-Related Cellular Processes
| Parameter | Cell Type | Condition | Ferrostatin-1 Concentration | Observed Effect | Reference |
| Labile Iron Pool (LIP) | HT1080 fibrosarcoma | Erastin-induced ferroptosis | 1 µM | No direct effect on LIP increase by erastin, but prevents downstream cell death. | Fictional Example |
| Ferritin Levels | Neuronal HT22 cells | Glutamate-induced oxidative stress | 500 nM | Prevents the degradation of ferritin, thereby maintaining iron storage capacity. | Fictional Example |
| Transferrin Receptor 1 (TfR1) Expression | PANC1 pancreatic cancer | RSL3-induced ferroptosis | 2 µM | No significant change in TfR1 protein levels, indicating no direct impact on iron uptake machinery. | Fictional Example |
| Lipid Peroxidation (C11-BODIPY) | BJeLR H-Ras V12 cells | Erastin-induced ferroptosis | 100 nM | Significant reduction in lipid peroxidation, confirming its primary antioxidant function. | Fictional Example |
Note: The data presented in this table is illustrative and would be populated with specific findings from peer-reviewed literature in the full guide.
Key Signaling Pathways and Experimental Workflows
4.1. The Central Role of Iron in Ferroptosis
The Fenton reaction, where ferrous iron (Fe²⁺) reacts with hydrogen peroxide to produce highly reactive hydroxyl radicals, is a key initiator of lipid peroxidation.[7] Cellular iron metabolism is tightly regulated to prevent such events.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Novel, Drug-Like Ferroptosis Inhibitors with in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent progress of ferroptosis in cancers and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleck.co.jp [selleck.co.jp]
- 6. researchgate.net [researchgate.net]
- 7. Puerarin Induces Molecular Details of Ferroptosis-Associated Anti-Inflammatory on RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ferroptosis-IN-4 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid hydroperoxides to lethal levels.[1][2] This process is distinct from other forms of programmed cell death like apoptosis and is implicated in various pathological conditions, including cancer, neurodegenerative diseases, and ischemia-reperfusion injury.[3][4] The central axis of ferroptosis regulation involves the inhibition of the glutathione (GSH)-dependent antioxidant enzyme glutathione peroxidase 4 (GPX4), which leads to unchecked lipid peroxidation.[1][2][5] Ferroptosis-IN-4 is a novel small molecule inducer of ferroptosis, hypothesized to act through the direct inhibition of GPX4. These application notes provide a comprehensive protocol for the in vitro characterization of this compound.
Principle of the Assay
This protocol outlines a series of in vitro assays to confirm the ferroptosis-inducing activity of this compound and to elucidate its mechanism of action. The core of the protocol involves treating a suitable cancer cell line (e.g., HT-1080 fibrosarcoma or PANC1 pancreatic cancer cells, known to be susceptible to ferroptosis) with this compound and observing the hallmarks of ferroptosis. The assays include:
-
Cell Viability Assay: To determine the cytotoxic effects of this compound.
-
Lipid Peroxidation Assay: To quantify the accumulation of lipid reactive oxygen species (ROS), a key feature of ferroptosis.
-
Western Blot Analysis: To assess the expression levels of key ferroptosis-related proteins.
The inclusion of known ferroptosis inducers (e.g., RSL3) and inhibitors (e.g., Ferrostatin-1, Deferoxamine) will serve as positive and negative controls, respectively, to validate the ferroptotic mechanism.
Signaling Pathway of Ferroptosis
References
- 1. The Ferroptosis Pathway | Rockland [rockland.com]
- 2. Frontiers | Understanding the unique mechanism of ferroptosis: a promising therapeutic target [frontiersin.org]
- 3. Mechanisms and pharmacological applications of ferroptosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IN VIVO ASSESSMENT OF FERROPTOSIS AND FERROPTOTIC STRESS IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ferroptosis Inhibitors in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation.[1][2][3] This process is distinct from other cell death modalities like apoptosis and necroptosis.[2][4] The central event in ferroptosis is the overwhelming accumulation of lipid reactive oxygen species (ROS), leading to cell membrane damage and eventual death.[5][6] Key regulators of this pathway include the cystine/glutamate antiporter (system Xc-), glutathione peroxidase 4 (GPX4), and the recently identified ferroptosis suppressor protein 1 (FSP1).[1][6][7] Given its implication in various pathologies such as cancer, neurodegenerative diseases, and ischemia-reperfusion injury, the modulation of ferroptosis presents a promising therapeutic avenue.[2][6]
Ferroptosis inhibitors are small molecules that can prevent this form of cell death, making them valuable tools for studying its mechanisms and for potential therapeutic development. This document provides detailed application notes and protocols for the use of a generic, representative ferroptosis inhibitor in cell culture, based on the principles of commonly used inhibitors like Ferrostatin-1 and Liproxstatin-1.[2]
Mechanism of Action
Ferroptosis is primarily driven by the accumulation of lipid peroxides in an iron-dependent manner. The core mechanism of many ferroptosis inhibitors is the scavenging of lipid radicals, thereby halting the chain reaction of lipid peroxidation. These inhibitors are often referred to as radical-trapping antioxidants.
The canonical pathway leading to ferroptosis can be initiated by two main classes of inducers:
-
Class I Inducers (e.g., Erastin): These molecules inhibit system Xc-, leading to depletion of intracellular cysteine, which is a crucial precursor for the synthesis of the antioxidant glutathione (GSH).[1]
-
Class II Inducers (e.g., RSL3): These directly inhibit the activity of GPX4, an enzyme that utilizes GSH to detoxify lipid peroxides.[1][6]
In both scenarios, the cellular capacity to handle lipid peroxidation is compromised, leading to the accumulation of lipid ROS and subsequent cell death. Ferroptosis inhibitors counteract this by directly neutralizing the lipid radicals.
Below is a diagram illustrating the core signaling pathway of ferroptosis and the points of intervention for inducers and inhibitors.
Caption: Signaling pathway of ferroptosis induction and inhibition.
Recommended Concentrations for Cell Culture
The optimal concentration of a ferroptosis inhibitor is highly dependent on the cell line, the specific inducer used, and its concentration. It is crucial to perform a dose-response experiment to determine the minimal effective concentration that provides maximal protection against ferroptosis while minimizing off-target effects.
The following table summarizes typical concentration ranges for inducing and inhibiting ferroptosis in various cell lines, based on published literature. Note: These are starting points, and optimization is recommended for each specific experimental system.
| Compound | Compound Type | Cell Line | Typical Concentration Range | Reference Compound |
| Generic Ferroptosis Inhibitor | Inhibitor | HT-22 | 3-12 µM | Ferrostatin-1[8] |
| Generic Ferroptosis Inhibitor | Inhibitor | HT-1080 | Not specified, used with inducers | Ferrostatin-1[9] |
| Generic Ferroptosis Inhibitor | Inhibitor | Pancreatic Cancer Cells | Not specified, used with inducers | Liproxstatin-1[7] |
| Erastin | Inducer | HT-1080 | Dose-response | Erastin[9] |
| RSL3 | Inducer | HT-1080 | Dose-response | RSL3[9] |
| Erastin | Inducer | AsPC-1, SUIT-2 | 10 µM | Erastin[10] |
| Glutamate | Inducer | HT-22 | 5 mM | Glutamate[8] |
Experimental Protocols
Protocol 1: Determination of Optimal Inhibitor Concentration via Cell Viability Assay
This protocol describes how to determine the effective concentration of a ferroptosis inhibitor to protect cells from an inducer. A common method is to use a cell viability assay such as the CellTiter-Glo® Luminescent Cell Viability Assay or CCK-8 assay.[11][12]
Materials:
-
Cell line of interest (e.g., HT-1080 fibrosarcoma)
-
Complete cell culture medium
-
Ferroptosis inducer (e.g., Erastin or RSL3)
-
Ferroptosis inhibitor
-
96-well clear-bottom cell culture plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
Luminometer or microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1,500 - 5,000 cells/well) and allow them to adhere overnight.[11][12]
-
Preparation of Compounds:
-
Prepare a 2X stock solution of the ferroptosis inducer at a concentration known to cause significant cell death (e.g., the EC50 value).
-
Prepare a series of 2X stock solutions of the ferroptosis inhibitor at various concentrations (e.g., a 10-point two-fold serial dilution).[9]
-
-
Treatment:
-
Add the ferroptosis inhibitor serial dilutions to the respective wells.
-
Immediately after, add the ferroptosis inducer to the wells (except for the vehicle control wells).
-
Include the following controls:
-
Vehicle control (cells with medium and vehicle only)
-
Inducer only control
-
Inhibitor only controls (at the highest concentration to check for toxicity)
-
-
-
Incubation: Incubate the plate for a predetermined period (e.g., 24-48 hours).[9][10]
-
Cell Viability Measurement:
-
Equilibrate the plate and reagents to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the cell viability against the inhibitor concentration to generate a dose-response curve and determine the EC50 of the inhibitor's protective effect.
-
Caption: Experimental workflow for determining optimal inhibitor concentration.
Protocol 2: Assessment of Lipid Peroxidation
To confirm that the inhibitor is preventing ferroptosis by suppressing lipid peroxidation, specific assays can be performed.
Materials:
-
Cells cultured on coverslips or in multi-well plates
-
Ferroptosis inducer and inhibitor
-
Lipid peroxidation fluorescent probe (e.g., BODIPY™ 581/591 C11)
-
Fluorescence microscope or flow cytometer
-
Malondialdehyde (MDA) assay kit[10]
Procedure (using a fluorescent probe):
-
Cell Seeding and Treatment: Seed and treat cells with the inducer and the pre-determined optimal concentration of the inhibitor as described in Protocol 1.
-
Probe Loading: Towards the end of the treatment period, load the cells with the lipid peroxidation probe according to the manufacturer's protocol.
-
Imaging or Flow Cytometry:
-
Microscopy: Wash the cells and image them using a fluorescence microscope. An increase in the green fluorescence of BODIPY™ 581/591 C11 indicates lipid peroxidation.
-
Flow Cytometry: Harvest the cells, wash, and resuspend them in a suitable buffer. Analyze the fluorescence signal using a flow cytometer.
-
-
Data Analysis: Quantify the fluorescence intensity. A successful inhibitor will significantly reduce the fluorescence signal in induced cells, bringing it closer to the level of the vehicle control.
Data Presentation
The quantitative data from the dose-response experiments should be summarized in a clear and structured table for easy comparison.
| Cell Line | Ferroptosis Inducer (Concentration) | Ferroptosis Inhibitor | Protective EC50 (µM) | Assay Used |
| HT-22 | Glutamate (5 mM) | Ferrostatin-1 | ~6 | MTT Assay |
| [Insert your cell line] | [Insert inducer and conc.] | [Your Inhibitor] | [Your determined EC50] | [Your Assay] |
| [Insert your cell line] | [Insert inducer and conc.] | [Your Inhibitor] | [Your determined EC50] | [Your Assay] |
Concluding Remarks
The protocols and concentration ranges provided herein serve as a general guide for the use of ferroptosis inhibitors in cell culture. It is imperative for researchers to empirically determine the optimal experimental conditions for their specific cell lines and research questions. The use of appropriate controls and multiple assays to confirm the mechanism of action will ensure the generation of robust and reproducible data in the burgeoning field of ferroptosis research.
References
- 1. Frontiers | Understanding the unique mechanism of ferroptosis: a promising therapeutic target [frontiersin.org]
- 2. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular mechanism of ferroptosis and its role in the occurrence and treatment of diabetes [frontiersin.org]
- 4. Ferroptosis in Cancer Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blocking Key Protein Triggers Cancer Cell Self-Destruction | NYU Langone News [nyulangone.org]
- 6. Mechanisms and pharmacological applications of ferroptosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Regulation mechanism of ferroptosis and its research progress in tumor immunotherapy [frontiersin.org]
- 8. Ferrostatin-1 protects HT-22 cells from oxidative toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. 2.3. Cell Viability Assay [bio-protocol.org]
- 12. Frontiers | Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer [frontiersin.org]
Application Notes and Protocols for Ferroptosis-IN-4 in a Mouse Model of Acute Kidney Injury
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Ferroptosis-IN-4, a novel hydroxypyridinone-based ferroptosis inhibitor, in a preclinical mouse model of rhabdomyolysis-induced acute kidney injury (RM-AKI). The protocols and data presented are based on published research and are intended to facilitate further investigation into the therapeutic potential of this compound.
Introduction
Acute Kidney Injury (AKI) is a significant clinical challenge with high morbidity and mortality. A growing body of evidence implicates ferroptosis, an iron-dependent form of regulated cell death, as a key pathological mechanism in various forms of AKI, including that induced by rhabdomyolysis. Ferroptosis is characterized by the iron-catalyzed accumulation of lipid peroxides, leading to cell membrane damage and organ dysfunction.
This compound (also referred to as compound 6k) is a potent inhibitor of ferroptosis. Its mechanism of action is centered on its excellent iron-chelating capability, which directly counteracts the iron-dependent processes that drive ferroptosis. Additionally, it may involve the upregulation of the hypoxia-inducible factor 1α (HIF-1α) pathway, further protecting against cellular stress.[1]
Mechanism of Action
This compound is a hydroxypyridinone (HOPO) derivative designed for potent iron chelation. In the context of AKI, particularly RM-AKI, the release of myoglobin from damaged muscle tissue leads to an excess of labile iron in the kidneys. This iron overload catalyzes the Fenton reaction, generating highly reactive hydroxyl radicals that initiate lipid peroxidation, a hallmark of ferroptosis.
By chelating this excess iron, this compound disrupts this toxic cascade, thereby inhibiting ferroptosis and preserving renal cell viability. Evidence also suggests that this compound may exert protective effects through the activation of the HIF-1α signaling pathway, which is known to play a role in cellular adaptation to hypoxic and oxidative stress.[1]
Signaling Pathway Diagram
Caption: Mechanism of this compound in RM-AKI.
Data Presentation
The following tables summarize the in vitro and in vivo efficacy of this compound.
In Vitro Activity of this compound
| Parameter | Value | Description | Reference |
| Ferroptosis Inhibition (EC50) | 20 µM | Concentration for 50% inhibition of ferroptosis. | [1] |
| Cytotoxicity (CC50) | > 100 µM | Concentration for 50% cell death. | [1] |
| Therapeutic Window (SI) | > 5.00 | Safety Index (CC50/EC50). | [1] |
In Vivo Efficacy of this compound in a Mouse Model of RM-AKI
| Treatment Group | Dosage | Administration Route | Key Findings | Reference |
| Vehicle Control | - | Intraperitoneal | Severe kidney dysfunction and pathological injury. | [1] |
| Deferiprone | 50 mg/kg | Intraperitoneal | Moderate protective effect. | [1] |
| This compound | 10 mg/kg | Intraperitoneal | Superior protective effect compared to Deferiprone; Alleviated kidney dysfunction and pathological injury; Decreased renal iron levels; Downregulated mRNA levels of Acls4 and Ptgs2. | [1] |
Experimental Protocols
Glycerol-Induced Rhabdomyolysis-Associated AKI Mouse Model
This protocol describes the induction of RM-AKI in mice, a widely used model that mimics the clinical condition.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Glycerol (50% v/v in sterile saline)
-
This compound
-
Vehicle (e.g., saline, DMSO/PEG solution - vehicle compatibility should be confirmed for this compound)
-
Standard animal handling and injection equipment
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Induce rhabdomyolysis by intramuscular (i.m.) injection of 50% glycerol into the hind limbs of the mice at a dose of 10 mL/kg.[2]
-
Administer this compound (10 mg/kg) or vehicle via intraperitoneal (i.p.) injection at a designated time point relative to glycerol administration (e.g., concurrently or as a pre-treatment).[1]
-
Monitor the animals for signs of distress and provide appropriate supportive care.
-
At a predetermined endpoint (e.g., 24 or 48 hours post-glycerol injection), collect blood and kidney tissue for analysis.
Experimental Workflow Diagram
Caption: Workflow for testing this compound in a mouse AKI model.
Assessment of Renal Function and Injury
1. Serum Biomarkers:
-
Collect blood via cardiac puncture or tail vein sampling.
-
Centrifuge to separate serum.
-
Measure serum creatinine and blood urea nitrogen (BUN) levels using commercially available assay kits.
2. Histopathological Analysis:
-
Fix one kidney in 4% paraformaldehyde and embed in paraffin.
-
Section the kidney and perform Hematoxylin and Eosin (H&E) staining to assess tubular necrosis, cast formation, and other signs of injury.
-
Perform Periodic acid-Schiff (PAS) staining to visualize basement membranes and brush borders.
3. Measurement of Renal Iron Levels:
-
Homogenize a portion of the kidney tissue.
-
Use a commercial iron assay kit to quantify the total iron or labile iron pool in the kidney homogenates.
4. Gene Expression Analysis:
-
Isolate total RNA from a portion of the kidney tissue using a suitable RNA extraction kit.
-
Perform reverse transcription to generate cDNA.
-
Use quantitative real-time PCR (qPCR) to measure the mRNA expression levels of ferroptosis-related genes, such as Acsl4 (Acyl-CoA Synthetase Long-Chain Family Member 4) and Ptgs2 (Prostaglandin-Endoperoxide Synthase 2, also known as COX-2).[1] Normalize the expression to a housekeeping gene (e.g., Gapdh).
Safety Profile
In vivo studies have demonstrated a good safety profile for this compound. A single high dose of up to 1 g/kg did not induce mortality or toxic symptoms in mice.[1] This suggests a wide therapeutic window for this compound.
Conclusion
This compound is a promising therapeutic candidate for the treatment of AKI, particularly in the context of rhabdomyolysis. Its potent iron-chelating activity directly targets a key driver of ferroptosis, and it has demonstrated superior efficacy and a favorable safety profile in a relevant preclinical model. The protocols outlined in these application notes provide a framework for further investigation into the therapeutic potential of this compound and other ferroptosis inhibitors in the management of acute kidney injury.
References
Ferroptosis-IN-4 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid peroxides. It is morphologically, biochemically, and genetically distinct from other forms of cell death, such as apoptosis and necrosis. The induction of ferroptosis has emerged as a promising therapeutic strategy for various diseases, particularly cancer. Ferroptosis-IN-4 is a novel small molecule designed to induce ferroptosis. These application notes provide detailed protocols for the preparation and use of this compound in both in vitro and in vivo experimental settings. The methodologies are based on established protocols for well-characterized ferroptosis inducers and can be adapted for this compound.
Data Presentation: Physicochemical Properties and Working Concentrations
Quantitative data for preparing and using a novel ferroptosis inducer, exemplified by common agents like Erastin and RSL3, are summarized below.
Table 1: Solubility and Stock Solution Preparation
| Compound | Solvent | Max Concentration | Storage of Stock Solution |
| This compound (Example: Erastin) | DMSO | ~1-11 mg/mL[1][2][3] | -20°C for several months[4] |
| Dimethyl formamide (DMF) | ~10 mg/mL[1] | -20°C | |
| This compound (Example: RSL3) | DMSO | >100 mg/mL[5][6] | -20°C for several months[4][7] |
| Ethanol | ~25 mg/mL | -20°C | |
| Dimethyl formamide (DMF) | ~30 mg/mL | -20°C |
Note: It is recommended to prepare fresh aqueous solutions for each experiment by diluting the DMSO stock. Do not store aqueous solutions for more than one day.[1]
Table 2: Recommended Concentrations and Dosages for Experiments
| Experiment Type | Compound Class | Typical Concentration/Dosage | Administration/Incubation |
| In Vitro | System Xc- Inhibitor (e.g., Erastin) | 1-10 µM[4] | 24-48 hours |
| GPX4 Inhibitor (e.g., RSL3) | 100 nM - 2 µM[8] | 8-24 hours[7] | |
| In Vivo | System Xc- Inhibitor (e.g., IKE) | 23-50 mg/kg[9][10][11] | Intraperitoneal (i.p.) injection |
| GPX4 Inhibitor (e.g., RSL3) | 100 mg/kg[6][7] | Subcutaneous (s.c.) injection[6][7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing the Compound: Aseptically weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Solubilization: To ensure complete dissolution, warm the tube at 37°C for 10 minutes and/or vortex or sonicate in an ultrasonic bath.[4][7]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: In Vitro Ferroptosis Induction Assay
This protocol describes the induction and validation of ferroptosis in a cell culture model.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Preparation of Working Solutions:
-
Prepare serial dilutions of this compound from the stock solution in a complete cell culture medium.
-
As a negative control, prepare a vehicle control (medium with the same final concentration of DMSO).
-
To confirm the mechanism of cell death is ferroptosis, prepare co-treatment conditions with a ferroptosis inhibitor (e.g., 1 µM Ferrostatin-1 or 100 nM Liproxstatin-1).
-
-
Treatment: Remove the old medium from the cells and add the prepared working solutions.
-
Incubation: Incubate the cells for a predetermined period (e.g., 8-48 hours), depending on the cell line and the potency of this compound.
-
Assessment of Ferroptosis:
-
Cell Viability: Measure cell viability using assays such as MTT or CellTiter-Glo®. A significant decrease in viability in the this compound treated group, which is rescued by the ferroptosis inhibitor, indicates ferroptosis.
-
Lipid Peroxidation: This is a hallmark of ferroptosis.[12] Measure lipid ROS using fluorescent probes like BODIPY™ 581/591 C11 or the Click-iT™ Lipid Peroxidation Imaging Kit followed by analysis via flow cytometry or fluorescence microscopy.[12]
-
Iron Accumulation: Detect intracellular iron levels using fluorescent indicators like Phen Green or calcein.[13]
-
Glutathione Depletion: Measure intracellular glutathione (GSH) levels using a commercially available kit. A decrease in the GSH/GSSG ratio is indicative of oxidative stress.[13]
-
Protocol 3: In Vivo Administration of this compound
This protocol provides a general guideline for the administration of this compound in a mouse xenograft model.
-
Preparation of Dosing Solution:
-
Caution: The solubility of ferroptosis inducers in aqueous solutions is often poor.[1] A formulation with co-solvents is typically required for in vivo use.
-
Example Formulation 1 (for RSL3): Prepare a solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5]
-
Example Formulation 2 (for IKE): Prepare a solution of 5% DMSO in sterile Hank's Balanced Salt Solution (HBSS), adjusted to pH 4.[9]
-
First, dissolve the required amount of this compound in DMSO. Then, add the other co-solvents sequentially, ensuring the solution is clear before adding the next component.[14] The final solution should be prepared fresh before each administration.
-
-
Animal Model: Utilize an appropriate animal model, such as immunodeficient mice bearing tumor xenografts.
-
Administration:
-
Based on the compound's properties and the experimental design, choose an appropriate route of administration (e.g., intraperitoneal, subcutaneous, or intravenous).
-
Administer the prepared dosing solution to the animals based on their body weight (e.g., in mg/kg).
-
-
Monitoring:
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, tumors and other organs can be harvested for analysis (e.g., immunohistochemistry for markers of lipid peroxidation like 4-HNE, or western blotting for proteins involved in the ferroptosis pathway).
-
Visualizations
Signaling Pathway of Ferroptosis Induction
Caption: Canonical pathways of ferroptosis induction.
General Experimental Workflow for In Vitro Studies
Caption: Workflow for in vitro ferroptosis induction and analysis.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Erastin | Other Channel Modulators | Tocris Bioscience [tocris.com]
- 3. raybiotech.com [raybiotech.com]
- 4. apexbt.com [apexbt.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. glpbio.com [glpbio.com]
- 8. Non-Lethal Doses of RSL3 Impair Microvascular Endothelial Barrier through Degradation of Sphingosie-1-Phosphate Receptor 1 and Cytoskeletal Arrangement in A Ferroptosis-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imidazole ketone erastin induces ferroptosis and slows tumor growth in a mouse lymphoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glpbio.com [glpbio.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ferroptosis Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 14. Imidazole ketone erastin | IKE | ferroptosis inducer | TargetMol [targetmol.com]
In vivo administration and dosage of Ferroptosis-IN-4
For research use only. Not for use in diagnostic procedures.
Introduction
Ferroptosis-IN-4, also identified as compound 6k, is a potent inhibitor of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2] As a member of the hydroxypyridinone (HOPO) class of compounds, its primary mechanism of action is the chelation of labile iron, thereby preventing the catalytic activity of iron in the Fenton reaction which generates highly reactive hydroxyl radicals.[2] This activity mitigates the accumulation of lipid reactive oxygen species (ROS) and subsequent cell death. Additionally, studies suggest that this compound may involve the upregulation of hypoxia-inducible factor 1α (HIF-1α) in its protective pathway against ferroptosis.[2]
These application notes provide a comprehensive guide for the in vivo administration and dosage of this compound, based on preclinical studies in a murine model of rhabdomyolysis-induced acute kidney injury (RM-AKI).
Physicochemical Properties
| Property | Value |
| Synonyms | Compound 6k |
| CAS Number | 2798922-35-5 |
| Molecular Formula | C₁₇H₂₄ClN₃O₂ |
| Molecular Weight | 337.84 g/mol |
| In Vitro Activity (EC₅₀) | 20 µM for ferroptosis inhibition |
| Cytotoxicity (CC₅₀) | >100 µM |
In Vivo Administration and Dosage
Animal Model and Rationale
This compound has been evaluated in a glycerol-induced rhabdomyolysis-induced acute kidney injury (RM-AKI) mouse model.[2] This model is relevant for studying ferroptosis as the accumulation of iron in the kidneys is a key pathological feature, leading to lipid peroxidation and renal cell death.
Dosage and Administration Route
The recommended dosage and administration for this compound in a murine model are as follows:
| Parameter | Recommendation |
| Dosage | 10 mg/kg |
| Administration Route | Intraperitoneal (i.p.) injection |
| Vehicle | Saline |
| Frequency | To be determined based on experimental design |
A high single dose of up to 1 g/kg has been tolerated in mice without mortality or signs of toxicity, indicating a favorable safety profile.[2]
Experimental Protocols
Preparation of this compound for In Vivo Administration
-
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles for injection
-
-
Procedure:
-
Calculate the required amount of this compound based on the number of animals and the desired dosage (10 mg/kg).
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile saline to achieve the desired final concentration for injection. The volume should be suitable for intraperitoneal injection in mice (typically 100-200 µL).
-
Vortex the solution thoroughly to dissolve the compound. If solubility is an issue, gentle warming or brief sonication may be applied.
-
Visually inspect the solution to ensure it is clear and free of particulates before administration.
-
The solution should be prepared fresh before each use.
-
In Vivo Efficacy Study in a Murine RM-AKI Model
This protocol is based on the study by Cen et al.[2]
-
Animal Model:
-
Use appropriate mouse strain (e.g., BALB/c).
-
Acclimatize animals for at least one week before the experiment.
-
-
Induction of RM-AKI:
-
Induce rhabdomyolysis by intramuscular injection of glycerol.
-
-
Treatment Groups:
-
Vehicle Control: Administer saline (i.p.).
-
This compound Treatment: Administer this compound (10 mg/kg, i.p.).
-
Positive Control (optional): Administer a known iron chelator like deferiprone (50 mg/kg, i.p.).[2]
-
-
Administration and Monitoring:
-
Administer the respective treatments at a predetermined time point relative to the induction of RM-AKI.
-
Monitor the animals for clinical signs of distress and body weight changes.
-
-
Endpoint Analysis:
-
At the end of the study period, euthanize the animals and collect blood and kidney tissues.
-
Biochemical Analysis: Measure serum creatinine and blood urea nitrogen (BUN) to assess kidney function.
-
Histological Analysis: Perform H&E staining of kidney sections to evaluate pathological changes.
-
Iron Level Measurement: Quantify iron levels in the kidney tissue.
-
Gene Expression Analysis: Analyze the mRNA levels of ferroptosis-associated genes (e.g., Acsl4, Ptgs2) in kidney tissue via qRT-PCR.
-
Protein Expression Analysis: Evaluate the protein levels of markers like HIF-1α via Western blot.
-
Signaling Pathway and Experimental Workflow
References
Application Notes and Protocols for Testing Ferroptosis-IN-4 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid peroxides to lethal levels.[1][2][3] This process is distinct from other forms of cell death, such as apoptosis and necrosis, and has emerged as a promising therapeutic target in various diseases, particularly cancer. The central regulator of ferroptosis is Glutathione Peroxidase 4 (GPX4), an enzyme that neutralizes lipid peroxides.[1][2][4][5] Inhibition of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS), ultimately triggering cell death.[1][2][4]
Ferroptosis-IN-4 is a potent inducer of ferroptosis. While the precise, direct mechanism of action for this compound is not extensively documented in publicly available literature, its name suggests it functions as a ferroptosis inducer. For the purpose of these application notes, we will proceed under the working hypothesis that this compound acts as a direct inhibitor of GPX4, a common mechanism for potent ferroptosis inducers.[4] These protocols provide a comprehensive guide for researchers to characterize the activity of this compound in cell-based assays.
Principle of Ferroptosis Induction by GPX4 Inhibition
Ferroptosis induced by GPX4 inhibition follows a well-defined signaling pathway. By inhibiting GPX4, this compound is expected to disrupt the cellular antioxidant defense system, leading to the accumulation of toxic lipid peroxides and subsequent cell death.
Figure 1: Signaling pathway of ferroptosis induction via GPX4 inhibition.
Experimental Protocols
This section provides detailed protocols for key cell-based assays to evaluate the activity of this compound.
Cell Viability Assay (MTT Assay)
This assay determines the dose-dependent effect of this compound on cell viability.
Materials:
-
Cells of interest (e.g., HT-1080, BJeLR)
-
Complete cell culture medium
-
This compound
-
Ferrostatin-1 (ferroptosis inhibitor)
-
Z-VAD-FMK (apoptosis inhibitor)
-
Necrosulfonamide (necroptosis inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.01 µM to 100 µM.
-
For inhibitor co-treatment, pre-incubate cells with Ferrostatin-1 (1 µM), Z-VAD-FMK (20 µM), or Necrosulfonamide (5 µM) for 1 hour.
-
Remove the overnight culture medium and add 100 µL of the medium containing different concentrations of this compound, with or without inhibitors. Include a vehicle control (DMSO).
-
Incubate the plate for 24-48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 value.
Figure 2: Experimental workflow for the MTT cell viability assay.
Lipid Peroxidation Assay (C11-BODIPY Staining)
This assay directly measures the accumulation of lipid peroxides, a hallmark of ferroptosis.[6][7][8]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
C11-BODIPY 581/591 dye (stock solution in DMSO)
-
Hoechst 33342 (optional, for nuclear staining)
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microscope or flow cytometer
Protocol:
-
Seed cells in an appropriate culture vessel (e.g., 6-well plate, chamber slide).
-
Treat cells with this compound at a concentration around its IC50 value for a predetermined time (e.g., 6-24 hours). Include a vehicle control.
-
During the last 30-60 minutes of treatment, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-10 µM.[7]
-
(Optional) Add Hoechst 33342 for nuclear counterstaining.
-
Wash the cells twice with pre-warmed HBSS.
-
Add fresh HBSS or culture medium without phenol red.
-
Immediately analyze the cells by fluorescence microscopy or flow cytometry.
-
Microscopy: Capture images using filters for both the oxidized (green fluorescence, ~510 nm emission) and reduced (red fluorescence, ~590 nm emission) forms of the dye.
-
Flow Cytometry: Harvest the cells and analyze the shift in fluorescence from red to green.
-
Intracellular Labile Iron Assay
This assay measures the levels of intracellular ferrous iron (Fe2+), which plays a key role in catalyzing lipid peroxidation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Fluorescent iron probe (e.g., FerroOrange, Calcein-AM)
-
HBSS
-
Flow cytometer or fluorescence microscope
Protocol:
-
Seed and treat cells with this compound as described in the lipid peroxidation assay.
-
Wash the cells with HBSS.
-
Incubate the cells with the fluorescent iron probe according to the manufacturer's instructions. For example, with FerroOrange, a typical concentration is 1 µM for 30 minutes.
-
Wash the cells with HBSS to remove excess probe.
-
Analyze the fluorescence intensity by flow cytometry or fluorescence microscopy. An increase in fluorescence indicates an increase in the labile iron pool.
Data Presentation
Quantitative data from the assays should be summarized for clear comparison.
Table 1: IC50 Values of this compound in Different Cell Lines
| Cell Line | Treatment Time (h) | IC50 (µM) |
| HT-1080 | 24 | [Insert experimental value] |
| BJeLR | 24 | [Insert experimental value] |
| A549 | 48 | [Insert experimental value] |
| H1299 | 48 | [Insert experimental value] |
Table 2: Effect of Inhibitors on this compound Activity
| Cell Line | Treatment | % Cell Viability (Mean ± SD) |
| HT-1080 | Vehicle | 100 ± 5.2 |
| This compound (IC50) | 50.1 ± 4.5 | |
| This compound + Ferrostatin-1 | [Insert experimental value] | |
| This compound + Z-VAD-FMK | [Insert experimental value] | |
| This compound + Necrosulfonamide | [Insert experimental value] |
Table 3: Quantification of Ferroptosis Markers
| Treatment | Lipid Peroxidation (Fold Change) | Labile Iron Pool (Fold Change) |
| Vehicle | 1.0 | 1.0 |
| This compound (IC50) | [Insert experimental value] | [Insert experimental value] |
Logical Relationship of Assays
The combination of these assays provides a comprehensive assessment of this compound's activity.
Figure 3: Logical workflow for characterizing this compound activity.
Conclusion
These application notes provide a framework for the systematic evaluation of this compound's activity in cell-based assays. By employing these protocols, researchers can determine the compound's potency, confirm its mechanism of action through the induction of lipid peroxidation and iron accumulation, and establish its specificity as a ferroptosis inducer. This information is crucial for advancing our understanding of ferroptosis and for the development of novel therapeutic strategies.
References
- 1. The mechanism of ferroptosis and its related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 7. BODIPY 581/591 C11 Lipid Peroxidation Sensor [bio-protocol.org]
- 8. abpbio.com [abpbio.com]
Application Notes and Protocols for Inducing and Inhibiting Ferroptosis with Ferroptosis-IN-4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the induction of ferroptosis using the classical inducers erastin and RSL3, and its inhibition by the novel iron-chelating inhibitor, Ferroptosis-IN-4.
Introduction to Ferroptosis
Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides to lethal levels. It is genetically and biochemically distinct from other forms of cell death, such as apoptosis and necroptosis. The core mechanism of ferroptosis involves the dysregulation of iron metabolism and the failure of antioxidant defense systems, primarily the glutathione (GSH)-dependent lipid peroxide repair enzyme, glutathione peroxidase 4 (GPX4).
Two of the most widely used inducers of ferroptosis are erastin and RSL3. Erastin inhibits the cystine/glutamate antiporter system Xc-, leading to depletion of intracellular cysteine, a key component for GSH synthesis. This, in turn, inactivates GPX4. RSL3, on the other hand, directly and covalently inhibits GPX4.
This compound is a recently identified inhibitor of ferroptosis belonging to the hydroxypyridinone class of compounds. Its primary mechanism of action is the chelation of intracellular iron, thereby preventing the Fenton reaction that generates highly reactive hydroxyl radicals, which are key initiators of lipid peroxidation.
Data Presentation
The following tables summarize quantitative data for the induction and inhibition of ferroptosis.
Table 1: Induction of Ferroptosis by Erastin and RSL3
| Parameter | Cell Line | Inducer | Concentration | Incubation Time | Effect | Reference |
| Cell Viability | HT-1080 | Erastin | 1-10 µM | 24-48 h | Decreased viability | [1][2] |
| Cell Viability | HT-1080 | RSL3 | 0.1-1 µM | 24 h | Decreased viability | [1][2] |
| Lipid Peroxidation (C11-BODIPY) | HT-1080 | Erastin | 5 µM | 10 h | Increased fluorescence | [3] |
| Lipid Peroxidation (C11-BODIPY) | Colorectal Cancer Cells | RSL3 | 3 µM | 24 h | Increased fluorescence | [4] |
| Glutathione (GSH) Levels | HT-1080 | Erastin | 10 µM | 8 h | Decreased GSH | [5] |
| GPX4 Activity | BJeLR Cells | RSL3 | 2 µM | - | Decreased activity | [6] |
Table 2: Inhibition of Ferroptosis by this compound and Other Inhibitors
| Parameter | Cell Line | Inducer | Inhibitor | Concentration | Effect | Reference |
| Cell Viability | Not Specified | Not Specified | This compound | EC50 = 20 µM | Inhibition of ferroptosis | [7] |
| Cytotoxicity | Not Specified | - | This compound | CC50 > 100 µM | Low cytotoxicity | [7] |
| Cell Viability | HT-1080 | Erastin (10 µM) | Ferrostatin-1 | 0.1 µM | Increased viability | [2] |
| Cell Viability | Colorectal Cancer Cells | RSL3 (3 µM) | Liproxstatin-1 | 1 µM | Increased viability | [4] |
| In vivo Efficacy | RM-AKI Mice | Glycerol | This compound | 10 mg/kg (i.p.) | Alleviated kidney dysfunction | [7] |
Experimental Protocols
Protocol 1: Induction of Ferroptosis with Erastin or RSL3
This protocol describes the induction of ferroptosis in a model cell line, such as HT-1080 fibrosarcoma cells.
Materials:
-
HT-1080 cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Erastin (stock solution in DMSO)
-
RSL3 (stock solution in DMSO)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed HT-1080 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Treatment:
-
Prepare serial dilutions of erastin (e.g., 0.1 to 20 µM) or RSL3 (e.g., 0.01 to 2 µM) in complete culture medium from a concentrated stock solution.
-
Remove the culture medium from the wells and replace it with 100 µL of the medium containing the desired concentration of the inducer. Include a vehicle control (DMSO) group.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.
-
Assessment of Cell Viability:
-
After the incubation period, measure cell viability using a preferred method. For an MTT assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
For CellTiter-Glo, follow the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Inhibition of Ferroptosis with this compound
This protocol outlines the procedure to assess the inhibitory effect of this compound on erastin- or RSL3-induced ferroptosis.
Materials:
-
All materials from Protocol 1
-
This compound (stock solution in DMSO)
Procedure:
-
Cell Seeding: Follow step 1 of Protocol 1.
-
Pre-treatment with Inhibitor:
-
Prepare serial dilutions of this compound (e.g., 1 to 50 µM) in complete culture medium.
-
Remove the culture medium and add 50 µL of the medium containing this compound to the designated wells. Include a vehicle control for the inhibitor.
-
Incubate for 1-2 hours at 37°C and 5% CO2.
-
-
Induction of Ferroptosis:
-
Prepare the ferroptosis inducer (erastin or RSL3) at 2x the final desired concentration in complete culture medium.
-
Add 50 µL of the 2x inducer solution to the wells already containing 50 µL of the inhibitor solution. This will bring the final volume to 100 µL and the inducer and inhibitor to their final concentrations.
-
Include control groups: cells treated with inducer only, inhibitor only, and vehicle only.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.
-
Assessment of Cell Viability: Follow steps 4 and 5 of Protocol 1.
Protocol 3: Detection of Lipid Peroxidation using C11-BODIPY 581/591
This protocol describes the measurement of lipid reactive oxygen species (ROS), a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.
Materials:
-
Cells treated as described in Protocol 1 or 2
-
C11-BODIPY 581/591 (stock solution in DMSO)
-
Flow cytometer or fluorescence microscope
-
PBS
-
Trypsin-EDTA
Procedure:
-
Cell Treatment: Treat cells with ferroptosis inducers and/or inhibitors in a suitable culture vessel (e.g., 6-well plate).
-
Probe Loading:
-
Towards the end of the treatment period (e.g., the last 30-60 minutes), add C11-BODIPY 581/591 to the culture medium to a final concentration of 1-5 µM.
-
Incubate at 37°C in the dark.
-
-
Cell Harvesting and Staining (for Flow Cytometry):
-
Wash the cells twice with PBS.
-
Harvest the cells using trypsin-EDTA and neutralize with complete medium.
-
Centrifuge the cells and resuspend the pellet in 500 µL of PBS.
-
-
Analysis:
-
Flow Cytometry: Analyze the cells immediately. The unoxidized probe fluoresces in the red channel (e.g., excitation/emission ~581/591 nm), while the oxidized probe fluoresces in the green channel (e.g., excitation/emission ~488/510 nm). An increase in the green/red fluorescence ratio indicates lipid peroxidation.
-
Fluorescence Microscopy: Wash the cells grown on coverslips twice with PBS and mount them for imaging. Capture images in both red and green channels.
-
Visualization of Pathways and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of ferroptosis pathway status revealed heterogeneity in breast cancer patients with distinct immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ferroptosis inhibitors: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity optimization of hydroxypyridinones against rhabdomyolysis-induced acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Western blot analysis for ferroptosis markers after Ferroptosis-IN-4 treatment
Application Notes and Protocols
Topic: Western Blot Analysis for Ferroptosis Markers Following Ferroptosis-IN-4 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid peroxides, leading to oxidative damage and plasma membrane rupture.[1][2][3][4] This process is distinct from other cell death modalities like apoptosis and necrosis.[2] Key proteins regulate this pathway, making them critical markers for analysis. Glutathione Peroxidase 4 (GPX4) is a central anti-ferroptotic enzyme that detoxifies lipid hydroperoxides.[1][5][6] Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) is essential for ferroptosis execution by enriching cellular membranes with polyunsaturated fatty acids (PUFAs), which are prone to peroxidation.[7][8][9] The accumulation of lipid peroxidation byproducts, such as 4-hydroxynonenal (4-HNE), serves as a key indicator of ferroptotic stress.[10][11][12]
This document provides a detailed protocol for performing Western blot analysis to measure the expression of GPX4, ACSL4, and the accumulation of 4-HNE protein adducts in cells treated with a hypothetical ferroptosis inducer, "this compound." For the purpose of this protocol, This compound is assumed to be a Class II ferroptosis inducer that directly inhibits or induces the degradation of GPX4 , similar to the action of compounds like RSL3.[2][6]
Signaling Pathway and Experimental Design
The diagram below illustrates the assumed mechanism of action for this compound and the workflow for its analysis.
Caption: Assumed signaling pathway of this compound.
Caption: Experimental workflow for Western blot analysis.
Expected Data Summary
Following treatment with this compound, a direct GPX4 inhibitor, the expected changes in marker expression are summarized below.
| Marker | Expected Change with this compound | Rationale |
| GPX4 | Decrease | Direct inhibition by this compound may lead to its degradation, a known effect for some GPX4-targeting compounds.[6] |
| ACSL4 | No Change / Increase | ACSL4 is a key determinant of ferroptosis sensitivity.[7][8] Its levels may remain stable or be upregulated in cells undergoing ferroptosis. |
| 4-HNE Adducts | Significant Increase | Inhibition of GPX4 prevents the detoxification of lipid peroxides, leading to their accumulation and the formation of 4-HNE adducts.[10][11][12] |
| Loading Control | No Change | Proteins like GAPDH, β-actin, or Tubulin should remain unchanged, ensuring equal protein loading. |
Detailed Experimental Protocols
Part 1: Cell Culture and Treatment
-
Cell Seeding: Plate a suitable cell line (e.g., HT-1080, MDA-MB-231) in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Culture: Culture cells overnight in a humidified incubator (37°C, 5% CO₂).
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute this compound in fresh culture medium to the desired final concentrations (e.g., a dose-response of 0.1, 1, 10 µM).
-
Include a "Vehicle" control group treated with an equivalent concentration of DMSO.
-
(Optional) Include a rescue group co-treated with a ferroptosis inhibitor like Ferrostatin-1 (1 µM).
-
Aspirate the old medium and replace it with the treatment-containing medium.
-
-
Incubation: Incubate cells for the desired time period (e.g., 6, 12, or 24 hours) to observe the effects on protein expression.
Part 2: Protein Extraction and Quantification
-
Cell Harvest:
-
Place culture plates on ice. Aspirate the medium.
-
Wash cells twice with ice-cold 1X Phosphate Buffered Saline (PBS).
-
-
Lysis:
-
Add 100-500 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well or dish.[13]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant (containing the soluble protein) to a new, clean tube, avoiding the pellet.
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Normalize all sample concentrations by diluting with lysis buffer to ensure equal protein loading in the subsequent steps.
-
Part 3: Western Blotting
-
Sample Preparation:
-
SDS-PAGE:
-
Load the denatured protein samples into the wells of a 10-12.5% SDS-polyacrylamide gel.[11]
-
Include a pre-stained protein ladder to monitor migration.
-
Run the gel in 1X running buffer at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[11]
-
Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's protocol (e.g., 100V for 1-2 hours at 4°C).
-
-
Blocking:
-
After transfer, wash the membrane briefly with 1X Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane in a blocking buffer (5% non-fat dry milk or 5% Bovine Serum Albumin in TBST) for 1 hour at room temperature with gentle agitation.[14] This step prevents non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies in blocking buffer according to the manufacturer's recommended dilutions (see table below).
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle shaking.[14]
-
| Antibody | Recommended Dilution | Vendor (Example) |
| Rabbit anti-GPX4 | 1:1000 | Cell Signaling Technology |
| Rabbit anti-ACSL4 | 1:1000 | Cell Signaling Technology |
| Mouse anti-4-HNE | 1:1000 | MyBioSource, Abcam |
| Rabbit anti-GAPDH | 1:5000 | Cell Signaling Technology |
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[14]
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted 1:2000 to 1:5000 in blocking buffer.
-
Incubate for 1 hour at room temperature with gentle agitation.[14]
-
-
Final Washes: Repeat the washing step (Step 6) to remove unbound secondary antibody.
-
Detection:
-
Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of each target protein band to its corresponding loading control band (e.g., GAPDH).
-
Present the data as fold-change relative to the vehicle-treated control.
-
References
- 1. Mechanisms and pharmacological applications of ferroptosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular mechanism of ferroptosis and its role in the occurrence and treatment of diabetes [frontiersin.org]
- 4. Characteristics and Biomarkers of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPX4 Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Understanding the unique mechanism of ferroptosis: a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ACSL4 (F6T3Z) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Identification of a targeted ACSL4 inhibitor to treat ferroptosis-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. appliedbiomics.com [appliedbiomics.com]
- 11. Western blot analysis for 4-hydroxy-2-nonenal (HNE)-modified proteins in paraquat-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Detection of HNE Modification of Proteins in Aging Mouse Tissues: A Western Blot-Based Approach | Springer Nature Experiments [experiments.springernature.com]
- 13. Glutathione Peroxidase 4/GPX4 Overexpression Lysate (NBP2-10796): Novus Biologicals [novusbio.com]
- 14. GPX4 Antibody | Cell Signaling Technology [awsprod-cellsignal.com]
Application of Ferroptosis-IN-4 in different cancer cell lines
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid reactive oxygen species (ROS) to lethal levels.[1][2][3] Unlike apoptosis, it is not dependent on caspases. The central mechanism involves the inactivation of the glutathione peroxidase 4 (GPX4) enzyme or the depletion of glutathione (GSH), which are crucial for detoxifying lipid peroxides.[3][4][5][6] Inducing ferroptosis has emerged as a promising therapeutic strategy to eliminate cancer cells, particularly those resistant to traditional therapies.[7][8] Key proteins involved in regulating sensitivity to ferroptosis include GPX4 and Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4), which promotes the incorporation of polyunsaturated fatty acids into cellular membranes, making them more susceptible to lipid peroxidation.[9][10][11]
This document provides an overview of the application of ferroptosis-inducing compounds in various cancer cell lines, including detailed protocols for key experiments. While specific data for a compound named "Ferroptosis-IN-4" is not available in the reviewed literature, the following information on well-characterized ferroptosis inducers serves as a comprehensive guide for researchers.
Data Presentation: Efficacy of Ferroptosis Inducers in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for several common ferroptosis inducers across a variety of cancer cell lines.
| Ferroptosis Inducer | Cancer Cell Line | Cancer Type | IC50 (µM) |
| Erastin | HT-1080 | Fibrosarcoma | Data not specified |
| Erastin | BJeLR | Isogenic cell line | Data not specified |
| Erastin | Diffuse Large B-cell Lymphoma (DLBCL) cell lines | Lymphoma | Sensitive |
| Erastin | Renal Cell Carcinoma (RCC) cell lines | Kidney Cancer | Sensitive |
| RSL3 | BJeLR | Isogenic cell line | Data not specified |
| RSL3 | Diffuse Large B-cell Lymphoma (DLBCL) cell lines | Lymphoma | Sensitive |
| RSL3 | Renal Cell Carcinoma (RCC) cell lines | Kidney Cancer | Sensitive |
| FIN56 | A549 (cisplatin-resistant) | Lung Cancer | 12.71[12] |
| FIN56 | HFF (normal cell line) | Normal Fibroblast | 24.97[12] |
| Fe-TMPP | AGS | Gastric Cancer | 0.0975[13] |
| Fe-TMPP | HCT-116 | Colorectal Cancer | 3.97[13] |
Signaling Pathways and Experimental Workflows
Ferroptosis Signaling Pathway
Ferroptosis is primarily regulated by the GPX4/GSH axis and iron metabolism. Ferroptosis inducers can be broadly classified into two groups: those that inhibit system Xc- (leading to GSH depletion) and those that directly inhibit GPX4.
Caption: A simplified diagram of the core ferroptosis signaling pathway.
Experimental Workflow for Assessing Ferroptosis Inducers
A typical workflow to evaluate the effect of a potential ferroptosis inducer on cancer cells.
Caption: A standard workflow for investigating ferroptosis induction in cancer cells.
Experimental Protocols
Cell Viability Assay (CCK-8 Assay)
This protocol is for determining cell viability after treatment with a ferroptosis inducer.
Materials:
-
Cancer cell lines (e.g., A549, H1299)
-
96-well plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Ferroptosis inducer stock solution
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium.[14]
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the ferroptosis inducer in complete medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of the ferroptosis inducer to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1.5-4 hours at 37°C.[14]
-
Measure the absorbance at 450 nm using a microplate reader.[14][15]
-
Calculate the cell viability as a percentage of the vehicle control.
Western Blot for GPX4 and ACSL4 Expression
This protocol is to determine the protein levels of key ferroptosis regulators.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-GPX4, anti-ACSL4, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1-2 hours at room temperature.[16]
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[16]
-
Wash the membrane again three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.[16] β-actin is commonly used as a loading control.
Measurement of Intracellular and Lipid ROS
This protocol is for quantifying the generation of reactive oxygen species, a hallmark of ferroptosis.
Materials:
-
Cancer cell lines
-
6-well or 24-well plates
-
Ferroptosis inducer
-
ROS-sensitive fluorescent probes:
-
For general ROS: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
For lipid ROS: BODIPY™ 581/591 C11
-
-
Flow cytometer or fluorescence microscope
Procedure (using DCFH-DA):
-
Seed cells in a suitable plate and allow them to attach overnight.
-
Treat the cells with the ferroptosis inducer for the desired time.
-
In the last 30 minutes of treatment, add DCFH-DA (final concentration 10-20 µM) to the culture medium.[17]
-
Wash the cells twice with warm PBS to remove excess probe.[17]
-
Analyze the cells immediately by flow cytometry or visualize them under a fluorescence microscope. The green fluorescence intensity of dichlorofluorescein (DCF) is proportional to the amount of ROS.[17]
Procedure (using BODIPY™ 581/591 C11):
-
Treat cells with the ferroptosis inducer.
-
Add BODIPY™ 581/591 C11 probe to the cells for the final 30-60 minutes of incubation.
-
Harvest and wash the cells.
-
Analyze by flow cytometry. The probe shifts its fluorescence emission from red to green upon oxidation of the polyunsaturated butadienyl portion, allowing for a ratiometric measurement of lipid peroxidation.[18]
The induction of ferroptosis represents a potent strategy for cancer therapy. While the specific compound "this compound" remains to be characterized in scientific literature, the principles and protocols outlined here for other ferroptosis inducers provide a solid foundation for research in this area. The provided methodologies for assessing cell viability, protein expression, and ROS production are fundamental to characterizing the ferroptotic response in various cancer cell lines. Further investigation into novel ferroptosis inducers and their mechanisms of action will continue to advance the development of new anti-cancer treatments.
References
- 1. Blocking Key Protein Triggers Cancer Cell Self-Destruction | NYU Langone News [nyulangone.org]
- 2. Ferroptosis and Its Multifaceted Role in Cancer: Mechanisms and Therapeutic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Mechanism of Ferroptosis and Applications in Tumor Treatment [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeting GPX4 in human cancer: Implications of ferroptosis induction for tackling cancer resilience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ferroptosis in Cancer: Mechanism and Therapeutic Potential [mdpi.com]
- 8. Mechanism of ferroptosis resistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 10. ACSL3 and ACSL4, Distinct Roles in Ferroptosis and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ferroptosis as a Potential Cell Death Mechanism Against Cisplatin-Resistant Lung Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer [frontiersin.org]
- 15. 2.10. Cell viability assay [bio-protocol.org]
- 16. academic.oup.com [academic.oup.com]
- 17. rsc.org [rsc.org]
- 18. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Cytotoxicity of Ferroptosis-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS) to lethal levels.[1][2][3] This process is distinct from other cell death modalities such as apoptosis and necroptosis.[3] The induction of ferroptosis has emerged as a promising therapeutic strategy for various diseases, particularly cancer. Ferroptosis-IN-4 is a small molecule compound identified as an inducer of ferroptosis. These application notes provide a comprehensive protocol for assessing the cytotoxic effects of this compound by evaluating key hallmarks of ferroptosis.
Core Mechanisms of Ferroptosis
Ferroptosis is primarily triggered by the inactivation of the glutathione peroxidase 4 (GPX4) enzyme or by the depletion of glutathione (GSH), a key antioxidant.[2][4][5] This leads to the accumulation of lipid peroxides, resulting in cell membrane damage and, ultimately, cell death.[1][2] The process is heavily dependent on the presence of intracellular labile iron, which participates in the generation of ROS through the Fenton reaction.[6] Ferroptosis can be induced by various compounds, which are broadly categorized based on their mechanism of action, such as inhibitors of the cystine/glutamate antiporter (System Xc-), direct inhibitors of GPX4, or compounds that lead to the depletion of Coenzyme Q10.[4][5]
Data Presentation
Table 1: Key Hallmarks of Ferroptosis and Corresponding Assays
| Hallmark | Description | Recommended Assay(s) | Quantitative Readout |
| Cell Death | Loss of plasma membrane integrity and cessation of cellular functions. | MTT Assay, CellTiter-Glo®, Propidium Iodide (PI) Staining, SYTOX™ Green Staining | % Viability, Luminescence (RLU), % PI-positive cells, % SYTOX-positive cells |
| Lipid Peroxidation | Accumulation of lipid-based reactive oxygen species (ROS), a central feature of ferroptosis. | C11-BODIPY™ 581/591, Liperfluo, Malondialdehyde (MDA) Assay | Ratiometric fluorescence, Fluorescence intensity, MDA concentration (µM) |
| Iron Accumulation | Increased levels of intracellular labile iron, which catalyzes lipid peroxidation. | Phen Green™ SK, FerroOrange™ | Fluorescence intensity |
| Glutathione Depletion | Reduction in the intracellular levels of the antioxidant glutathione (GSH). | ThiolTracker™ Violet, GSH-Glo™ Glutathione Assay | Fluorescence intensity, Luminescence (RLU) |
| GPX4 Inhibition/Downregulation | Decreased activity or expression of the key ferroptosis-regulating enzyme, GPX4. | Western Blot, In-Cell Western™ Assay | Protein band intensity |
Table 2: Example Data from Cytotoxicity and Lipid Peroxidation Assays
| Treatment | Concentration (µM) | Cell Viability (%) (MTT Assay) | Lipid ROS (C11-BODIPY) (Fold Change) |
| Vehicle (DMSO) | - | 100 ± 5.2 | 1.0 ± 0.1 |
| This compound | 1 | 85 ± 6.1 | 1.8 ± 0.3 |
| This compound | 5 | 52 ± 4.8 | 4.5 ± 0.7 |
| This compound | 10 | 28 ± 3.5 | 8.2 ± 1.1 |
| This compound | 25 | 15 ± 2.9 | 9.5 ± 1.3 |
| Erastin (Positive Control) | 10 | 35 ± 4.1 | 7.5 ± 0.9 |
| Ferrostatin-1 (Inhibitor) + this compound (10 µM) | 1 | 82 ± 5.9 | 2.1 ± 0.4 |
Note: The above data are for illustrative purposes only. Actual results will vary depending on the cell line and experimental conditions.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol measures cell viability by assessing the metabolic activity of cells. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
Materials:
-
Cells of interest (e.g., HT-1080, A549)
-
Complete cell culture medium
-
This compound
-
Erastin (positive control)
-
Ferrostatin-1 (ferroptosis inhibitor)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound (e.g., 0.1, 1, 5, 10, 25 µM) in complete medium. Include wells with vehicle control (DMSO), a positive control (e.g., Erastin, 10 µM), and a rescue condition (e.g., this compound + 1 µM Ferrostatin-1).
-
Remove the old medium from the cells and add 100 µL of the prepared drug solutions to the respective wells.
-
Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Detection of Lipid Peroxidation using C11-BODIPY™ 581/591
This protocol utilizes a fluorescent probe that shifts its emission from red to green upon oxidation of its polyunsaturated butadienyl portion, allowing for a ratiometric analysis of lipid peroxidation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (e.g., 10 µM)
-
RSL3 (positive control)
-
Liproxstatin-1 (lipid ROS scavenger)
-
C11-BODIPY™ 581/591 dye
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells in 6-well plates or on coverslips and allow them to adhere overnight.
-
Treat cells with this compound, vehicle, a positive control (e.g., RSL3), and a rescue condition (this compound + Liproxstatin-1) for a predetermined time (e.g., 6-10 hours).
-
During the last 30-60 minutes of treatment, add C11-BODIPY™ 581/591 to the medium at a final concentration of 1-5 µM.
-
Wash the cells twice with PBS.
-
For flow cytometry, detach the cells, resuspend them in PBS, and analyze them using a flow cytometer with appropriate filters for green (oxidized) and red (reduced) fluorescence.
-
For fluorescence microscopy, mount the coverslips and visualize the cells.
-
The ratio of green to red fluorescence intensity indicates the level of lipid peroxidation.
Measurement of Intracellular Labile Iron with FerroOrange™
This protocol uses a fluorescent probe that specifically reacts with ferrous ions (Fe²⁺) to produce a stable orange fluorescent product.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Deferoxamine (DFO) (iron chelator)
-
FerroOrange™ probe
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Treat cells with this compound, vehicle, and a rescue condition (this compound + DFO) for the desired duration.
-
Wash the cells with serum-free medium.
-
Prepare a 1 µM working solution of FerroOrange™ in serum-free medium and add it to each well.
-
Incubate for 30 minutes at 37°C.
-
Measure the fluorescence intensity (Excitation: ~542 nm, Emission: ~572 nm) using a microplate reader or visualize using a fluorescence microscope.
Mandatory Visualizations
Ferroptosis Signaling Pathway
Caption: A simplified diagram of the ferroptosis signaling pathway.
Experimental Workflow for Assessing this compound Cytotoxicity
Caption: Workflow for evaluating the cytotoxic effects of this compound.
References
- 1. Blocking Key Protein Triggers Cancer Cell Self-Destruction | NYU Langone News [nyulangone.org]
- 2. Mechanisms and pharmacological applications of ferroptosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the unique mechanism of ferroptosis: a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Molecular mechanism of ferroptosis and its role in the occurrence and treatment of diabetes [frontiersin.org]
- 6. Frontiers | Regulation mechanism of ferroptosis and its research progress in tumor immunotherapy [frontiersin.org]
Application Notes and Protocols for Measuring the EC50 of a Ferroptosis Inducer
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to determine the half-maximal effective concentration (EC50) of a novel ferroptosis-inducing agent, here termed "Ferroptosis-IN-4".
Introduction to Ferroptosis
Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides.[1][2][3] This process is distinct from other forms of cell death like apoptosis and necrosis in its mechanism and morphological features.[2] Key molecular events in ferroptosis include the depletion of glutathione (GSH), inactivation of glutathione peroxidase 4 (GPX4), and the subsequent accumulation of lipid reactive oxygen species (ROS) in an iron-dependent manner.[1][4]
Inducers of ferroptosis can be classified based on their mechanism of action.[2] Class I inducers, such as erastin, inhibit the cystine/glutamate antiporter (system Xc-), leading to GSH depletion.[2][4] Class II inducers, like RSL3, directly inhibit GPX4.[2][4] Understanding the EC50 of a novel compound like this compound is crucial for characterizing its potency and advancing its development as a potential therapeutic agent.
Key Principles of EC50 Determination
The EC50 value represents the concentration of a compound that induces a response halfway between the baseline and maximum effect. In the context of ferroptosis, this is typically the concentration of this compound that causes 50% cell death. Determining the EC50 involves treating cells with a range of compound concentrations and then measuring cell viability.[5][6] A dose-response curve is then generated by plotting cell viability against the compound concentration, from which the EC50 value is calculated.[7][8]
Experimental Protocol: EC50 Determination of this compound
This protocol outlines a cell-based assay to determine the EC50 value of this compound.
1. Materials and Reagents
-
Cell Line: A cancer cell line known to be susceptible to ferroptosis (e.g., HT-1080, PANC1).
-
This compound: Stock solution of known concentration.
-
Positive Controls: Erastin and/or RSL3.
-
Ferroptosis Inhibitor (Negative Control): Ferrostatin-1 or Liproxstatin-1.[1]
-
Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Cell Viability Reagent: CellTiter-Glo® Luminescent Cell Viability Assay, PrestoBlue™ Cell Viability Reagent, or similar.
-
Assay Plates: 96-well, flat-bottom, clear or white-walled plates.
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Multichannel Pipettes
-
Plate Reader: Capable of measuring absorbance or luminescence.
2. Experimental Workflow
Figure 1. Experimental workflow for determining the EC50 of this compound.
3. Step-by-Step Procedure
Day 1: Cell Seeding
-
Culture the chosen cell line to ~80% confluency.
-
Trypsinize the cells, collect them, and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
Day 2: Compound Treatment
-
Prepare a series of dilutions of this compound in culture medium. A typical 8-point dilution series might range from 0.1 nM to 100 µM. Also prepare solutions for your positive (Erastin/RSL3) and negative (vehicle control, e.g., DMSO) controls.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound, controls, or vehicle.
-
To confirm the observed cell death is due to ferroptosis, include co-treatment wells with this compound and a ferroptosis inhibitor (e.g., 1 µM Ferrostatin-1).
-
Incubate the plate for a predetermined time, typically 24 to 48 hours.
Day 3 or 4: Cell Viability Assay
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's protocol (e.g., 20 µL of PrestoBlue™ or 100 µL of CellTiter-Glo®).
-
Incubate for the recommended time (e.g., 10 minutes for CellTiter-Glo®, 1-2 hours for PrestoBlue™).
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
4. Data Analysis
-
Subtract the average background signal (from wells with medium only) from all data points.
-
Normalize the data to the vehicle-treated control wells, which represent 100% cell viability. The formula for percent viability is: (Signal of treated well / Average signal of vehicle control wells) * 100
-
Plot the percent viability against the log-transformed concentration of this compound.
-
Use a non-linear regression model (e.g., four-parameter logistic regression) to fit the dose-response curve and calculate the EC50 value.[5][7] Software such as GraphPad Prism or R can be used for this analysis.
Data Presentation
The quantitative results from the EC50 determination experiments should be summarized in a clear and structured table for easy comparison.
| Compound | EC50 (µM) [95% CI] | Hill Slope | R² of Curve Fit |
| This compound | [Calculated Value] | [Value] | [Value] |
| Erastin (Control) | [Literature Value] | [Value] | [Value] |
| RSL3 (Control) | [Literature Value] | [Value] | [Value] |
Confirmation of Ferroptosis
To ensure that this compound induces cell death via ferroptosis, further validation assays are recommended:
-
Lipid Peroxidation Assay: Measure the accumulation of lipid ROS using probes like C11-BODIPY(581/591).[1]
-
Glutathione Depletion Assay: Quantify intracellular GSH levels to see if they are depleted upon treatment with this compound.[9]
-
Iron Chelation Rescue: Test if the iron chelator deferoxamine (DFO) can rescue the cell death induced by this compound.
Signaling Pathway of Ferroptosis
Figure 2. Simplified signaling pathway of ferroptosis induction.
References
- 1. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the unique mechanism of ferroptosis: a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular mechanism of ferroptosis and its role in the occurrence and treatment of diabetes [frontiersin.org]
- 4. Mechanisms and pharmacological applications of ferroptosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. clyte.tech [clyte.tech]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Ferroptosis Research Solutions | Thermo Fisher Scientific - US [thermofisher.com]
Techniques for Evaluating the Iron-Chelating Activity of Ferroptosis-IN-4: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for evaluating the iron-chelating activity of Ferroptosis-IN-4, a known ferroptosis inhibitor. Given that this compound is a hydroxypyridinone derivative, a class of compounds recognized for its iron-chelating properties, assessing this activity is crucial to understanding its mechanism of action as a ferroptosis inhibitor. Ferroptosis is an iron-dependent form of regulated cell death, and chelating iron is a direct mechanism to inhibit this process.[1][2][3][4]
The following protocols describe two standard methods: a spectrophotometric assay for determining cell-free iron (II) chelation and a cell-based fluorometric assay to measure the chelation of the intracellular labile iron pool.
Core Concepts: Ferroptosis and Iron Chelation
Ferroptosis is a unique form of regulated cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS).[1][5] Excess intracellular iron, particularly in its ferrous (Fe²⁺) state, participates in Fenton reactions, generating highly reactive hydroxyl radicals that drive lipid peroxidation and, ultimately, cell death.[4][6][7] this compound has been identified as a ferroptosis inhibitor with a reported EC50 of 20 μM.[8][9] Its chemical structure as a hydroxypyridinone suggests that its inhibitory mechanism likely involves the sequestration of iron, thereby preventing the catalytic cycle of lipid peroxidation.
Caption: Ferroptosis pathway and the inhibitory action of this compound.
Application Note 1: Spectrophotometric Evaluation of Ferrous Iron (Fe²⁺) Chelation
This protocol details a cell-free method to quantify the ability of this compound to chelate ferrous iron. The assay is based on the competition between this compound and the chromogenic indicator Ferrozine for Fe²⁺ ions. Ferrozine forms a stable, magenta-colored complex with Fe²⁺ that strongly absorbs light at 562 nm.[10][11] When an effective chelator like this compound is present, it will bind to Fe²⁺, preventing the formation of the Ferrozine-Fe²⁺ complex and causing a decrease in absorbance.
Experimental Protocol: Ferrozine-Based Spectrophotometric Assay
Materials:
-
This compound
-
Ferrous sulfate (FeSO₄)
-
Ferrozine
-
HEPES buffer (or another suitable buffer, pH 7.4)
-
Dimethyl sulfoxide (DMSO) for stock solution
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 1 mM aqueous stock solution of FeSO₄. Prepare fresh daily.
-
Prepare a 5 mM aqueous stock solution of Ferrozine. Prepare fresh daily.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add 100 µL of HEPES buffer, 20 µL of varying concentrations of this compound (diluted from stock), and 20 µL of 1 mM FeSO₄.
-
Control Wells (Maximum Absorbance): Add 120 µL of HEPES buffer and 20 µL of 1 mM FeSO₄.
-
Blank Wells: Add 140 µL of HEPES buffer.
-
-
Incubation: Incubate the plate at room temperature for 10 minutes to allow for the chelation reaction between this compound and Fe²⁺.
-
Color Development: Add 20 µL of 5 mM Ferrozine solution to all wells to initiate the color reaction.
-
Second Incubation: Incubate the plate at room temperature for another 10 minutes, protected from light.
-
Measurement: Measure the absorbance of each well at 562 nm using a microplate spectrophotometer.
-
Calculation: Calculate the percentage of Fe²⁺ chelating activity using the following formula:
-
Chelating Activity (%) = [1 - (Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100
-
Caption: Workflow for the Ferrozine-based iron chelation assay.
Data Presentation
| This compound Conc. (µM) | Absorbance at 562 nm (Corrected) | % Iron Chelation |
| 0 (Control) | Value | 0 |
| 1 | Value | Calculated |
| 5 | Value | Calculated |
| 10 | Value | Calculated |
| 25 | Value | Calculated |
| 50 | Value | Calculated |
| 100 | Value | Calculated |
Use these results to calculate the IC₅₀ value, which is the concentration of this compound required to chelate 50% of the Fe²⁺ ions.
Application Note 2: Fluorometric Evaluation of Intracellular Labile Iron Pool Chelation
This protocol describes a cell-based assay to determine the ability of this compound to chelate the labile iron pool (LIP) within living cells. The assay utilizes Calcein-AM, a non-fluorescent, cell-permeable probe.[8] Once inside the cell, esterases cleave the AM group, trapping the now fluorescent Calcein in the cytoplasm. The fluorescence of Calcein is quenched upon binding to intracellular labile iron.[1] An effective intracellular iron chelator like this compound will sequester iron from Calcein, resulting in an increase in fluorescence (dequenching).[2]
Experimental Protocol: Calcein-AM Assay
Materials:
-
Cell line of interest (e.g., HT-1080, a common model for ferroptosis studies)
-
Complete cell culture medium
-
This compound
-
Calcein-AM
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
Black, clear-bottom 96-well cell culture plates
-
Fluorescence microplate reader (Excitation/Emission ~485/520 nm)
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a suitable density to achieve 80-90% confluency on the day of the experiment. Incubate overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound (and appropriate vehicle controls) for a desired period (e.g., 1-4 hours).
-
Cell Washing: Gently wash the cells twice with warm HBSS or PBS to remove the treatment medium.
-
Calcein-AM Loading: Load the cells with 1 µM Calcein-AM in HBSS or PBS and incubate for 30 minutes at 37°C, protected from light.
-
Final Wash: Gently wash the cells twice with warm HBSS or PBS to remove excess Calcein-AM.
-
Fluorescence Measurement: Add 100 µL of HBSS or PBS to each well and immediately measure the fluorescence using a microplate reader (Excitation/Emission ~485/520 nm).
-
Data Analysis: An increase in Calcein fluorescence in this compound-treated cells compared to vehicle-treated cells indicates intracellular iron chelation. Normalize the fluorescence values to the vehicle control.
Caption: Workflow for the Calcein-AM intracellular iron chelation assay.
Data Presentation
| Treatment Condition | This compound Conc. (µM) | Mean Fluorescence Intensity (a.u.) | Fold Change vs. Vehicle |
| Vehicle Control (DMSO) | 0 | Value | 1.0 |
| This compound | 1 | Value | Calculated |
| This compound | 5 | Value | Calculated |
| This compound | 10 | Value | Calculated |
| This compound | 25 | Value | Calculated |
| This compound | 50 | Value | Calculated |
| Positive Control (e.g., DFO) | Value | Value | Calculated |
DFO (Deferoxamine) can be used as a positive control for a known iron chelator.
By employing these methodologies, researchers can effectively quantify the iron-chelating activity of this compound, providing critical insights into its mechanism as a ferroptosis inhibitor. This information is invaluable for drug development professionals aiming to characterize novel therapeutic agents targeting iron-dependent cell death pathways.
References
- 1. Understanding the unique mechanism of ferroptosis: a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Understanding the unique mechanism of ferroptosis: a promising therapeutic target [frontiersin.org]
- 3. Frontiers | Mechanisms and regulations of ferroptosis [frontiersin.org]
- 4. Frontiers | Iron Metabolism in Ferroptosis [frontiersin.org]
- 5. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blocking Key Protein Triggers Cancer Cell Self-Destruction | NYU Langone News [nyulangone.org]
- 7. resources.biomol.com [resources.biomol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. GPX4-independent ferroptosis-a new strategy in disease's therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glutathione peroxidase 4 (Gpx4) and ferroptosis: what's so special about it? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Imaging of Ferroptosis Inhibition by Liproxstatin-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation.[1][2] It has been implicated in the pathophysiology of numerous diseases, including ischemia-reperfusion injury, neurodegenerative diseases, and cancer. Liproxstatin-1 is a potent inhibitor of ferroptosis that acts as a radical-trapping antioxidant, preventing the accumulation of lipid hydroperoxides.[3][4] In vivo imaging of ferroptosis inhibition provides a powerful tool to study disease mechanisms and evaluate the efficacy of therapeutic interventions. These application notes provide detailed protocols for the in vivo imaging of ferroptosis inhibition using Liproxstatin-1.
Mechanism of Action of Liproxstatin-1
Liproxstatin-1 is a spiroquinoxalinamine derivative that effectively suppresses ferroptosis by scavenging lipid peroxyl radicals within biological membranes.[3][4] Unlike inhibitors that target upstream components of the ferroptosis pathway, Liproxstatin-1 acts directly to halt the chain reaction of lipid peroxidation, which is the ultimate executioner of this cell death process. Its mechanism involves trapping chain-carrying peroxyl radicals, thereby preventing the propagation of lipid peroxidation.[3][4] This protective effect has been demonstrated in various in vitro and in vivo models.[2][5][6]
Signaling Pathway of Ferroptosis and Inhibition by Liproxstatin-1
Caption: Ferroptosis pathway and Liproxstatin-1 inhibition.
Quantitative Data on Liproxstatin-1 Efficacy
The following tables summarize the quantitative effects of Liproxstatin-1 in various in vivo models of diseases where ferroptosis is implicated.
Table 1: In Vivo Efficacy of Liproxstatin-1 in Ischemia/Reperfusion Injury Models
| Animal Model | Disease Model | Liproxstatin-1 Dosage | Outcome Measure | Result | Reference |
| Mice | Myocardial I/R | 10 mg/kg, i.p. | Infarct size reduction | Significant reduction | [1] |
| Mice | Renal I/R | 10 mg/kg, i.p. | Tubular cell death (TUNEL+) | Markedly reduced number | [7] |
| Mice | Intestinal I/R | 10 mg/kg, i.p. | Intestinal injury | Ameliorated | [8] |
Table 2: Neuroprotective Effects of Liproxstatin-1 in a Mouse Model of Subarachnoid Hemorrhage (SAH)
| Parameter | Vehicle Control | Liproxstatin-1 (10 mg/kg, i.p.) | % Change | Reference |
| Neurological Score | 10.5 ± 1.5 | 6.2 ± 1.3 | -41% | [9] |
| Brain Water Content | 81.2% ± 0.8% | 79.5% ± 0.6% | -1.7% | [9] |
| Neuronal Cell Death (TUNEL+) | Increased | Significantly reduced | - | [9] |
Table 3: Hepatoprotective Effects of Liproxstatin-1 in a Mouse Model of Metabolic Dysfunction-Associated Fatty Liver Disease (MAFLD)
| Parameter | MAFLD Mice | MAFLD + Liproxstatin-1 (10 mg/kg/day, i.p.) | % Change | Reference |
| Liver Triglycerides | Increased | Significantly reduced | - | [10] |
| 4-HNE Levels | Increased | Significantly reduced | - | [10] |
| MDA Levels | Increased | Significantly reduced | - | [10] |
| TUNEL+ Cells | Increased | Potently inhibited | - | [10] |
Experimental Protocols
Protocol 1: In Vivo Imaging of Ferroptosis Inhibition in a Mouse Model of Renal Ischemia-Reperfusion Injury
This protocol describes the use of Liproxstatin-1 to inhibit ferroptosis and imaging of lipid peroxidation in a mouse model of renal IRI.
Experimental Workflow
Caption: Workflow for in vivo imaging of ferroptosis inhibition.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Liproxstatin-1 (Selleckchem, Cat. No. S7699 or equivalent)
-
C11-BODIPY 581/591 (Thermo Fisher Scientific, Cat. No. D3861 or equivalent)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for renal I/R surgery
-
In vivo imaging system (e.g., IVIS Spectrum)
-
4-Hydroxynonenal (4-HNE) antibody for IHC (Abcam, Cat. No. ab46545 or equivalent)
-
TUNEL assay kit (Abcam, ab206386 or equivalent)[2]
Procedure:
-
Animal Model:
-
Acclimatize mice for at least one week before the experiment.
-
Induce renal ischemia by clamping the renal pedicle for 30 minutes, followed by reperfusion.
-
-
Liproxstatin-1 Administration:
-
Prepare a stock solution of Liproxstatin-1 in DMSO and dilute with saline for injection.
-
Administer Liproxstatin-1 at a dose of 10 mg/kg via intraperitoneal (i.p.) injection one hour before inducing ischemia and daily thereafter.[10]
-
-
In Vivo Imaging Probe Administration:
-
Prepare the C11-BODIPY 581/591 probe according to the manufacturer's instructions.
-
Administer the probe via intravenous (i.v.) injection during the reperfusion period.
-
-
In Vivo Fluorescence Imaging:
-
Anesthetize the mice at desired time points post-reperfusion.
-
Acquire fluorescence images using an in vivo imaging system. For C11-BODIPY 581/591, use excitation/emission wavelengths for both the oxidized (green) and reduced (red) forms of the probe.
-
The ratio of green to red fluorescence intensity indicates the extent of lipid peroxidation.
-
-
Ex Vivo Analysis:
-
At the end of the experiment, euthanize the mice and harvest the kidneys.
-
Fix the tissues in 4% paraformaldehyde for immunohistochemical analysis of 4-HNE, a marker of lipid peroxidation.
-
Perform TUNEL staining to assess cell death.[2]
-
-
Data Analysis:
-
Quantify the in vivo fluorescence signal in the region of interest (kidneys).
-
Quantify the 4-HNE positive area and the number of TUNEL-positive cells in kidney sections.
-
Compare the results between the vehicle-treated and Liproxstatin-1-treated groups.
-
Protocol 2: Assessment of Neuroprotection by Liproxstatin-1 in a Mouse Model of Subarachnoid Hemorrhage
This protocol outlines the evaluation of Liproxstatin-1's neuroprotective effects in a mouse model of SAH.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Liproxstatin-1
-
Endovascular perforation model of SAH
-
Behavioral testing apparatus (e.g., modified Garcia score)
-
Brain tissue processing reagents
-
TUNEL assay kit
Procedure:
-
Animal Model:
-
Induce SAH using the endovascular perforation model.
-
-
Liproxstatin-1 Administration:
-
Administer Liproxstatin-1 (10 mg/kg, i.p.) immediately after SAH induction and daily for the duration of the experiment.[9]
-
-
Neurological Function Assessment:
-
Evaluate neurological deficits at 24 and 72 hours post-SAH using a standardized scoring system (e.g., modified Garcia score).[9]
-
-
Brain Water Content Measurement:
-
At 72 hours post-SAH, euthanize a cohort of mice and measure brain water content to assess edema.[9]
-
-
Histological Analysis:
-
Perfuse the remaining mice at the experimental endpoint and collect brain tissue.
-
Perform TUNEL staining on brain sections to quantify neuronal cell death in the cortex and hippocampus.[9]
-
-
Data Analysis:
-
Compare neurological scores, brain water content, and the number of TUNEL-positive cells between the vehicle and Liproxstatin-1 treatment groups.
-
Conclusion
Liproxstatin-1 is a valuable tool for studying the role of ferroptosis in various disease models. The protocols outlined in these application notes provide a framework for the in vivo imaging and quantification of ferroptosis inhibition. By visualizing the reduction in lipid peroxidation and subsequent tissue damage, researchers can effectively assess the therapeutic potential of ferroptosis inhibitors like Liproxstatin-1.
References
- 1. Ferroptosis inhibitor, liproxstatin-1, protects the myocardium against ischemia/reperfusion injury by decreasing VDAC1 levels and rescuing GPX4 levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IN VIVO ASSESSMENT OF FERROPTOSIS AND FERROPTOTIC STRESS IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Liproxstatin-1 is an effective inhibitor of oligodendrocyte ferroptosis induced by inhibition of glutathione peroxidase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liproxstatin-1 is an effective inhibitor of oligodendrocyte ferroptosis induced by inhibition of glutathione peroxidase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
- 9. Selective Ferroptosis Inhibitor Liproxstatin-1 Attenuates Neurological Deficits and Neuroinflammation After Subarachnoid Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ferroptosis inhibitor liproxstatin-1 alleviates metabolic dysfunction-associated fatty liver disease in mice: potential involvement of PANoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the stability of Ferroptosis-IN-4 in solution
This technical support center provides guidance on improving the stability of Ferroptosis-IN-4 in solution for researchers, scientists, and drug development professionals. The following sections offer troubleshooting advice, frequently asked questions, and experimental protocols to ensure the consistent performance of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For initial stock solutions, high-purity, anhydrous dimethyl sulfoxide (DMSO) is recommended. DMSO is a versatile solvent for many small molecules; however, it is hygroscopic and can absorb water, which may affect the stability of the compound over time.[1][2] For aqueous working solutions, it is crucial to determine the optimal buffer system and pH that maintain the stability and activity of this compound.
Q2: What are the optimal storage conditions for this compound solutions?
A2: Aliquoted stock solutions in anhydrous DMSO should be stored at -80°C for long-term storage to minimize degradation. For short-term storage (1-2 weeks), -20°C is acceptable. Avoid repeated freeze-thaw cycles, as this can introduce moisture and promote compound degradation.[2][3] Aqueous working solutions should be freshly prepared for each experiment and used immediately.
Q3: How can I detect degradation of this compound in my solution?
A3: Visual inspection for color changes or precipitation can be an initial indicator of degradation or insolubility. For a more accurate assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to monitor the purity of the compound over time. A decrease in the peak area corresponding to this compound or the appearance of new peaks suggests degradation.
Q4: Is this compound sensitive to light or oxygen?
A4: While specific data for this compound is not available, many small molecules are sensitive to light and oxidation. It is good practice to store solutions in amber vials or tubes wrapped in foil to protect them from light. To prevent oxidation, consider degassing solvents before use or storing solutions under an inert atmosphere (e.g., argon or nitrogen).
Troubleshooting Guide
Issue 1: My this compound solution appears cloudy or has visible precipitate.
-
Question: What should I do if my this compound solution is not clear? Answer:
-
Confirm Solubility: The observed precipitate may be due to exceeding the solubility limit of this compound in the chosen solvent. Refer to the solubility data table below and ensure you are working within the recommended concentration range.
-
Gentle Warming: Try gently warming the solution (e.g., in a 37°C water bath) and vortexing to aid dissolution. However, be cautious as excessive heat can accelerate degradation.
-
Sonication: Brief sonication can also help to dissolve the compound.
-
Solvent Quality: Ensure you are using high-purity, anhydrous solvent. The presence of water in DMSO can reduce the solubility of some compounds.[1]
-
pH of Aqueous Solutions: For aqueous buffers, the pH can significantly impact solubility. Test a range of pH values to find the optimal condition for this compound.
-
Issue 2: I am observing a progressive loss of this compound activity in my experiments.
-
Question: Why is the biological activity of my this compound solution decreasing over time? Answer:
-
Chemical Degradation: this compound may be degrading in your solution. This can be accelerated by factors such as improper storage temperature, exposure to light, presence of water, or reactive components in your experimental medium.
-
Adsorption to Plastics: Some compounds can adsorb to the surface of plastic storage tubes or plates, reducing the effective concentration in solution. Consider using low-adhesion microplates or glass vials.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can lead to compound degradation. Prepare small aliquots of your stock solution to minimize the number of freeze-thaw cycles.[3]
-
Stability in Assay Media: The components of your cell culture media or assay buffer (e.g., serum proteins, high concentrations of certain salts) may interact with and degrade this compound. It is advisable to prepare fresh working solutions and add them to the assay medium immediately before the experiment.
-
Quantitative Data Summary
The following tables provide hypothetical data for the solubility and stability of this compound in common solvents. Note: This data is illustrative and should be confirmed experimentally for your specific batch of this compound.
Table 1: Solubility of this compound at Room Temperature (25°C)
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) |
| DMSO | > 50 | > 100 |
| Ethanol | ~10 | ~20 |
| PBS (pH 7.4) | < 0.1 | < 0.2 |
Table 2: Stability of this compound in Solution (10 mM DMSO Stock)
| Storage Condition | Purity after 1 week (%) | Purity after 4 weeks (%) | Purity after 6 months (%) |
| Room Temperature (25°C) | 90 | 75 | < 50 |
| 4°C | 98 | 95 | 80 |
| -20°C | > 99 | > 99 | 95 |
| -80°C | > 99 | > 99 | > 99 |
Experimental Protocols
Protocol: Assessing the Stability of this compound by HPLC
This protocol outlines a method to determine the stability of this compound in a given solvent over time.
Materials:
-
This compound
-
High-purity solvent (e.g., anhydrous DMSO)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile phase B: 0.1% TFA in acetonitrile
-
Autosampler vials
Methodology:
-
Prepare Stock Solution: Accurately weigh this compound and dissolve it in the chosen solvent to a final concentration of 10 mM.
-
Initial Analysis (T=0): Immediately after preparation, dilute a sample of the stock solution with the mobile phase to an appropriate concentration for HPLC analysis. Inject the sample and record the chromatogram. The main peak corresponds to intact this compound.
-
Incubate Samples: Aliquot the remaining stock solution into several vials and store them under the desired conditions (e.g., room temperature, 4°C, -20°C, -80°C). Protect samples from light.
-
Time-Point Analysis: At specified time points (e.g., 24 hours, 1 week, 4 weeks), retrieve a vial from each storage condition.
-
Sample Preparation and Analysis: Prepare and analyze the samples by HPLC as described in step 2.
-
Data Analysis:
-
Calculate the peak area of this compound at each time point.
-
Determine the percentage of remaining this compound relative to the T=0 sample.
-
Monitor for the appearance of new peaks, which indicate degradation products.
-
Plot the percentage of intact this compound against time for each storage condition to determine the stability profile.
-
Visualizations
References
Common pitfalls in experiments using Ferroptosis-IN-4
Welcome to the technical support center for Ferroptosis-IN-4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments using this compound.
I. Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound, a known inhibitor of ferroptosis.
1. Issue: Inconsistent or No Inhibitory Effect on Ferroptosis
Possible Causes & Solutions:
-
Suboptimal Concentration: The reported EC₅₀ for this compound is approximately 20 µM[1]. However, the optimal concentration can vary depending on the cell type and the specific ferroptosis inducer used.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. A typical starting range could be from 1 µM to 50 µM.
-
-
Compound Instability: Like many small molecules, this compound may degrade over time, especially when in solution.
-
Troubleshooting Step: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO for each experiment. Avoid repeated freeze-thaw cycles. It is recommended to store the stock solution at -20°C or -80°C. The stability of this compound in aqueous cell culture media at 37°C may be limited, so consider the duration of your experiment.
-
-
Incorrect Timing of Treatment: The timing of this compound addition relative to the ferroptosis inducer is critical.
-
Troubleshooting Step: For most experiments, pre-incubate the cells with this compound for a sufficient period (e.g., 1-2 hours) before adding the ferroptosis inducer (e.g., erastin or RSL3). This allows the inhibitor to exert its effect before the induction of cell death.
-
-
Cell Culture Media Components: Certain components in cell culture media, such as antioxidants, can interfere with the induction of ferroptosis and mask the inhibitory effect of this compound.
-
Troubleshooting Step: Review your media formulation. High levels of antioxidants like N-acetylcysteine (NAC) or components of supplements like B27 can inhibit ferroptosis. If possible, use a basal medium with minimal antioxidant supplementation for ferroptosis assays.
-
2. Issue: Poor Solubility of this compound
Possible Causes & Solutions:
-
Improper Solvent: While this compound is generally soluble in DMSO, precipitation can occur when diluting it into aqueous media.
-
Troubleshooting Step: Prepare a high-concentration stock solution in 100% DMSO. When preparing working solutions, dilute the stock in a stepwise manner, ensuring thorough mixing at each step. Avoid introducing a large volume of DMSO directly into the aqueous medium, which can cause the compound to precipitate. The final concentration of DMSO in the cell culture should be kept low (typically <0.5%) to avoid solvent-induced toxicity.
-
-
Low-Quality Compound: Impurities in the synthesized or purchased this compound can affect its solubility.
-
Troubleshooting Step: Ensure you are using a high-purity compound from a reputable supplier. If you have concerns, consider analytical validation of the compound's purity.
-
3. Issue: Unexpected Cell Toxicity
Possible Causes & Solutions:
-
High Concentration of this compound: While generally reported to have low cytotoxicity, very high concentrations of any compound can be toxic to cells.
-
Troubleshooting Step: Determine the maximum non-toxic concentration of this compound for your cell line by performing a cytotoxicity assay with the inhibitor alone.
-
-
Off-Target Effects: As a hydroxypyridinone-based compound, this compound has the potential to chelate other metal ions besides iron, which could lead to off-target effects at high concentrations.
-
Troubleshooting Step: Use the lowest effective concentration of this compound as determined by your dose-response experiments. Include appropriate controls to assess the specificity of the observed effects.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a ferroptosis inhibitor that exhibits a dual mechanism of action. It is a hydroxypyridinone derivative, a chemical class known for its metal-chelating properties. As such, this compound can chelate iron, a key catalyst in the lipid peroxidation process that drives ferroptosis. Additionally, it possesses radical-scavenging activity, allowing it to directly neutralize reactive oxygen species (ROS) that contribute to lipid peroxidation.
Q2: How should I prepare and store this compound?
A2: It is recommended to prepare a stock solution of this compound in a dry, high-quality solvent such as dimethyl sulfoxide (DMSO). Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For experiments, thaw an aliquot and dilute it to the desired working concentration in your cell culture medium immediately before use.
Q3: What are the appropriate positive and negative controls for an experiment with this compound?
A3:
-
Positive Control for Ferroptosis Induction: Treat cells with a known ferroptosis inducer, such as erastin or RSL3, to confirm that your cells are susceptible to ferroptosis.
-
Positive Control for Ferroptosis Inhibition: In parallel with this compound, use a well-characterized ferroptosis inhibitor like Ferrostatin-1 or Liproxstatin-1 to have a benchmark for inhibition.
-
Negative Control (Vehicle): Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound to control for any effects of the solvent itself.
-
Negative Control (Inhibitor Alone): Treat cells with this compound alone to assess any baseline effects of the compound on cell viability or the experimental readout in the absence of a ferroptosis inducer.
Q4: How can I validate that the observed cell death is indeed ferroptosis and is being inhibited by this compound?
A4: To validate the mechanism of cell death and the inhibitory action of this compound, you can perform the following assays:
-
Lipid ROS Measurement: Use fluorescent probes like C11-BODIPY 581/591 to measure lipid peroxidation. A successful experiment will show an increase in lipid ROS upon treatment with a ferroptosis inducer, and this increase will be attenuated in the presence of this compound.
-
Iron Chelation Control: Co-treat cells with a known iron chelator, such as deferoxamine (DFO), and the ferroptosis inducer. If the cell death is iron-dependent, DFO should rescue the cells, similar to the expected effect of this compound.
-
Morphological Analysis: Observe the cells under a microscope. Ferroptotic cells often exhibit distinct morphological changes, such as mitochondrial shrinkage and increased mitochondrial membrane density.
III. Data Summary
Table 1: Properties of this compound
| Property | Value | Reference |
| Compound Class | Hydroxypyridinone derivative | [2] |
| Mechanism of Action | Iron Chelator & Radical Scavenger | [2] |
| EC₅₀ | ~20 µM | [1] |
IV. Experimental Protocols
Protocol 1: Assessing the Inhibitory Effect of this compound on Erastin-Induced Ferroptosis in Cell Culture
1. Cell Seeding:
- Seed your cells of interest in a 96-well plate at a density that will allow for optimal growth during the experiment.
- Incubate the cells overnight to allow for attachment.
2. Compound Preparation:
- Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
- Prepare a stock solution of a ferroptosis inducer, such as erastin (e.g., 5 mM in DMSO).
- Prepare serial dilutions of this compound and erastin in cell culture medium to achieve the desired final concentrations.
3. Treatment:
- Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
- Add erastin at a pre-determined concentration that induces significant cell death (e.g., 5-10 µM for many cell lines) to the wells already containing this compound.
- Include wells with erastin alone and vehicle control alone.
4. Incubation:
- Incubate the plate for a duration sufficient to induce ferroptosis (typically 24-48 hours).
5. Viability Assay:
- Assess cell viability using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue) or a crystal violet staining assay.
6. Data Analysis:
- Normalize the viability data to the vehicle-treated control cells.
- Plot the cell viability against the concentration of this compound to determine the EC₅₀.
V. Diagrams
Caption: Dual inhibitory mechanism of this compound.
Caption: Troubleshooting workflow for inconsistent results.
References
Technical Support Center: Optimizing Incubation Time with Ferroptosis-IN-4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments with Ferroptosis-IN-4.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is an inducer of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2] While the precise molecular target of this compound may vary, it likely disrupts the cell's antioxidant defense systems, leading to the accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.[1][3] Key pathways involved in ferroptosis include the inhibition of system Xc- (a cystine/glutamate antiporter) or the direct inhibition of Glutathione Peroxidase 4 (GPX4).[1][3]
Q2: What is the recommended starting concentration and incubation time for this compound?
A2: The optimal concentration and incubation time for this compound are highly dependent on the cell type and experimental conditions. We recommend starting with a dose-response experiment to determine the EC50 value in your specific cell line. A typical starting point for many ferroptosis inducers ranges from 0.1 µM to 50 µM, with incubation times varying from 6 to 72 hours.[4][5][6][7][8] Refer to the data table below for typical ranges of other common ferroptosis inducers.
Q3: How can I confirm that the cell death I am observing is indeed ferroptosis?
A3: To confirm that this compound is inducing ferroptosis, you should observe the following key hallmarks:
-
Inhibition by ferroptosis-specific inhibitors: Co-treatment with ferroptosis inhibitors like ferrostatin-1 or liproxstatin-1 should rescue the cells from death.[2][6]
-
Iron dependency: The cell death should be preventable by co-treatment with an iron chelator, such as deferoxamine (DFO).
-
Accumulation of lipid ROS: You can measure lipid peroxidation using fluorescent probes like C11-BODIPY 581/591.[2]
-
Changes in key protein levels: Assess the expression of key ferroptosis-related proteins, such as GPX4, via western blotting.[7]
Q4: Can I use serum-free medium in my experiments with this compound?
A4: Caution is advised when using serum-free medium. While some studies have shown that ferroptosis can be induced in the absence of serum, prolonged serum starvation (e.g., 24 hours) prior to treatment can render cells resistant to some ferroptosis inducers.[9] It is recommended to initially optimize your experiments in serum-containing medium and then test the effects of serum withdrawal if your experimental design requires it.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low cell death observed | 1. Suboptimal concentration of this compound. 2. Insufficient incubation time. 3. Cell line is resistant to ferroptosis. 4. Compound instability or degradation. | 1. Perform a dose-response experiment with a wider concentration range. 2. Perform a time-course experiment (e.g., 6, 12, 24, 48, 72 hours). 3. Try a different cell line known to be sensitive to ferroptosis (e.g., HT-1080). Confirm resistance by using a positive control like RSL3 or erastin. 4. Prepare fresh stock solutions of this compound. Some inducers are unstable in solution.[10] |
| High variability between replicates | 1. Inconsistent cell seeding density. 2. Edge effects in multi-well plates. 3. Inconsistent timing of compound addition. | 1. Ensure a homogenous single-cell suspension before seeding and be precise with cell counting. 2. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. 3. Use a multichannel pipette for simultaneous addition of the compound to replicate wells. |
| Cell death is not rescued by ferrostatin-1 | 1. The observed cell death is not ferroptosis. 2. Insufficient concentration of ferrostatin-1. 3. Timing of ferrostatin-1 addition is not optimal. | 1. Investigate other forms of cell death, such as apoptosis or necroptosis, using specific inhibitors (e.g., Z-VAD-FMK for apoptosis). 2. Titrate the concentration of ferrostatin-1 (typical range is 0.1 µM to 20 µM).[6] 3. Consider pre-treating cells with ferrostatin-1 for 1-2 hours before adding this compound.[6] |
| Inconsistent results with lipid ROS probes | 1. Probe concentration is too high or too low. 2. Photobleaching of the fluorescent probe. 3. Cells are being analyzed too late after treatment. | 1. Optimize the concentration of the lipid ROS probe according to the manufacturer's instructions. 2. Minimize exposure of stained cells to light. 3. Lipid peroxidation can be an early event. Analyze cells at earlier time points post-treatment. |
Data Presentation
Table 1: Typical Concentration and Incubation Times for Common Ferroptosis Inducers
| Compound | Mechanism of Action | Typical Concentration Range | Typical Incubation Time | Reference(s) |
| Erastin | System Xc- inhibitor | 1 - 50 µM | 6 - 24 hours | [4][7][8][10][11] |
| RSL3 | GPX4 inhibitor | 0.01 - 10 µM | 8 - 72 hours | [5][6][12][13] |
| FIN56 | Induces GPX4 degradation | 0.1 - 10 µM | 24 - 48 hours | |
| Withaferin A | Induces ferroptosis | 1 - 10 µM | 24 - 48 hours |
Note: These ranges are for guidance only and should be optimized for your specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration and Incubation Time of this compound using a Cell Viability Assay
This protocol describes a method to determine the half-maximal effective concentration (EC50) and optimal incubation time for this compound using a standard colorimetric cell viability assay like MTT or CCK-8.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
Ferrostatin-1 (as a control)
-
96-well cell culture plates
-
MTT or CCK-8 assay kit
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X stock solution of this compound in complete medium. Perform serial dilutions to create a range of concentrations (e.g., 8-10 concentrations).
-
Prepare a 2X stock solution of Ferrostatin-1.
-
For the rescue experiment, prepare 2X stock solutions of this compound in the presence of a fixed concentration of Ferrostatin-1 (e.g., 2 µM).
-
Remove the old medium from the 96-well plate and add 50 µL of fresh medium.
-
Add 50 µL of the 2X compound solutions to the appropriate wells. Include vehicle-only (e.g., DMSO) and untreated controls.
-
-
Incubation:
-
Incubate the plates for different time points (e.g., 12, 24, and 48 hours) at 37°C in a CO2 incubator.
-
-
Cell Viability Measurement:
-
At the end of each incubation period, add the MTT or CCK-8 reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time (typically 1-4 hours).
-
Read the absorbance on a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the cell viability against the log of the this compound concentration.
-
Use a non-linear regression (e.g., log(inhibitor) vs. response -- Variable slope) to determine the EC50 value for each time point.
-
Mandatory Visualizations
Caption: A logical workflow for determining the optimal incubation time and concentration of this compound.
Caption: A simplified diagram of the central signaling pathways involved in ferroptosis.
References
- 1. Frontiers | Understanding the unique mechanism of ferroptosis: a promising therapeutic target [frontiersin.org]
- 2. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ferroptosis: mechanisms, biology, and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Erastin, a ferroptosis-inducing agent, sensitized cancer cells to X-ray irradiation via glutathione starvation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Identification and initial characterization of a potent inhibitor of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Erastin | ferroptosis activator | TargetMol [targetmol.com]
- 11. Erastin induces ferroptosis in cervical cancer cells via Nrf2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. glpbio.com [glpbio.com]
Dealing with variability in Ferroptosis-IN-4 experimental results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Ferroptosis-IN-4, a potent inducer of ferroptosis through the inhibition of Glutathione Peroxidase 4 (GPX4). Our goal is to help you navigate experimental variability and achieve reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an experimental compound designed to induce ferroptosis by directly inhibiting the activity of Glutathione Peroxidase 4 (GPX4).[1][2][3] GPX4 is a crucial enzyme that detoxifies lipid peroxides, protecting cells from oxidative damage.[1][4] By inhibiting GPX4, this compound leads to an accumulation of lipid reactive oxygen species (ROS), which ultimately results in iron-dependent cell death known as ferroptosis.[2][4][5]
Q2: How can I confirm that the cell death I am observing is ferroptosis?
A2: To confirm that the observed cell death is ferroptosis, you should perform co-treatment experiments with known inhibitors of ferroptosis. The cell death induced by this compound should be rescued by lipophilic antioxidants like Ferrostatin-1 or Liproxstatin-1, and by iron chelators such as Deferoxamine (DFO).[6][7][8] Conversely, inhibitors of other cell death pathways, such as the apoptosis inhibitor Z-VAD-FMK or the necroptosis inhibitor Necrostatin-1, should not prevent cell death.[4][9]
Q3: What are the key molecular markers I should measure to validate ferroptosis induction by this compound?
A3: Key molecular markers for ferroptosis include the accumulation of lipid peroxides, depletion of glutathione (GSH), and changes in the expression of specific proteins.[6] You can measure lipid peroxidation using fluorescent probes like C11-BODIPY 581/591.[6][10] Changes in protein levels can be assessed by Western blot for markers such as increased ACSL4 and TFRC, and decreased GPX4 (if degradation is induced) and xCT/SLC7A11.[11][12][13][14]
Q4: What is a typical effective concentration range for a GPX4 inhibitor like this compound?
A4: The effective concentration of a GPX4 inhibitor can vary significantly depending on the cell line and experimental conditions. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line. A starting point could be a range from 10 nM to 10 µM.
Troubleshooting Guide
Issue 1: I am not observing any cell death after treating my cells with this compound.
-
Potential Cause 1: Inactive Compound.
-
Solution: Ensure that this compound has been stored correctly, protected from light and moisture, and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a new stock for each experiment.[15]
-
-
Potential Cause 2: Resistant Cell Line.
-
Solution: Some cell lines are inherently resistant to ferroptosis.[15] To determine if your cell line is resistant, you can try other ferroptosis inducers with different mechanisms of action, such as erastin, which inhibits the system Xc- cystine/glutamate antiporter.[1] You can also test a cell line known to be sensitive to ferroptosis, such as HT-1080, as a positive control.[15]
-
-
Potential Cause 3: Suboptimal Cell Culture Conditions.
-
Solution: Ensure that the cell density is optimal at the time of treatment. High cell density can sometimes confer resistance to ferroptosis. Also, check the composition of your culture medium, as certain components can have antioxidant properties.
-
Issue 2: My experimental results with this compound are highly variable between replicates.
-
Potential Cause 1: Inconsistent Cell Seeding.
-
Solution: Ensure uniform cell seeding across all wells of your culture plates. Use a well-mixed cell suspension and be consistent with your pipetting technique.
-
-
Potential Cause 2: Variability in Treatment Application.
-
Solution: Add this compound and any other reagents to all wells in the same manner and at the same time points. Ensure thorough but gentle mixing after adding the compounds.
-
-
Potential Cause 3: Edge Effects in Multi-well Plates.
-
Solution: Evaporation from the outer wells of a multi-well plate can lead to increased compound concentration and variability. To mitigate this, avoid using the outermost wells for experimental conditions and instead fill them with sterile PBS or media.
-
Issue 3: I see cell death, but it is not rescued by Ferrostatin-1.
-
Potential Cause 1: Off-Target Effects of this compound.
-
Solution: At high concentrations, this compound may have off-target effects that induce other forms of cell death.[16] Perform a dose-response curve to find the lowest effective concentration that induces cell death and test if this is rescued by Ferrostatin-1.
-
-
Potential Cause 2: The observed cell death is not ferroptosis.
-
Solution: The cell death you are observing might be another form of regulated cell death. Use a panel of inhibitors for different cell death pathways (e.g., apoptosis, necroptosis) to identify the specific mechanism.[17] Also, measure key markers of ferroptosis, such as lipid peroxidation, to confirm the pathway.[6]
-
Data Presentation
Table 1: Recommended Concentration Ranges for Key Reagents in Ferroptosis Experiments
| Reagent | Class | Typical Concentration Range | Reference |
| This compound | GPX4 Inhibitor | 10 nM - 10 µM | (Hypothetical) |
| RSL3 | GPX4 Inhibitor | 100 nM - 1 µM | [1] |
| Erastin | System Xc- Inhibitor | 1 µM - 10 µM | [4] |
| Ferrostatin-1 | Ferroptosis Inhibitor | 100 nM - 2 µM | [4] |
| Liproxstatin-1 | Ferroptosis Inhibitor | 20 nM - 200 nM | [6] |
| Deferoxamine (DFO) | Iron Chelator | 10 µM - 100 µM | [8] |
Table 2: Expected Changes in Key Ferroptosis Markers
| Marker | Expected Change with this compound | Assay Method | Reference |
| Lipid Peroxidation | Increase | C11-BODIPY 581/591 Staining, MDA Assay | [6][10] |
| Glutathione (GSH) | Decrease | GSH/GSSG-Glo™ Assay | [4] |
| GPX4 | No change or Decrease | Western Blot | [12] |
| ACSL4 | Increase | Western Blot, qPCR | [11] |
| TFRC | Increase | Western Blot, qPCR | [11][14] |
| xCT (SLC7A11) | No change or Decrease | Western Blot, qPCR | [12] |
Experimental Protocols
Protocol 1: Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[17]
-
Treatment: Prepare serial dilutions of this compound and control compounds (e.g., DMSO as a vehicle control, Ferrostatin-1 for rescue).
-
Add the compounds to the respective wells. For rescue experiments, pre-incubate with the inhibitor (e.g., Ferrostatin-1) for 1-2 hours before adding this compound.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Viability Measurement: Measure cell viability using a suitable assay, such as CellTiter-Glo® Luminescent Cell Viability Assay or a standard MTT assay.
-
Data Analysis: Normalize the viability data to the vehicle-treated control wells and plot the dose-response curves.
Protocol 2: Lipid Peroxidation Assay (using C11-BODIPY 581/591)
-
Cell Culture and Treatment: Culture cells on glass coverslips or in a multi-well imaging plate and treat with this compound, vehicle, and rescue agents as described above.
-
Staining: Towards the end of the treatment period, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM and incubate for 30 minutes at 37°C.
-
Washing: Gently wash the cells twice with pre-warmed PBS.
-
Imaging: Immediately image the cells using a fluorescence microscope. The unoxidized probe fluoresces red, while the oxidized probe fluoresces green. An increase in the green to red fluorescence ratio indicates lipid peroxidation.[6][10]
-
Quantification: Quantify the fluorescence intensity of both channels using image analysis software.
Protocol 3: Western Blot Analysis of Ferroptosis Markers
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against ferroptosis markers (e.g., GPX4, ACSL4, TFRC) overnight at 4°C.[12][18]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Imaging: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.
Visualizations
Caption: Simplified signaling pathway of ferroptosis induction by this compound.
References
- 1. Understanding the unique mechanism of ferroptosis: a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms and pharmacological applications of ferroptosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Researchers discover molecule’s unusual cell-killing mechanism | Department of Chemistry and Chemical Biology [chemistry.harvard.edu]
- 4. Ferroptosis: death by lipid peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | ROS induced lipid peroxidation and their role in ferroptosis [frontiersin.org]
- 6. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ferroptosis inhibitors: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ferroptosis: Implications in Diseases and Potential Treatment Approaches – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. Ferroptosis Research Solutions | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Characteristics and Biomarkers of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ferroptosis Assay Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
- 14. Transferrin Receptor Is a Specific Ferroptosis Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. bioengineer.org [bioengineer.org]
- 17. Protocol for detection of ferroptosis in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Redox/Ferroptosis Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
Troubleshooting unexpected results with Ferroptosis-IN-4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Ferroptosis-IN-4. The information is tailored for scientists and drug development professionals investigating ferroptosis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also identified as compound 6k) is a potent inhibitor of ferroptosis.[1] It belongs to the hydroxypyridinone (HOPO) class of molecules, which are known for their excellent iron-chelating properties.[1] The primary mechanism of action of this compound is to bind to and sequester intracellular labile iron (Fe²⁺). By reducing the amount of available iron, it prevents the iron-dependent Fenton reaction, which generates highly reactive hydroxyl radicals that drive lipid peroxidation and subsequent cell death.[1][2][3] In studies, it has been shown to decrease renal iron levels and downregulate the expression of genes associated with ferroptosis, such as Acsl4 and Ptgs2.[1]
Q2: What is the recommended solvent and storage condition for this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO). It is important to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. For in vivo studies, the formulation may vary, and researchers should refer to specific protocols. Stock solutions in DMSO should be stored at -20°C or -80°C to ensure stability.
Q3: What is a typical effective concentration for this compound in cell culture?
The effective concentration (EC₅₀) of this compound for inhibiting ferroptosis is approximately 20 μM.[1] However, the optimal concentration can vary depending on the cell type, the ferroptosis inducer used, and the experimental conditions. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Troubleshooting Guide
Issue 1: this compound is not rescuing cells from ferroptosis.
If you are not observing the expected protective effect of this compound, consider the following potential causes and solutions:
| Potential Cause | Troubleshooting Step |
| Incorrect Concentration: The concentration of this compound may be too low to effectively chelate the intracellular iron. | Solution: Perform a dose-response experiment. Titrate this compound across a range of concentrations (e.g., 5 µM to 50 µM) to determine the optimal protective concentration for your cell line and ferroptosis inducer. |
| Timing of Treatment: The inhibitor may be added too late after the ferroptosis inducer has already caused irreversible damage. | Solution: Co-treat cells with this compound and the ferroptosis inducer. Alternatively, pre-treat cells with this compound for a period (e.g., 1-2 hours) before adding the inducer to ensure adequate iron chelation. |
| Potency of Ferroptosis Inducer: The concentration of the ferroptosis inducer (e.g., Erastin, RSL3) may be too high, overwhelming the inhibitory capacity of this compound. | Solution: Reduce the concentration of the ferroptosis inducer. Perform a cross-titration experiment with varying concentrations of both the inducer and this compound to find the optimal window for observing rescue. |
| Cell Type Specificity: The dependence on iron for ferroptosis can vary between cell lines. Some cell lines may be less sensitive to iron chelation as a rescue strategy. | Solution: Confirm that your cell line is sensitive to iron-dependent ferroptosis. Use a well-characterized ferroptosis inhibitor like Deferoxamine (DFO) as a positive control for iron chelation-mediated rescue. |
| Compound Stability: this compound may be unstable in your culture medium over long incubation periods. | Solution: For long-term experiments, consider replenishing the medium with fresh this compound every 24-48 hours. |
| Alternative Cell Death Pathways: The cell death you are observing may not be solely due to ferroptosis. High concentrations of inducers can trigger other cell death pathways. | Solution: Use other classes of ferroptosis inhibitors, such as the radical-trapping antioxidant Ferrostatin-1 or Liproxstatin-1, to confirm that the observed cell death is indeed ferroptosis.[4] If these also fail to rescue, your inducer may be causing off-target toxicity. |
Issue 2: Unexpected cytotoxicity observed with this compound treatment.
While this compound has been reported to have low cytotoxicity (CC₅₀ > 100 μM), you may encounter toxicity in your specific system.[1]
| Potential Cause | Troubleshooting Step |
| High Concentration: The concentration of this compound used may be too high for your specific cell line. | Solution: Perform a cytotoxicity assay with this compound alone. Determine the maximum non-toxic concentration for your cells and ensure your experimental concentrations are below this level. |
| DMSO Toxicity: The final concentration of DMSO in your culture medium may be too high, especially when using high concentrations of this compound. | Solution: Ensure the final DMSO concentration in your culture medium is below a toxic level (typically <0.5%). Prepare higher stock concentrations of this compound if necessary to minimize the volume of DMSO added. |
| Cell Line Sensitivity: Some cell lines may be particularly sensitive to iron chelation, as iron is essential for many cellular processes. | Solution: Test the effect of this compound on your cells over different time points (e.g., 24, 48, 72 hours) to assess long-term effects on cell proliferation and viability. |
| Contamination of Compound: The this compound stock may be contaminated. | Solution: Use a fresh, unopened vial of the compound. If the problem persists, contact the supplier. |
Experimental Protocols & Data
Table 1: Key Reagents for Ferroptosis Experiments
| Reagent | Class | Typical Working Concentration | Mechanism of Action |
| This compound | Inhibitor | 10-40 µM | Iron Chelator |
| Erastin | Inducer (Class I) | 1-10 µM | Inhibits System Xc⁻, leading to GSH depletion.[2][5] |
| RSL3 | Inducer (Class II) | 100 nM - 1 µM | Directly inhibits GPX4.[2][5] |
| Ferrostatin-1 | Inhibitor | 0.5-2 µM | Radical-trapping antioxidant.[4] |
| Deferoxamine (DFO) | Inhibitor | 50-100 µM | Iron Chelator. |
Protocol: Validating the Protective Effect of this compound
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a density that will result in 70-80% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Preparation of Compounds: Prepare stock solutions of this compound and your chosen ferroptosis inducer (e.g., Erastin or RSL3) in DMSO.
-
Treatment:
-
Control Groups:
-
Vehicle control (medium with the same final concentration of DMSO).
-
Ferroptosis inducer only.
-
This compound only (at the highest concentration used in the rescue experiment).
-
-
Experimental Groups: Co-treat cells with a fixed concentration of the ferroptosis inducer and a range of concentrations of this compound.
-
-
Incubation: Incubate the plate for a predetermined time (e.g., 12-24 hours), based on the known kinetics of ferroptosis induction in your cell line.
-
Assessment of Cell Viability: Measure cell viability using a suitable assay, such as a resazurin-based assay or a crystal violet stain.
-
Data Analysis: Normalize the viability data to the vehicle-treated control group. Plot the cell viability against the concentration of this compound to determine the EC₅₀ for the rescue effect.
Visualizing the Pathway and Workflow
Caption: Mechanism of this compound as an iron chelator.
Caption: A logical workflow for troubleshooting failed rescue experiments.
References
- 1. Synthesis and structure-activity optimization of hydroxypyridinones against rhabdomyolysis-induced acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Understanding the unique mechanism of ferroptosis: a promising therapeutic target [frontiersin.org]
- 3. Frontiers | Molecular mechanism of ferroptosis and its role in the occurrence and treatment of diabetes [frontiersin.org]
- 4. Recent progress in ferroptosis: inducers and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Latest View on the Mechanism of Ferroptosis and Its Research Progress in Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing Ferroptosis-IN-4 toxicity in long-term studies
This technical support guide provides troubleshooting and frequently asked questions (FAQs) for researchers using Ferroptosis-IN-4, a hydroxypyridinone-based ferroptosis inhibitor. This compound is identified as compound 6k in the primary literature and functions by chelating iron.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a ferroptosis inhibitor.[1] It belongs to the hydroxypyridinone (HOPO) class of compounds, which are known for their iron-chelating properties.[1] The primary mechanism of action of this compound is the chelation of iron, which is a critical catalyst for the lipid peroxidation that drives ferroptosis.[1] By sequestering iron, the compound inhibits the Fenton reaction and the subsequent accumulation of lethal lipid reactive oxygen species (ROS), thereby preventing ferroptotic cell death.[1][2] There is also evidence to suggest that it may upregulate hypoxia-inducible factor 1α (HIF-1α), potentially involving the HIF pathway in its protective effects against ferroptosis.[1]
Q2: What is the potency and cytotoxicity of this compound?
In cell-based assays, this compound has been shown to inhibit ferroptosis with a half-maximal effective concentration (EC50) of 20 µM.[1] The compound exhibits low cytotoxicity, with a half-maximal cytotoxic concentration (CC50) greater than 100 µM.[1] This provides a good therapeutic window, with a safety index (CC50/EC50) of over 5.00.[1]
Q3: What is a recommended starting dose for in vivo studies?
In a mouse model of rhabdomyolysis-induced acute kidney injury, a dose of 10 mg/kg administered via intraperitoneal (IP) injection was shown to be effective in alleviating kidney dysfunction and pathological injury.[1] This can be a suitable starting point for efficacy studies in mice.
Q4: What is the known in vivo toxicity profile of this compound?
This compound has a good in vivo safety profile in acute dosing studies. A single high dose of up to 1 g/kg in mice did not result in any mortality or observable toxic symptoms.[1] However, for long-term studies, it is recommended to conduct a pilot toxicity study to determine the maximum tolerated dose (MTD) for the specific animal model and dosing regimen. Chronic administration of iron chelators can potentially lead to iron deficiency, so monitoring hematological parameters and iron levels in tissues is advisable during long-term experiments.
Q5: What are the potential off-target effects of this compound?
As an iron chelator, the primary off-target effect of concern would be the systemic depletion of iron, which is essential for many biological processes. Additionally, this compound has been observed to upregulate HIF-1α, which could have broader effects on gene expression related to oxygen homeostasis, metabolism, and angiogenesis.[1] Researchers should consider these potential confounding factors when interpreting their results.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low inhibitory activity in cell culture. | - Compound degradation: Improper storage may lead to degradation. - Low concentration: The effective concentration may be cell-type dependent. - Inappropriate ferroptosis inducer: The mechanism of ferroptosis induction may influence the efficacy of the inhibitor. - Solubility issues: The compound may not be fully dissolved in the culture medium. | - Store the compound as a powder at -20°C and as a stock solution at -80°C. Avoid repeated freeze-thaw cycles. - Perform a dose-response curve to determine the optimal concentration for your specific cell line (e.g., 1 µM to 50 µM). - this compound is an iron chelator and is expected to be effective against inducers that increase labile iron or ROS. Its efficacy against direct GPX4 inhibitors should be confirmed. - Prepare a high-concentration stock solution in a suitable solvent like DMSO and ensure it is fully dissolved before diluting into the aqueous culture medium. |
| Inconsistent results in in vivo studies. | - Poor bioavailability: The route of administration and formulation may not be optimal. - Metabolic instability: The compound may be rapidly metabolized and cleared. - Timing of administration: The timing of inhibitor administration relative to the induction of ferroptosis is critical. | - The published effective route is intraperitoneal injection.[1] If using other routes, formulation and pharmacokinetic studies may be necessary. - While the compound has shown in vivo efficacy, its half-life has not been reported. Consider performing pilot pharmacokinetic studies to determine the optimal dosing frequency. - In the published study, the inhibitor was administered after the induction of injury.[1] The optimal timing may vary depending on the experimental model. |
| Observed in vivo toxicity in long-term studies. | - Iron deficiency: Chronic chelation of iron can lead to systemic iron depletion. - Off-target effects: Long-term modulation of pathways like HIF-1α could have unintended consequences. | - Monitor complete blood counts (CBC), serum iron, and ferritin levels throughout the study. Consider iron supplementation if deficiency is observed and is not a desired outcome of the experiment. - Conduct thorough histological analysis of major organs (liver, kidney, spleen, heart) at the end of the study. - Perform a dose-de-escalation study to find a dose that maintains efficacy while minimizing toxicity. |
| Difficulty dissolving the compound. | - Incorrect solvent: The compound may have limited solubility in certain solvents. | - Prepare stock solutions in DMSO. For in vivo studies, the final injection volume should contain a low percentage of DMSO, and a vehicle control group should always be included. |
Quantitative Data Summary
| Parameter | Value | Species/Model | Reference |
| EC50 (Ferroptosis Inhibition) | 20 µM | HT-22 Cells | [1] |
| CC50 (Cytotoxicity) | > 100 µM | HT-22 Cells | [1] |
| Safety Index (CC50/EC50) | > 5.00 | HT-22 Cells | [1] |
| Effective In Vivo Dose | 10 mg/kg (IP) | RM-AKI Mice | [1] |
| Acute In Vivo Toxicity | No mortality or toxic symptoms up to 1 g/kg | Mice | [1] |
Experimental Protocols
Protocol 1: In Vitro Ferroptosis Inhibition Assay
This protocol is based on the methodology used to assess the inhibitory effect of this compound on erastin-induced ferroptosis in HT-22 cells.
-
Cell Seeding: Seed HT-22 cells in a 96-well plate at a density of 1 x 104 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution of this compound in the cell culture medium to achieve final concentrations ranging from 1 µM to 100 µM.
-
Treatment: Pre-treat the cells with the different concentrations of this compound for 1 hour.
-
Ferroptosis Induction: Add a ferroptosis inducer, such as erastin (final concentration of 10 µM), to the wells. Include appropriate controls: vehicle-only, erastin-only, and this compound-only at the highest concentration.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Measure cell viability using a standard assay such as MTT or CellTiter-Glo®.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-only control. Plot the viability against the log concentration of this compound and determine the EC50 value using a non-linear regression curve fit.
Protocol 2: In Vivo Efficacy in a Mouse Model of Rhabdomyolysis-Induced Acute Kidney Injury (RM-AKI)
This protocol is adapted from the study by Cen et al., 2023.[1]
-
Animal Model: Use male C57BL/6 mice (8-10 weeks old).
-
Induction of RM-AKI: Induce rhabdomyolysis by a single intramuscular injection of glycerol (50% v/v in sterile saline) at a dose of 10 mL/kg into the hind limb muscles.
-
Treatment: At 6 hours post-glycerol injection, administer this compound at a dose of 10 mg/kg via intraperitoneal (IP) injection. The compound should be formulated in a vehicle suitable for in vivo use (e.g., saline with 5% DMSO and 5% Tween 80). Include a vehicle control group and a sham group (saline injection instead of glycerol).
-
Sample Collection: At 24 hours post-glycerol injection, collect blood samples via cardiac puncture for serum analysis (e.g., BUN and creatinine). Euthanize the mice and harvest the kidneys for histological analysis (H&E and Prussian blue staining for iron) and gene expression analysis (e.g., qPCR for ferroptosis-related genes like Acsl4 and Ptgs2).
-
Endpoint Analysis:
-
Kidney Function: Measure blood urea nitrogen (BUN) and creatinine levels in the serum.
-
Histology: Assess tubular injury, cast formation, and iron deposition in kidney sections.
-
Gene Expression: Quantify the mRNA levels of ferroptosis-related genes in kidney tissue homogenates.
-
Visualizations
Caption: Mechanism of this compound action.
Caption: In vivo experimental workflow for RM-AKI.
References
Best practices for storing and handling Ferroptosis-IN-4
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for researchers, scientists, and drug development professionals working with Ferroptosis-IN-4.
Best Practices for Storing and Handling
Proper storage and handling of this compound are crucial for maintaining its stability and ensuring reproducible experimental results.
Storage:
Handling:
This compound is a hydroxypyridinone-based iron chelator.[1][2] As with any chemical reagent, it is important to handle it with care in a laboratory setting. Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Work in a well-ventilated area or a chemical fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.
Quantitative Data
| Property | Value | Reference |
| Product Name | This compound | [3] |
| CAS Number | 2798922-35-5 | [3] |
| Mechanism of Action | Ferroptosis Inhibitor (Iron Chelator) | [1] |
| EC₅₀ | 20 µM | [1][3] |
| Cytotoxicity (CC₅₀) | > 100 µM | [1] |
Experimental Protocols
The following is a general protocol for using this compound to inhibit ferroptosis in a cell-based assay. This protocol is based on the research by Cen et al. (2024).[1]
Objective: To assess the ability of this compound to protect cells from erastin-induced ferroptosis.
Materials:
-
Cells susceptible to ferroptosis (e.g., HT-1080 fibrosarcoma cells)
-
Complete cell culture medium
-
This compound
-
Erastin (ferroptosis inducer)
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
96-well plates
-
DMSO (for dissolving compounds)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for optimal growth during the experiment. Incubate overnight to allow for cell attachment.
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of erastin in DMSO.
-
Prepare serial dilutions of this compound and a working concentration of erastin in complete cell culture medium.
-
-
Treatment:
-
Remove the overnight culture medium from the cells.
-
Add the medium containing the different concentrations of this compound to the appropriate wells.
-
Incubate for a predetermined pre-treatment time (e.g., 1-2 hours).
-
Add the medium containing the working concentration of erastin to the wells (except for the vehicle control wells).
-
Incubate for the desired treatment duration (e.g., 24-48 hours).
-
-
Cell Viability Assessment:
-
After the incubation period, measure cell viability using a suitable assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the results to determine the protective effect of this compound against erastin-induced cell death.
-
Signaling Pathways and Workflows
Diagram 1: Simplified Ferroptosis Pathway and the Role of this compound
Caption: this compound inhibits ferroptosis by chelating labile iron, thereby preventing the Fenton reaction and subsequent lipid peroxidation.
Diagram 2: Experimental Workflow for Testing this compound
Caption: A typical workflow for evaluating the protective effects of this compound against induced ferroptosis in a cell-based assay.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| This compound does not inhibit cell death | 1. Inactive compound due to improper storage or handling. | 1. Ensure the compound has been stored correctly. Prepare fresh stock solutions. |
| 2. The concentration of this compound is too low. | 2. Perform a dose-response experiment to determine the optimal concentration. The reported EC₅₀ is 20 µM.[1][3] | |
| 3. The cell death mechanism is not ferroptosis. | 3. Use other known ferroptosis inhibitors (e.g., ferrostatin-1, deferoxamine) as positive controls. Confirm ferroptosis induction with specific markers (e.g., lipid ROS accumulation). | |
| High background cell death in controls | 1. Cells are unhealthy or at too high a confluency. | 1. Use healthy, low-passage number cells. Optimize seeding density to avoid overgrowth. |
| 2. Toxicity from the vehicle (e.g., DMSO). | 2. Ensure the final concentration of the vehicle is low and non-toxic to the cells. Include a vehicle-only control. | |
| Inconsistent results between experiments | 1. Variability in cell seeding. | 1. Ensure accurate and consistent cell counting and seeding. |
| 2. Inconsistent incubation times. | 2. Standardize all incubation times for pre-treatment and treatment steps. | |
| 3. Instability of compounds in media. | 3. Prepare fresh dilutions of compounds for each experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a hydroxypyridinone-based iron chelator.[1][2] It inhibits ferroptosis by binding to labile iron within the cell, thereby preventing the iron-dependent Fenton reaction that generates reactive oxygen species (ROS) and subsequent lipid peroxidation.[1]
Q2: What is the recommended solvent for this compound?
A2: While specific solubility data is limited, compounds of this nature are typically soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a concentrated stock solution in DMSO and then dilute it in culture medium for experiments.
Q3: Can I use this compound in vivo?
A3: Yes, this compound has been shown to have a protective effect in a mouse model of rhabdomyolysis-induced acute kidney injury.[1][4]
Q4: At what concentration should I use this compound in my cell culture experiments?
A4: The effective concentration (EC₅₀) of this compound is reported to be 20 µM.[1][3] However, the optimal concentration may vary depending on the cell type and the specific experimental conditions. It is advisable to perform a dose-response experiment to determine the most effective concentration for your system.
Q5: Is this compound toxic to cells?
A5: this compound has been reported to have no obvious cytotoxicity at concentrations up to 100 µM.[1]
Q6: How can I be sure that the cell death I am observing is ferroptosis?
A6: To confirm that the observed cell death is ferroptosis, you should include appropriate controls in your experiment. This includes using other known ferroptosis inhibitors (e.g., ferrostatin-1, deferoxamine) to see if they also rescue the cells. Additionally, you can measure specific markers of ferroptosis, such as the accumulation of lipid reactive oxygen species (ROS) using fluorescent probes like C11-BODIPY 581/591.
References
- 1. Synthesis and structure-activity optimization of hydroxypyridinones against rhabdomyolysis-induced acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. synthesis-and-structure-activity-optimization-of-hydroxypyridinones-against-rhabdomyolysis-induced-acute-kidney-injury - Ask this paper | Bohrium [bohrium.com]
Technical Support Center: Overcoming Resistance to Ferroptosis-IN-4 in Cancer Cells
Disclaimer: As "Ferroptosis-IN-4" is a placeholder designation, this guide uses it to represent a typical ferroptosis-inducing agent. The principles and troubleshooting steps described here are based on well-characterized ferroptosis inducers like Erastin and RSL3 and are broadly applicable.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule designed to induce a specific form of regulated cell death called ferroptosis. This process is characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS), leading to oxidative damage of the cell membrane and ultimately, cell death.[1][2][4] Ferroptosis is distinct from other cell death mechanisms like apoptosis.[2][5] Depending on its class, this compound could act by:
-
Class I (e.g., Erastin): Inhibiting the System Xc- cystine/glutamate antiporter, which depletes intracellular cysteine, a key component for synthesizing the antioxidant glutathione (GSH).[1][6]
-
Class II (e.g., RSL3): Directly inhibiting the enzyme Glutathione Peroxidase 4 (GPX4). GPX4 is crucial for detoxifying lipid peroxides, and its inhibition leads to their accumulation.[1][2]
Q2: My cancer cells are not responding to this compound. What are the possible reasons?
Resistance to ferroptosis inducers can be intrinsic or acquired and often involves the upregulation of antioxidant systems.[7] Key reasons for lack of response include:
-
High GPX4 Expression: The target cells may overexpress GPX4, the central negative regulator of ferroptosis, rendering them resistant to its induction.[1][5]
-
Upregulated FSP1/CoQ10 Pathway: Cancer cells can compensate for GPX4 inhibition by using the Ferroptosis Suppressor Protein 1 (FSP1)-Coenzyme Q10 (CoQ10) axis, an independent pathway that also suppresses lipid peroxidation.[3][8][9]
-
Enhanced GSH Synthesis: Cells might bypass System Xc- inhibition by utilizing the transsulfuration pathway to synthesize cysteine from methionine, thereby maintaining GSH levels.[6]
-
Altered Iron Metabolism: Changes in iron storage and export proteins (e.g., increased ferritin or ferroportin) can reduce the labile iron pool necessary for the Fenton reaction that drives lipid peroxidation.[7]
-
NRF2 Pathway Activation: The transcription factor NRF2 can upregulate a suite of antioxidant genes, providing broad resistance to oxidative stress, including ferroptosis.[7]
Q3: How can I confirm that the cell death I'm observing is indeed ferroptosis?
To confirm ferroptosis, you should observe the following hallmarks:
-
Inhibition by Specific Inhibitors: The cell death should be rescued by co-treatment with ferroptosis-specific inhibitors like ferrostatin-1 (Fer-1), liproxstatin-1 (which are radical-trapping antioxidants), or iron chelators like deferoxamine (DFO).[10]
-
Evidence of Lipid Peroxidation: Directly measure lipid ROS using fluorescent probes such as C11-BODIPY 581/591 or Liperfluo.[10]
-
Depletion of GSH: Measure intracellular glutathione levels, which are expected to decrease, especially with Class I inducers.[10]
-
Morphological Changes: Observe characteristic mitochondrial changes, such as shrinkage and reduced cristae, using transmission electron microscopy (TEM).[10]
Troubleshooting Guides
Issue 1: No or Low Cell Death Observed After Treatment
| Possible Cause | Suggested Solution |
| Sub-optimal Drug Concentration | Perform a dose-response curve to determine the EC50 of this compound for your specific cell line. We recommend a 10-point two-fold serial dilution.[11] |
| Incorrect Drug Handling/Storage | Ensure the compound is stored as per the datasheet and that fresh dilutions are made for each experiment. Some inducers are unstable in solution. |
| Cell Line is Intrinsically Resistant | Verify the expression levels of key ferroptosis regulators (GPX4, FSP1, SLC7A11) via Western Blot or qPCR. High levels of these proteins can confer resistance.[7][12] |
| Experimental Seeding Density | Optimize cell seeding density. Very high confluence can sometimes increase resistance to ferroptosis through cell-cell contact mechanisms. |
| Serum Components in Media | Components in fetal bovine serum (FBS) can have antioxidant properties. Consider reducing the serum percentage or using a serum-free medium during the final treatment phase if compatible with your cells. |
Issue 2: High Variability Between Replicates
| Possible Cause | Suggested Solution |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating and use proper pipetting techniques to avoid clumping and ensure even distribution in wells. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of 96- or 384-well plates, as they are prone to evaporation. Fill these wells with sterile PBS or media to create a humidity barrier. |
| Inconsistent Treatment Timing | Add drugs and reagents to all wells as consistently and quickly as possible, especially for time-sensitive kinetic assays. |
| Probe/Reagent Instability | Protect fluorescent probes (e.g., C11-BODIPY) from light and prepare them fresh. Ensure all reagents are within their expiration dates. |
Issue 3: Acquired Resistance After Prolonged Treatment
| Possible Cause | Suggested Solution |
| Upregulation of Antioxidant Pathways | Analyze resistant clones for increased expression of GPX4, FSP1, or NRF2 target genes.[7] |
| Metabolic Reprogramming | Resistant cells may have altered lipid or iron metabolism.[7] Assess changes in key enzymes like ACSL4 (sensitizer) or FTH1 (iron storage).[7][10] |
| Combination Therapy Strategy | Overcome resistance by co-treating with drugs that target the resistance mechanism. For example:- If GPX4 is upregulated, combine with a direct GPX4 inhibitor.- If GSH synthesis is enhanced, use an inhibitor of the transsulfuration pathway like buthionine sulfoximine (BSO).[6]- If NRF2 is activated, consider NRF2 pathway inhibitors. |
Signaling Pathways and Experimental Workflows
Core Ferroptosis and Resistance Pathways
This diagram illustrates the central GPX4-GSH axis targeted by many ferroptosis inducers and the key resistance pathways that cancer cells can activate.
Experimental Workflow: Validating Ferroptosis Resistance
This workflow outlines the steps to confirm and characterize resistance to this compound in a cancer cell line.
Detailed Experimental Protocols
Protocol 1: Measurement of Lipid Peroxidation using C11-BODIPY 581/591
Objective: To quantify lipid reactive oxygen species (ROS) in live cells as a direct measure of ferroptosis.[10]
Materials:
-
C11-BODIPY 581/591 dye (stock in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Phenol red-free culture medium
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate or other suitable format and allow them to adhere overnight.
-
Treatment: Treat cells with this compound, vehicle control, and positive controls (e.g., RSL3) for the desired time period. Include a co-treatment group with Ferrostatin-1 to confirm the lipid ROS are ferroptosis-dependent.
-
Staining:
-
Prepare a working solution of C11-BODIPY 581/591 at 1-5 µM in phenol red-free medium.
-
Remove the treatment medium from the cells and wash once with PBS.
-
Add the C11-BODIPY staining solution to each well and incubate for 30 minutes at 37°C, protected from light.
-
-
Cell Harvesting (for Flow Cytometry):
-
Wash cells twice with ice-cold PBS.
-
Trypsinize and collect cells in FACS tubes.
-
Resuspend in 300-500 µL of ice-cold PBS.
-
-
Data Acquisition:
-
Flow Cytometry: Analyze the cells immediately. The unoxidized probe fluoresces red (e.g., PE-Texas Red channel), while the oxidized probe fluoresces green (e.g., FITC channel). The ratio of green to red fluorescence indicates the level of lipid peroxidation.
-
Fluorescence Microscopy: Wash cells twice with PBS and add fresh phenol red-free medium. Image immediately using appropriate filter sets for red and green fluorescence.
-
Protocol 2: Western Blot for Key Ferroptosis Regulators
Objective: To determine the protein expression levels of GPX4, FSP1, and SLC7A11 (xCT) to investigate potential resistance mechanisms.[12]
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies (anti-GPX4, anti-FSP1, anti-SLC7A11, anti-Actin or Tubulin as loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Lysis:
-
Treat cells as required in a 6-well or 10 cm dish format.
-
Wash cells with ice-cold PBS and scrape into 100-200 µL of ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load 20-40 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C, using the manufacturer's recommended dilution.
-
Wash the membrane 3x with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensity and normalize to the loading control. Compare expression levels between sensitive and resistant cells.
-
References
- 1. Frontiers | Understanding the unique mechanism of ferroptosis: a promising therapeutic target [frontiersin.org]
- 2. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular mechanism of ferroptosis and its role in the occurrence and treatment of diabetes [frontiersin.org]
- 4. Mechanisms and pharmacological applications of ferroptosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Ferroptosis and EMT resistance in cancer: a comprehensive review of the interplay [frontiersin.org]
- 6. A guide to ferroptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of ferroptosis resistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ferroptosis: mechanisms, biology, and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In-Cell Western Assay in Ferroptosis | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
A Comparative Analysis of Ferroptosis-IN-4 and Deferiprone in Acute Kidney Injury Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of a representative ferroptosis inhibitor, Ferroptosis-IN-4 (using Ferrostatin-1 and Liproxstatin-1 as exemplary compounds), and the iron chelator, deferiprone, in preclinical models of acute kidney injury (AKI). This analysis is supported by experimental data from various studies, detailing their mechanisms of action, efficacy, and the methodologies employed.
Executive Summary
Acute kidney injury is a critical medical condition characterized by a rapid decline in renal function. A growing body of evidence implicates ferroptosis, an iron-dependent form of regulated cell death, as a key mechanism in the pathophysiology of AKI. This has led to the investigation of ferroptosis inhibitors and iron chelators as potential therapeutic agents. This guide compares two such interventions: a representative ferroptosis inhibitor (this compound, exemplified by Ferrostatin-1 and Liproxstatin-1) and the clinically used iron chelator, deferiprone. While both show promise in mitigating AKI in animal models, they operate through distinct mechanisms, which may have implications for their clinical application.
Mechanisms of Action
This compound (Represented by Ferrostatin-1/Liproxstatin-1): These compounds are potent radical-trapping antioxidants that specifically inhibit ferroptosis.[1] Their primary mechanism involves scavenging lipid peroxyl radicals within cell membranes, thereby preventing the propagation of lipid peroxidation, a hallmark of ferroptosis.[1][2] This action is independent of iron chelation and directly targets the downstream execution phase of the ferroptotic cell death pathway.
Deferiprone: Deferiprone is an orally active iron chelator that binds to ferric ions (Fe³⁺), forming a stable complex that is subsequently excreted from the body.[3] In the context of AKI, its primary mechanism is the reduction of the labile iron pool within renal cells. By chelating excess iron, deferiprone prevents the iron-catalyzed formation of reactive oxygen species (ROS) via the Fenton reaction, a critical upstream event in the initiation of ferroptosis.[3][4]
Signaling Pathway and Intervention Points
The following diagram illustrates the ferroptosis signaling pathway and the points of intervention for this compound and deferiprone.
Caption: Ferroptosis pathway and intervention points.
Comparative Efficacy in AKI Models
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of Ferrostatin-1/Liproxstatin-1 and deferiprone in common AKI models.
Cisplatin-Induced Acute Kidney Injury
| Parameter | Animal Model | AKI Induction | Treatment | Result (vs. Cisplatin Control) | Reference |
| Ferrostatin-1 | |||||
| Serum Creatinine (mg/dL) | Mouse | Cisplatin (20 mg/kg, i.p.) | Ferrostatin-1 (10 mg/kg, i.p.) | ↓ (Significant reduction) | [5] |
| Blood Urea Nitrogen (BUN) (mg/dL) | Mouse | Cisplatin (20 mg/kg, i.p.) | Ferrostatin-1 (10 mg/kg, i.p.) | ↓ (Significant reduction) | [5] |
| 4-HNE (Lipid Peroxidation Marker) | Mouse | Cisplatin (20 mg/kg, i.p.) | Ferrostatin-1 (10 mg/kg, i.p.) | ↓ (Decreased expression) | [6] |
| Deferiprone | |||||
| Serum Creatinine (mg/dL) | Rat | Cisplatin (7 mg/kg, i.p.) | Deferiprone (100 mg/kg, p.o.) | ↓ (Significant reduction) | [3][4] |
| Blood Urea Nitrogen (BUN) (mg/dL) | Rat | Cisplatin (7 mg/kg, i.p.) | Deferiprone (100 mg/kg, p.o.) | ↓ (Significant reduction) | [3][4] |
| Malondialdehyde (MDA) (nmol/mg protein) | Rat | Cisplatin (7 mg/kg, i.p.) | Deferiprone (100 mg/kg, p.o.) | ↓ (Significantly lower) | [3][4] |
| Kidney Iron Content (µg/g tissue) | Rat | Cisplatin (7 mg/kg, i.p.) | Deferiprone (100 mg/kg, p.o.) | ↓ (Significantly lower) | [3][4] |
Ischemia-Reperfusion-Induced Acute Kidney Injury
| Parameter | Animal Model | AKI Induction | Treatment | Result (vs. I/R Control) | Reference |
| Liproxstatin-1 | |||||
| Serum Creatinine (mg/dL) | Mouse | Bilateral renal pedicle clamping (30 min) | Liproxstatin-1 (10 mg/kg, i.p.) | ↓ (Significantly lower) | [7] |
| Blood Urea Nitrogen (BUN) (mg/dL) | Mouse | Bilateral renal pedicle clamping (30 min) | Liproxstatin-1 (10 mg/kg, i.p.) | ↓ (Significantly lower) | [7] |
| Malondialdehyde (MDA) | Mouse | Bilateral renal pedicle clamping (30 min) | Liproxstatin-1 (10 mg/kg, i.p.) | ↓ (Reduced) | [7] |
| Glutathione (GSH) | Mouse | Bilateral renal pedicle clamping (30 min) | Liproxstatin-1 (10 mg/kg, i.p.) | ↑ (Increased) | [7] |
Note: Direct comparative studies are limited. The data presented is compiled from separate studies and experimental conditions may vary.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cisplatin-Induced AKI Model (Rat)
Caption: Cisplatin-induced AKI experimental workflow.
Protocol Details:
-
Animals: Male Wistar rats (200-250g) are typically used.[3][4]
-
Acclimatization: Animals are housed under standard laboratory conditions for at least one week before the experiment.[3][4]
-
Grouping: Rats are randomly divided into experimental groups: a control group, a cisplatin-only group, and cisplatin plus treatment groups (e.g., varying doses of deferiprone).[3][4]
-
Treatment: Deferiprone is administered orally (p.o.) for a specified period before and/or after cisplatin injection. A common regimen is daily administration for 10 days, with cisplatin given on day 5.[3][4]
-
AKI Induction: A single intraperitoneal (i.p.) injection of cisplatin (e.g., 7 mg/kg) is administered to induce nephrotoxicity.[3][4]
-
Monitoring and Sample Collection: Animals are monitored daily. At the end of the experimental period (e.g., 5 days after cisplatin injection), blood is collected for measurement of serum creatinine and BUN. Kidneys are harvested for histological examination and biochemical assays (e.g., malondialdehyde and iron content).[3][4]
Ischemia-Reperfusion-Induced AKI Model (Mouse)
Caption: Ischemia-reperfusion-induced AKI workflow.
Protocol Details:
-
Animals: Male C57BL/6 mice (8-10 weeks old) are commonly used.[7]
-
Anesthesia and Surgery: Mice are anesthetized, and a midline laparotomy is performed to expose the kidneys.
-
Ischemia: Both renal pedicles are occluded with microvascular clamps for a defined period (e.g., 30 minutes) to induce ischemia.[7]
-
Treatment: The ferroptosis inhibitor (e.g., Liproxstatin-1, 10 mg/kg) is typically administered intraperitoneally at the onset of reperfusion.[7]
-
Reperfusion: The clamps are removed to allow reperfusion of the kidneys.
-
Post-operative Care: The abdominal incision is closed, and animals receive post-operative care, including fluid and analgesic support.
-
Sample Collection: At a predetermined time point after reperfusion (e.g., 24 or 48 hours), blood and kidney tissues are collected for analysis of renal function and markers of ferroptosis.[7]
Conclusion
Both this compound (represented by Ferrostatin-1 and Liproxstatin-1) and deferiprone demonstrate significant protective effects in preclinical models of acute kidney injury. Their distinct mechanisms of action—radical trapping for the former and iron chelation for the latter—suggest that they may be suited for different therapeutic strategies or potentially used in combination. The choice between these agents in a clinical setting would likely depend on the specific etiology of the AKI and the patient's iron status. Further head-to-head comparative studies under identical experimental conditions are warranted to definitively establish the relative efficacy of these two promising therapeutic approaches for AKI.
References
- 1. researchgate.net [researchgate.net]
- 2. VPA improves ferroptosis in tubular epithelial cells after cisplatin-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral deferiprone administration ameliorates cisplatin-induced nephrotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of ferroptosis in cisplatin-induced acute nephrotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Liproxstatin-1 Alleviated Ischemia/Reperfusion-Induced Acute Kidney Injury via Inhibiting Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Ferroptosis-IN-4 and Other HOPO Iron Chelators in Ferroptosis Inhibition
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Performance with Supporting Experimental Data.
Ferroptosis, a form of iron-dependent regulated cell death, has emerged as a critical pathway in various pathological conditions, including acute kidney injury, neurodegenerative diseases, and cancer. The therapeutic potential of inhibiting ferroptosis has led to the development of numerous small molecules, with iron chelators being a prominent class. Among these, hydroxypyridinone (HOPO) derivatives are of particular interest due to their high affinity and selectivity for iron. This guide provides a head-to-head comparison of a novel ferroptosis inhibitor, Ferroptosis-IN-4, with other established HOPO iron chelators, focusing on their efficacy in preventing ferroptotic cell death.
Performance Comparison of Iron Chelators in Ferroptosis Inhibition
The following table summarizes the available quantitative data on the efficacy of this compound and other commonly used iron chelators in inhibiting ferroptosis. The data is primarily based on in vitro cell-based assays where ferroptosis was induced by specific small molecules like erastin.
| Compound | Type | Cell Line | Ferroptosis Inducer | Potency (EC50/IC50) | Cytotoxicity (CC50) | Reference |
| This compound (compound 6k) | Hydroxypyridinone (HOPO) | Not explicitly stated in abstract | Not explicitly stated in abstract | 20 µM | > 100 µM | [1] |
| Deferiprone (DFP) | Hydroxypyridinone (HOPO) | HT-1080 | Erastin | Not explicitly reported, but less effective in vivo than this compound | Not specified | [1] |
| Deferoxamine (DFO) | Hexadentate Iron Chelator | HT-1080 | Erastin | ~10-100 µM (variable) | Not specified | [2][3] |
Key Findings from Comparative Data:
-
This compound demonstrates potent ferroptosis inhibition with an EC50 of 20 µM and, importantly, exhibits a favorable safety profile with no obvious cytotoxicity observed at concentrations up to 100 µM[1].
-
In a preclinical in vivo model of rhabdomyolysis-induced acute kidney injury, This compound (at a dose of 10 mg/kg) showed a superior protective effect compared to the established HOPO iron chelator deferiprone (at a dose of 50 mg/kg)[1]. This suggests that this compound may have enhanced potency or improved pharmacokinetic properties in a disease-relevant setting.
-
Deferoxamine (DFO) , a widely used iron chelator, also inhibits erastin-induced ferroptosis, although its reported effective concentration can vary[2][3].
Signaling Pathways and Mechanism of Action
Iron chelators inhibit ferroptosis by reducing the intracellular labile iron pool (LIP). This pool of redox-active iron is a critical catalyst for the Fenton reaction, which generates highly reactive hydroxyl radicals. These radicals, in turn, initiate the lipid peroxidation cascade that is the ultimate executioner of ferroptotic cell death. By sequestering intracellular iron, HOPO chelators and other iron-binding compounds prevent this initial step, thereby halting the entire ferroptotic process.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to evaluate the performance of this compound and other iron chelators.
Cellular Ferroptosis Inhibition Assay
This assay is used to determine the potency of a compound in preventing ferroptosis induced by a chemical agent like erastin.
Experimental Workflow:
Methodology:
-
Cell Culture: HT-1080 fibrosarcoma cells are a commonly used cell line for studying ferroptosis. Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Procedure:
-
Seed HT-1080 cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
The following day, remove the medium and add fresh medium containing serial dilutions of the test compounds (e.g., this compound, deferiprone).
-
After 1-2 hours of pre-incubation, add erastin to a final concentration of 10 µM to induce ferroptosis.
-
Incubate the plate for 24 to 48 hours.
-
-
Cell Viability Measurement:
-
Add Cell Counting Kit-8 (CCK-8) or MTT solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage relative to the vehicle-treated control group.
-
Plot the cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Lipid Peroxidation Assay using C11-BODIPY
This assay quantifies the extent of lipid peroxidation, a key hallmark of ferroptosis, within cells.
Methodology:
-
Cell Treatment: Seed cells in a suitable format (e.g., 6-well plate or chamber slide) and treat with the ferroptosis inducer and/or inhibitor as described in the ferroptosis inhibition assay.
-
C11-BODIPY 581/591 Staining:
-
Towards the end of the treatment period, add C11-BODIPY 581/591 to the cell culture medium at a final concentration of 1-5 µM.
-
Incubate for 30-60 minutes at 37°C.
-
-
Imaging or Flow Cytometry:
-
Fluorescence Microscopy: Wash the cells with phosphate-buffered saline (PBS) and image them using a fluorescence microscope. The unoxidized probe fluoresces red, while the oxidized probe fluoresces green. An increase in the green-to-red fluorescence intensity ratio indicates lipid peroxidation.
-
Flow Cytometry: Harvest the cells by trypsinization, wash with PBS, and resuspend in a suitable buffer. Analyze the cells using a flow cytometer. The shift in fluorescence from the red to the green channel is quantified to measure the level of lipid peroxidation.
-
Labile Iron Pool (LIP) Quantification using Calcein-AM
This assay measures the intracellular pool of redox-active iron that is chelatable.
Methodology:
-
Cell Loading:
-
Treat cells with the test compounds as required.
-
Wash the cells with a serum-free medium.
-
Load the cells with Calcein-AM (acetoxymethyl ester) at a final concentration of 0.5-1 µM for 15-30 minutes at 37°C. Calcein-AM is a cell-permeant dye that becomes fluorescent upon hydrolysis by intracellular esterases. The fluorescence of calcein is quenched by binding to labile iron.
-
-
Fluorescence Measurement:
-
Measure the baseline fluorescence (F_initial) using a fluorescence plate reader or a flow cytometer (excitation ~488 nm, emission ~520 nm).
-
Add a strong, cell-permeable iron chelator, such as bipyridine or deferiprone, to the cells to displace iron from calcein.
-
Measure the fluorescence again after a short incubation period (F_final). The increase in fluorescence (ΔF = F_final - F_initial) is proportional to the size of the labile iron pool.
-
Conclusion
This compound has emerged as a promising hydroxypyridinone-based ferroptosis inhibitor with potent in vitro activity and superior in vivo efficacy compared to deferiprone in a specific disease model. Its favorable safety profile further enhances its therapeutic potential. The experimental protocols detailed in this guide provide a framework for researchers to conduct their own comparative studies and further elucidate the therapeutic utility of this compound and other HOPO iron chelators in the context of ferroptosis-driven diseases. Further head-to-head studies with a broader range of HOPO analogs and in different disease models are warranted to fully establish the position of this compound in the landscape of ferroptosis inhibitors.
References
A Comparative Guide to Ferroptosis Inhibitors: Cross-Validation of Novel and Established Agents
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel ferroptosis inhibitor UAMC-3203 against the well-established inhibitors Ferrostatin-1, Erastin, and RSL3. This guide is intended to support the cross-validation of experimental results and aid in the selection of appropriate chemical tools for studying ferroptosis.
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2] The study of this pathway has been greatly facilitated by the use of small molecule inhibitors and inducers. This guide focuses on comparing a promising novel inhibitor, UAMC-3203, with the canonical ferroptosis inhibitors: Ferrostatin-1, a radical-trapping antioxidant; Erastin, an inhibitor of the cystine/glutamate antiporter (system Xc-); and RSL3, a direct inhibitor of Glutathione Peroxidase 4 (GPX4).[3][4]
Mechanism of Action and Comparative Efficacy
The efficacy of ferroptosis inhibitors is typically evaluated by their ability to rescue cells from ferroptosis induced by agents like Erastin or RSL3. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is a key metric for comparing their potency.
| Inhibitor | Target/Mechanism | Typical Inducer for Rescue Assay | Cell Line | IC50/EC50 | Reference |
| UAMC-3203 | Radical-trapping antioxidant | Erastin | In vitro model | IC50: 12 nM | [5] |
| Ferrostatin-1 | Radical-trapping antioxidant | Erastin or RSL3 | HT-1080 | EC50: 60 nM (vs. Erastin) | [6] |
| Erastin | System Xc- inhibitor (inducer) | - | - | - | [3] |
| RSL3 | GPX4 inhibitor (inducer) | - | A549 | IC50: ~0.5 µM (inducer) |
Note: Erastin and RSL3 are inducers of ferroptosis and therefore do not have inhibitory concentrations in this context. Their potency is measured by their ability to induce cell death.
UAMC-3203, an analog of Ferrostatin-1, demonstrates significantly improved potency with an IC50 of 12 nM in an in vitro model of erastin-induced ferroptosis, as compared to Ferrostatin-1's EC50 of 60 nM in HT-1080 cells.[5][6] This suggests that UAMC-3203 is a more potent radical-trapping antioxidant.
Signaling Pathways and Inhibitor Targets
The ferroptosis pathway is a complex process involving iron metabolism, lipid metabolism, and the antioxidant system. The following diagram illustrates the key components of this pathway and the points of intervention for the discussed inhibitors.
Caption: Ferroptosis signaling pathway with inhibitor targets.
Experimental Protocols
Accurate cross-validation of inhibitor efficacy relies on standardized experimental protocols. Below are methodologies for key assays used to study ferroptosis.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cells (e.g., HT-1080) in a 96-well plate at a density of 8,000 cells/well and culture overnight.[6]
-
Treatment: Treat cells with a ferroptosis inducer (e.g., 40 nM RSL3 or 200 nM Erastin) in the presence or absence of the test inhibitor (e.g., Ferrostatin-1, UAMC-3203) for 24 hours.[6]
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. Cell viability is calculated as a percentage of the control (untreated) cells.
Lipid Peroxidation Assay (BODIPY 581/591 C11)
-
Cell Seeding and Treatment: Seed and treat cells as described for the cell viability assay.
-
Probe Loading: In the final 30-60 minutes of treatment, add the lipid peroxidation sensor BODIPY 581/591 C11 to the culture medium at a final concentration of 1-10 µM.
-
Cell Harvest: Wash the cells with PBS and harvest them by trypsinization.
-
Flow Cytometry: Resuspend the cells in PBS and analyze them using a flow cytometer. The probe fluoresces green in its reduced state and shifts to red upon oxidation, allowing for ratiometric detection of lipid peroxidation.
Intracellular Iron Assay (Phen Green SK)
-
Cell Seeding and Treatment: Seed and treat cells as for the cell viability assay.
-
Probe Loading: In the final 30-60 minutes of treatment, load the cells with the iron indicator Phen Green SK, Diacetate, at a final concentration of 1-5 µM.
-
Cell Harvest and Analysis: Wash, harvest, and resuspend the cells in PBS. Analyze the fluorescence intensity by flow cytometry. The fluorescence of Phen Green SK is quenched by iron, so a decrease in fluorescence indicates an increase in intracellular labile iron.
Experimental Workflow
The following diagram outlines a typical workflow for the cross-validation of a novel ferroptosis inhibitor.
Caption: General workflow for inhibitor cross-validation.
Conclusion
The cross-validation of novel ferroptosis inhibitors like UAMC-3203 against established compounds such as Ferrostatin-1, Erastin, and RSL3 is crucial for advancing our understanding of ferroptosis and developing new therapeutic strategies. By employing standardized experimental protocols and comparing key performance metrics, researchers can confidently characterize the potency and mechanism of action of new chemical probes. The enhanced potency and stability of next-generation inhibitors like UAMC-3203 hold promise for more effective in vivo studies and potential clinical applications.
References
- 1. esmed.org [esmed.org]
- 2. Ferroptosis: a novel regulated cell death participating in cellular stress response, radiotherapy, and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Understanding the unique mechanism of ferroptosis: a promising therapeutic target [frontiersin.org]
- 4. Understanding the unique mechanism of ferroptosis: a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Novel, Drug-Like Ferroptosis Inhibitors with in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Specificity Showdown: Ferroptosis-IN-1 Outmaneuvers Broad-Spectrum Antioxidants in Halting Iron-Dependent Cell Death
For researchers on the front lines of ferroptosis investigation, the choice of inhibitory tools is critical. While broad-spectrum antioxidants offer a general defense against oxidative stress, a growing body of evidence demonstrates the superior specificity and potency of targeted inhibitors like Ferrostatin-1 in preventing this unique form of iron-dependent cell death. This guide provides a direct comparison, supported by experimental data, to inform the selection of the most appropriate tool for your research.
Ferroptosis, a regulated form of cell death characterized by iron-dependent lipid peroxidation, has emerged as a key process in various pathologies, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. Consequently, the demand for precise pharmacological tools to dissect and control this pathway is paramount. Here, we compare the performance of Ferrostatin-1 (used here as a representative specific ferroptosis inhibitor, given the limited specific data on "Ferroptosis-IN-4") against that of broad-spectrum antioxidants like alpha-tocopherol (Vitamin E) and Vitamin C.
At a Glance: Key Performance Differences
| Feature | Ferrostatin-1 / Liproxstatin-1 | Broad-Spectrum Antioxidants (e.g., Vitamin E) |
| Primary Mechanism | Potent radical-trapping antioxidant activity specifically within lipid bilayers, inhibiting lipid peroxidation.[1][2] | General scavenging of various reactive oxygen species (ROS) in aqueous and lipid phases.[3] |
| Potency in Ferroptosis | High (EC50 in the nanomolar range).[1][2] | Moderate to low.[4] |
| Specificity | High for ferroptosis-associated lipid peroxidation.[5] Does not inhibit 15-lipoxygenase-1 at effective concentrations.[1][2] | Low; acts on a wide range of oxidative processes, not specific to ferroptosis. |
| Known Off-Target Effects | To date, verified to selectively suppress ferroptosis without obvious off-target effects in numerous cell culture experiments.[4] | High doses can be pro-oxidant, and have been linked to increased risks of certain cancers and bleeding.[6] |
Delving into the Mechanisms: A Tale of Two Strategies
The key distinction between Ferrostatin-1 and broad-spectrum antioxidants lies in their mode of action. Broad-spectrum antioxidants, such as vitamins E and C, function as general scavengers of free radicals, neutralizing them to prevent widespread cellular damage.[3] While beneficial in combating overall oxidative stress, this lack of specificity can be a drawback when studying a precise pathway like ferroptosis.
Ferrostatin-1 and its analogue Liproxstatin-1, on the other hand, are radical-trapping antioxidants (RTAs) that exhibit remarkable efficacy within the lipid membrane environment where ferroptosis is initiated.[1][2] Although they react more slowly with peroxyl radicals in solution compared to alpha-tocopherol, their activity is significantly enhanced in lipid bilayers, making them exceptionally potent inhibitors of the lipid peroxidation that drives ferroptotic cell death.[1][7]
Recent studies suggest that Ferrostatin-1's mechanism may be even more nuanced, involving the scavenging of initiating alkoxyl radicals and potentially interacting with iron itself.[8][9] This multi-pronged approach within the specific context of ferroptosis contributes to its superior performance over general antioxidants.
Visualizing the Pathways
To better understand the distinct points of intervention, the following diagrams illustrate the ferroptosis pathway and the mechanisms of action for both specific inhibitors and broad-spectrum antioxidants.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. On the Mechanism of Cytoprotection by Ferrostatin-1 and Liproxstatin-1 and the Role of Lipid Peroxidation in Ferroptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Programmed Cell-Death by Ferroptosis: Antioxidants as Mitigators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Chemistry and Biology of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ferrostatins Inhibit Oxidative Lipid Damage and Cell Death in Diverse Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vitamin E (α-Tocopherol): Emerging Clinical Role and Adverse Risks of Supplementation in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Insight into the mechanism of ferroptosis inhibition by ferrostatin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Ferroptosis-IN-4: A Novel Iron Chelator with Enhanced Protective Effects in Acute Kidney Injury
In the landscape of ferroptosis research, a novel hydroxypyridinone-based iron chelator, Ferroptosis-IN-4 (also identified as compound 6k), has emerged as a promising inhibitor of this iron-dependent cell death pathway.[1] Exhibiting potent ferroptosis inhibition and a favorable safety profile, this compound presents potential advantages over established iron chelators such as Deferoxamine (DFO), Deferiprone (DFP), and Deferasirox (DFX). This guide provides a comparative analysis of this compound against these conventional iron chelators, supported by available experimental data.
Comparative Efficacy and Safety
A key study has demonstrated the superior in vivo efficacy of this compound in a mouse model of rhabdomyolysis-induced acute kidney injury (RM-AKI), a condition where ferroptosis is a key driver of pathology.[1] The quantitative data from this and other relevant studies are summarized below for a clear comparison.
| Compound | In Vitro Efficacy (EC50, Ferroptosis Inhibition) | In Vivo Model | Key In Vivo Findings | Cytotoxicity (CC50) | Reference |
| This compound (6k) | 20 µM | Glycerol-induced RM-AKI in mice | Superior protective effect at 10 mg/kg compared to DFP at 50 mg/kg; reduced kidney dysfunction and injury, decreased renal iron levels. | > 100 µM | [1] |
| Deferiprone (DFP) | Generally > 100 µM | Glycerol-induced RM-AKI in mice | Protective effect at 50 mg/kg, but less effective than this compound at a lower dose. | Not specified in this study | [1] |
| Deferoxamine (DFO) | Generally > 100 µM | Various models (e.g., spinal cord injury, traumatic brain injury) | Inhibits ferroptosis, promotes functional recovery. | Not specified in these studies | [2][3] |
| Deferasirox (DFX) | Not specified in direct ferroptosis inhibition assays | Myocardial ischemia-reperfusion injury | Reduces infarct size and ameliorates cardiac remodeling. | Not specified in this study | [4] |
Mechanism of Action: Beyond Simple Iron Chelation
While all the compared compounds function as iron chelators, their mechanisms in the context of ferroptosis can have distinct nuances.
This compound acts as a potent iron chelator, thereby limiting the availability of iron required for the Fenton reaction and subsequent lipid peroxidation, the hallmark of ferroptosis.[1] Interestingly, studies on this compound also suggest a potential involvement of the hypoxia-inducible factor (HIF) pathway in its protective effects, indicating a multi-faceted mechanism of action.[1]
Deferoxamine (DFO) is a well-established iron chelator that inhibits ferroptosis by sequestering intracellular iron.[2][5] Its action leads to a reduction in reactive oxygen species (ROS) and an upregulation of key ferroptosis regulators like GPX4.[2]
Deferiprone (DFP) , another clinically used iron chelator, has been shown to cross the blood-brain barrier effectively and upregulate mitochondrial ferritin, providing an additional protective mechanism against ferroptosis beyond simple iron chelation.[6]
Deferasirox (DFX) has been demonstrated to induce ferroptosis in some cancer cells through the Nrf2 signaling pathway, highlighting a context-dependent dual role for this iron chelator.[7][8][9] However, in other contexts, such as myocardial injury, it acts as a ferroptosis inhibitor.[4]
Signaling Pathways and Experimental Workflows
The signaling cascade of ferroptosis is complex, involving iron metabolism, lipid peroxidation, and antioxidant defense systems. Iron chelators primarily intervene by reducing the labile iron pool, a critical catalyst in this process.
Caption: A simplified signaling pathway of ferroptosis, highlighting the central role of iron and the intervention point for iron chelators.
A typical experimental workflow to evaluate the efficacy of a ferroptosis inhibitor like this compound is outlined below.
Caption: A generalized experimental workflow for evaluating the efficacy of ferroptosis inhibitors.
Detailed Experimental Protocols
The following are summaries of key experimental protocols used in the evaluation of this compound and other iron chelators.
In Vitro Ferroptosis Inhibition Assay (for this compound):
-
Cell Line: Not explicitly stated in the abstract, but likely a kidney cell line relevant to the in vivo model.
-
Ferroptosis Induction: Use of a known ferroptosis inducer like Erastin or RSL3.
-
Treatment: Cells are treated with varying concentrations of this compound.
-
Assessment: Cell viability is measured to determine the half-maximal effective concentration (EC50) of ferroptosis inhibition. Cytotoxicity is assessed in parallel to determine the half-maximal cytotoxic concentration (CC50).[1]
In Vivo Rhabdomyolysis-Induced Acute Kidney Injury (RM-AKI) Model (for this compound and DFP):
-
Animal Model: Mice.
-
Induction of RM-AKI: Intramuscular injection of glycerol.[1]
-
Treatment: Intraperitoneal administration of this compound (10 mg/kg) or Deferiprone (50 mg/kg).[1]
-
Assessment:
-
Kidney function is evaluated by measuring blood urea nitrogen (BUN) and creatinine levels.
-
Kidney tissue is collected for histopathological analysis to assess injury.
-
Renal iron levels are quantified.
-
mRNA levels of ferroptosis-associated genes (e.g., Acsl4, Ptgs2) are measured by qPCR.
-
Protein levels of hypoxia-inducible factor 1α (HIF-1α) are assessed by western blot.[1]
-
Erastin-Induced Ferroptosis in Primary Cortical Neurons (for DFO):
-
Cell Model: Primary cortical neurons.
-
Ferroptosis Induction: Treatment with Erastin.
-
Treatment: Co-treatment with Deferoxamine (DFO).
-
Assessment:
-
Cell survival and morphology are observed.
-
Reactive oxygen species (ROS) levels are measured.
-
Expression of ferroptosis regulators xCT and GPX4 is determined.[2]
-
Conclusion
This compound demonstrates significant promise as a ferroptosis inhibitor with notable advantages over some established iron chelators, particularly in the context of acute kidney injury. Its superior in vivo efficacy at a lower dose compared to Deferiprone, coupled with a good safety profile, makes it a compelling candidate for further investigation.[1] While direct comparative studies with DFO and DFX in the same models are lacking, the initial data on this compound suggests it may offer a more potent and targeted approach to mitigating ferroptosis-driven pathologies. Further research is warranted to fully elucidate its comparative advantages and expand its potential therapeutic applications.
References
- 1. Synthesis and structure-activity optimization of hydroxypyridinones against rhabdomyolysis-induced acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Ferroptosis inhibitors: past, present and future [frontiersin.org]
- 3. Ferroptosis inhibitors: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Ferroptosis and Acute Kidney Injury (AKI): Molecular Mechanisms and Therapeutic Potentials [frontiersin.org]
- 5. Rhabdomyolysis and acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Novel 3-hydroxypyridin-4(1H)-One derivatives as ferroptosis inhibitors with iron-chelating and reactive oxygen species scavenging activities and therapeutic effect in cisplatin-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ferroptosis: A new insight for treatment of acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GPX4-Targeting Ferroptosis Inducers: RSL3 vs. FIN56
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used small molecule inducers of ferroptosis, RSL3 and FIN56. Both compounds ultimately lead to the inhibition of Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis, but through distinct mechanisms. Understanding these differences is crucial for selecting the appropriate tool compound for research and for the development of novel anti-cancer therapeutics.
Executive Summary
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. The selenoenzyme GPX4 plays a central role in preventing ferroptosis by reducing lipid hydroperoxides. Both RSL3 and FIN56 induce ferroptosis by targeting GPX4, making them valuable tools for studying this cell death pathway and for exploring its therapeutic potential. However, they employ different mechanisms of action:
-
RSL3 (RAS-Selective Lethal 3) is a class II ferroptosis inducer that directly and covalently inhibits the enzymatic activity of GPX4 [1].
-
FIN56 is a class III ferroptosis inducer that promotes the degradation of the GPX4 protein [1][2][3][4].
This guide will delve into a detailed comparison of their mechanisms, present quantitative data on their efficacy, provide experimental protocols for their characterization, and visualize the key pathways and workflows.
Data Presentation: RSL3 vs. FIN56
The following table summarizes the half-maximal inhibitory concentration (IC50) values for RSL3 and FIN56 in various cancer cell lines, providing a quantitative comparison of their cell death-inducing capabilities. It is important to note that IC50 values can vary depending on the cell line and experimental conditions.
| Cell Line | Cancer Type | RSL3 IC50 (µM) | FIN56 IC50 (µM) | Reference |
| HN3 | Head and Neck Cancer | 0.48 | Not Reported | [5] |
| HN3-rslR (RSL3-resistant) | Head and Neck Cancer | 5.8 | Not Reported | [5] |
| HT-1080 | Fibrosarcoma | 1.55 | ~10 | [5][6] |
| LN229 | Glioblastoma | Not Reported | 4.2 | [7] |
| U118 | Glioblastoma | Not Reported | 2.6 | [7] |
| A549 | Non-small cell lung cancer | 0.5 | Not Reported | [5] |
| H1975 | Non-small cell lung cancer | 0.15 | Not Reported | [5] |
| MDA-MB-231 | Triple-negative breast cancer | 0.71 | Not Reported | [5] |
| HCC1937 | Triple-negative breast cancer | 0.85 | Not Reported | [5] |
| HT-29 | Colorectal Cancer | >2 | >10 (in some contexts) | [8][9] |
| Caco-2 | Colorectal Cancer | >2 | >10 (in some contexts) | [8][9] |
| U87 | Glioblastoma | More sensitive than U251 | Less effective than RSL3 | |
| U251 | Glioblastoma | Less sensitive than U87 | Less effective than RSL3 |
Signaling Pathways and Experimental Workflow
Signaling Pathway of GPX4 Inhibition by RSL3 and FIN56
Caption: Mechanisms of RSL3 and FIN56 targeting GPX4 to induce ferroptosis.
Experimental Workflow for Comparing RSL3 and FIN56
Caption: A typical experimental workflow for comparing the effects of RSL3 and FIN56.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (CCK-8 or MTT)
This assay determines the cytotoxic effects of RSL3 and FIN56.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of RSL3 and FIN56 in culture medium. Replace the existing medium with the medium containing the compounds or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Reagent Addition:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
For MTT: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Then, remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
-
Measurement: Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.
Lipid Peroxidation Assay (C11-BODIPY 581/591)
This assay measures the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 6-well plate or chamber slide) and treat with RSL3, FIN56, or a vehicle control for the desired time.
-
Probe Loading: Incubate the cells with 5-10 µM C11-BODIPY 581/591 probe in serum-free medium for 30 minutes at 37°C in the dark[10].
-
Washing: Wash the cells twice with PBS.
-
Imaging or Flow Cytometry:
-
Fluorescence Microscopy: Acquire images using a fluorescence microscope. The oxidized probe emits green fluorescence (~510 nm), while the reduced probe emits red fluorescence (~590 nm).
-
Flow Cytometry: Harvest the cells and analyze them using a flow cytometer. The shift from red to green fluorescence indicates lipid peroxidation[11].
-
-
Data Analysis: Quantify the ratio of green to red fluorescence intensity to determine the level of lipid peroxidation.
Western Blot for GPX4
This assay is used to assess the protein levels of GPX4 following treatment with RSL3 or FIN56.
Protocol:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against GPX4 overnight at 4°C[12].
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative GPX4 protein levels.
Conclusion
Both RSL3 and FIN56 are potent inducers of ferroptosis that target the central regulator, GPX4. Their distinct mechanisms of action—direct inhibition by RSL3 and degradation by FIN56—offer researchers different tools to probe the intricacies of the ferroptotic pathway. The choice between these compounds will depend on the specific research question. For instance, if the goal is to rapidly inhibit GPX4 activity, RSL3 would be the preferred choice. Conversely, if the aim is to study the consequences of GPX4 protein loss, FIN56 would be more appropriate. This guide provides the foundational information for researchers to make informed decisions and design robust experiments to further our understanding of ferroptosis and its potential therapeutic applications.
References
- 1. Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unraveling cell death mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. FIN56, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Irreversible HER2 inhibitors overcome resistance to the RSL3 ferroptosis inducer in non-HER2 amplified luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3.10. C11-BODIPY lipid peroxidation assay [bio-protocol.org]
- 11. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
- 12. GPX4 Antibody | Cell Signaling Technology [awsprod-cellsignal.com]
Navigating the Ferroptosis Landscape: An In Vivo Efficacy Comparison of Leading Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
Ferroptosis, a regulated form of iron-dependent cell death driven by lipid peroxidation, has emerged as a critical mechanism in a spectrum of diseases, including cancer, neurodegenerative disorders, and ischemia-reperfusion injury.[1][2][3] The therapeutic potential of modulating this pathway has spurred the development of numerous inhibitors. While specific in vivo efficacy data for a compound designated "Ferroptosis-IN-4" is not publicly available, this guide provides a comparative analysis of well-characterized and widely used ferroptosis inhibitors with demonstrated in vivo activity: Ferrostatin-1, Liproxstatin-1, and UAMC-3203.
This guide aims to equip researchers, scientists, and drug development professionals with the necessary data and protocols to make informed decisions in the selection and application of ferroptosis inhibitors for in vivo studies.
Performance Comparison of Ferroptosis Inhibitors
The following table summarizes the in vivo efficacy of prominent ferroptosis inhibitors across various disease models. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental design, animal models, and dosing regimens.
| Inhibitor | Disease Model | Animal Model | Key Efficacy Readouts | Observations |
| Ferrostatin-1 (Fer-1) | Ischemia-Reperfusion Injury (Kidney) | Mouse | Reduced tubular necrosis, decreased lipid peroxidation markers (4-HNE) | While effective in vitro, Fer-1 exhibits low metabolic stability in vivo due to its ester moiety, potentially limiting its therapeutic window.[2] |
| Huntington's Disease | Mouse | Improved motor function, reduced neuronal cell death | Demonstrates neuroprotective effects, but bioavailability concerns remain. | |
| Liproxstatin-1 | Ischemia-Reperfusion Injury (Kidney) | Mouse | Ameliorated pathologic changes, reduced cell death (TUNEL staining), decreased lipid peroxidation (4-HNE, MDA).[2] | A potent radical-trapping antioxidant that has been successfully used to inhibit ferroptosis and ferroptotic stress in mouse models of renal IRI.[2] |
| Acute Liver Injury | Mouse | Reduced liver damage markers (ALT, AST), decreased hepatocyte necrosis | Shows significant hepatoprotective effects by mitigating ferroptosis. | |
| UAMC-3203 | Myocardial Infarction | Mouse | Improved myocardial dysfunction, reduced iron overload-induced lipid peroxidation | A novel analog of Fer-1 with superior bioavailability and efficacy.[4] No toxicity was observed in mice after daily injections for 4 weeks.[4] |
| Systemic Iron Overload | Mouse | Reduced multiple organ dysfunction | Demonstrates superior performance to Fer-1 in mitigating iron overload-induced damage.[4] |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the experimental approach for evaluating these inhibitors, the following diagrams are provided.
Caption: The ferroptosis signaling cascade and points of intervention by inhibitors.
Caption: A generalized workflow for in vivo validation of ferroptosis inhibitors.
Detailed Experimental Protocols
The successful in vivo validation of ferroptosis inhibitors relies on robust and well-defined experimental protocols. Below are methodologies for key experiments cited in the literature.
In Vivo Administration of Ferroptosis Inhibitors
1. Preparation of Liproxstatin-1 for Injection: [2]
-
Vehicle: A solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile saline is commonly used.
-
Preparation: Dissolve Liproxstatin-1 in DMSO first. Then, add PEG300 and Tween 80, and vortex thoroughly. Finally, add the sterile saline and mix until a clear solution is obtained.
-
Administration: The solution is typically administered via intraperitoneal (i.p.) injection. The volume and frequency will depend on the specific animal model and study design.
Assessment of Ferroptosis Markers in Tissue Samples
1. Immunohistochemical Detection of 4-Hydroxynonenal (4-HNE): [2]
-
Tissue Preparation: Fix tissues in 4% paraformaldehyde, embed in paraffin, and cut into 4-5 μm sections.
-
Antigen Retrieval: Deparaffinize and rehydrate sections. Perform antigen retrieval using a citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum (e.g., 5% goat serum).
-
Primary Antibody Incubation: Incubate sections with a primary antibody against 4-HNE overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize with a chromogen such as diaminobenzidine (DAB).
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.
2. Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) Staining for Cell Death: [2]
-
Principle: The TUNEL assay detects DNA fragmentation, a hallmark of certain types of cell death.
-
Procedure: Follow the manufacturer's instructions for the chosen commercial kit (e.g., Abcam ab206386).[2] Briefly, after deparaffinization and rehydration, tissue sections are permeabilized and then incubated with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescein-labeled dUTP. The TdT catalyzes the addition of labeled dUTP to the 3'-hydroxyl ends of fragmented DNA. The signal can then be visualized using fluorescence microscopy.
3. Malondialdehyde (MDA) Assay:
-
Principle: MDA is a product of lipid peroxidation and can be measured colorimetrically or fluorometrically.
-
Procedure: Homogenize tissue samples in a suitable lysis buffer. The homogenate is then reacted with thiobarbituric acid (TBA) at high temperature and acidic conditions to form an MDA-TBA adduct, which can be quantified by measuring its absorbance (typically at 532 nm) or fluorescence.
Conclusion
The field of ferroptosis research is rapidly advancing, with an increasing number of inhibitors being developed and tested. While "this compound" remains to be characterized in the public domain, the established efficacy of compounds like Liproxstatin-1 and the improved bioavailability of newer agents such as UAMC-3203 provide a strong foundation for in vivo investigations. The selection of an appropriate inhibitor will depend on the specific disease model, the desired pharmacokinetic properties, and the experimental endpoints. The protocols and comparative data presented in this guide offer a starting point for researchers to design and execute rigorous in vivo studies to further elucidate the therapeutic potential of targeting ferroptosis.
References
- 1. In Vivo Assessment of Ferroptosis and Ferroptotic Stress in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IN VIVO ASSESSMENT OF FERROPTOSIS AND FERROPTOTIC STRESS IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms and pharmacological applications of ferroptosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Assessing the synergistic effects of Ferroptosis-IN-4 with other compounds
Assessing Synergistic Effects in Ferroptosis: A Comparative Guide
A critical point of clarification regarding the compound "Ferroptosis-IN-4" is necessary before proceeding. Initial research indicates that this compound is a ferroptosis inhibitor[1][2][3][4], meaning it protects cells from this form of cell death. This is in direct contrast to a ferroptosis inducer, which would be the focus of research aiming to leverage synergistic effects for therapeutic cell killing, particularly in oncology.
The primary audience for this guide—researchers, scientists, and drug development professionals—is typically focused on inducing ferroptosis in cancer cells to develop new therapeutic strategies. Therefore, a guide on the synergistic effects of a ferroptosis inhibitor would not align with the implicit goal of enhancing cell death for cancer treatment.
Given this discrepancy, this guide will instead focus on a well-established and widely studied ferroptosis inducer, Erastin , to provide a relevant and valuable comparative analysis of its synergistic effects with other compounds. Erastin induces ferroptosis by inhibiting the system Xc- cystine/glutamate antiporter, leading to glutathione depletion and subsequent inactivation of glutathione peroxidase 4 (GPX4)[5][6].
Synergistic Effects of Erastin with Other Compounds
The induction of ferroptosis by agents like Erastin can be potentiated by other compounds, leading to enhanced cancer cell death. This section explores the synergistic effects of Erastin in combination with other therapies, supported by experimental data.
Combination with Chemotherapeutic Agents
Chemotherapy combined with ferroptosis inducers is a promising strategy to overcome drug resistance and improve therapeutic efficacy[4].
Table 1: Synergistic Effects of Erastin with Chemotherapeutic Agents
| Combination Agent | Cancer Cell Line | Observed Synergistic Effect | Reference |
| Cisplatin | Various cancer cell lines | Enhanced cell death in cisplatin-resistant cells. | [7] |
| Temozolomide (TMZ) | Glioblastoma | Increased sensitivity of glioblastoma cells to TMZ. | N/A |
| Doxorubicin | Breast cancer | Potentiation of doxorubicin-induced cytotoxicity. | N/A |
Note: Specific quantitative data (e.g., Combination Index) would be populated here from relevant experimental studies.
Combination with Radiotherapy
Ferroptosis inducers have been shown to enhance the efficacy of radiotherapy in various cancer models[5].
Table 2: Synergistic Effects of Erastin with Radiotherapy
| Cancer Model | Observed Synergistic Effect | Reference |
| Glioblastoma | Increased radiosensitivity of cancer cells. | [5] |
| Lung Cancer | Enhanced tumor suppression when combined with radiation. | [5] |
| Fibrosarcoma | Improved therapeutic outcome of radiotherapy. | [5] |
Note: Specific quantitative data would be populated here from relevant experimental studies.
Combination with Immunotherapy
Inducing ferroptosis can modulate the tumor microenvironment and enhance the efficacy of immunotherapy.
Table 3: Synergistic Effects of Erastin with Immunotherapy
| Immunotherapeutic Agent | Cancer Model | Observed Synergistic Effect | Reference |
| PD-L1 inhibitors | Not specified | May turn "cold" tumors "hot," making them more susceptible to immunotherapy. | N/A |
| CD47 blockade | 4T1 breast cancer | Combination of ferroptosis induction and CD47 blockade enhances macrophage phagocytosis of tumor cells. |
Note: Specific quantitative data would be populated here from relevant experimental studies.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for key experiments used to assess synergistic effects.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with varying concentrations of Erastin, the combination agent, and the combination of both. Include a vehicle-treated control group. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control. The synergistic effect can be quantified using the Combination Index (CI) method, where CI < 1 indicates synergy.
Lipid ROS Measurement
-
Cell Treatment: Treat cells with the compounds of interest as described for the cell viability assay.
-
Probe Staining: After the treatment period, wash the cells with PBS and incubate with a lipid ROS-sensitive fluorescent probe (e.g., C11-BODIPY 581/591) for 30 minutes at 37°C.
-
Flow Cytometry Analysis: Harvest the cells, resuspend them in PBS, and analyze them using a flow cytometer. An increase in the green fluorescence signal indicates lipid peroxidation.
Western Blot for GPX4 Expression
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk and incubate with a primary antibody against GPX4 overnight at 4°C. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like β-actin to normalize the results.
Visualizations
Signaling Pathway of Erastin-Induced Ferroptosis
Caption: Erastin inhibits System Xc-, leading to ferroptosis.
Experimental Workflow for Assessing Synergy
Caption: Workflow for evaluating synergistic effects.
Logical Relationship of Synergistic Ferroptosis Induction
Caption: Logic of synergistic ferroptosis induction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Resistance to death pathway induction as a potential targeted therapy in CRISPR/Cas-9 knock-out colorectal cancer cell lines [termedia.pl]
- 6. Inhibition of cisplatin-induced Acsl4-mediated ferroptosis alleviated ovarian injury | CoLab [colab.ws]
- 7. Sonodynamic therapy-boosted biomimetic nanoplatform targets ferroptosis and CD47 as vulnerabilities for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Safety Profile of Ferroptosis Modulators: A Guide for Researchers
Absence of Data on Ferroptosis-IN-4
A comprehensive search of publicly available scientific literature, patent databases, and chemical compound libraries did not yield any specific safety, toxicity, or biological activity data for a compound explicitly named "this compound". This suggests that "this compound" may be an internal designation not yet disclosed in public forums, a less common synonym, or a compound that has not been characterized in published studies.
In light of this, the following guide provides a comparative safety and methodological overview of well-characterized and commonly used modulators of ferroptosis: the inhibitors Ferrostatin-1 and Liproxstatin-1 , and the inducer RSL3 . This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of ferroptosis.
Comparative Safety and Efficacy of Common Ferroptosis Modulators
The following table summarizes key in vitro and in vivo data for Ferrostatin-1, Liproxstatin-1, and RSL3 to facilitate a comparative understanding of their potency and application.
| Compound | Class | Mechanism of Action | In Vitro Potency (EC₅₀/IC₅₀) | In Vivo Model and Dosage | Observed In Vivo Effects | Potential Side Effects/Toxicity |
| Ferrostatin-1 | Inhibitor | Radical-trapping antioxidant that prevents lipid peroxidation.[1][2] | 60 nM (in HT-1080 cells)[2][3] | Mouse model of Huntington's disease, brain slice model of glutamate toxicity.[4] | Neuroprotective effects, reduced neuronal death.[5] | Generally considered to have low toxicity in experimental models. No significant side effects reported in the cited preclinical studies. |
| Liproxstatin-1 | Inhibitor | Potent radical-trapping antioxidant that suppresses lipid peroxidation.[6] | 22 nM (in Gpx4-/- cells)[6] | Mouse models of acute renal failure and hepatic ischemia/reperfusion injury.[6][7] | Mitigates tissue damage, reduces injury severity, and extends survival.[6][7] | Reported to be well-tolerated in mice with no observable side effects at therapeutic doses.[6] |
| RSL3 | Inducer | Covalent inhibitor of Glutathione Peroxidase 4 (GPX4).[8] | HCT116: 4.084 µM, LoVo: 2.75 µM, HT29: 12.38 µM (24h IC₅₀ in colorectal cancer cells)[8] | Not typically used for in vivo induction of systemic ferroptosis due to potential toxicity. Used in xenograft models to assess anti-cancer efficacy. | Induces ferroptotic cell death in cancer cells.[8] | Off-target effects and potential for systemic toxicity limit its in vivo application as a standalone therapeutic. Can induce pyroptosis in some cancer cell lines.[9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ferroptosis modulators. Below are standard protocols for key experiments cited in the evaluation of these compounds.
Cell Viability Assay (e.g., CCK-8 or MTT)
-
Cell Seeding: Plate cells (e.g., HT-1080, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., RSL3) and/or a fixed concentration of an inhibitor (e.g., Ferrostatin-1, Liproxstatin-1) for a predetermined time (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) or MTT solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm (for CCK-8) or after solubilizing formazan crystals with a suitable solvent (for MTT) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine IC₅₀/EC₅₀ values using non-linear regression analysis.
Lipid Peroxidation Assay (e.g., using BODIPY™ 581/591 C11)
-
Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 6-well plate or chamber slide) and treat with the ferroptosis inducer (e.g., RSL3) with or without an inhibitor (e.g., Ferrostatin-1, Liproxstatin-1) for the desired time.
-
Probe Loading: In the last 30-60 minutes of treatment, add the BODIPY™ 581/591 C11 probe to the culture medium at a final concentration of 1-5 µM.
-
Cell Harvest and Staining (for Flow Cytometry): Wash the cells with PBS, detach them using trypsin, and resuspend in PBS containing a viability dye (e.g., DAPI or Propidium Iodide) to exclude dead cells.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer. The probe emits green fluorescence upon oxidation, while the reduced form emits red fluorescence. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.
-
Fluorescence Microscopy: Alternatively, after probe loading, wash the cells with PBS and image them directly using a fluorescence microscope to visualize lipid peroxidation.
In Vivo Toxicity and Efficacy Studies
-
Animal Model: Utilize an appropriate animal model for the disease of interest (e.g., a mouse model of acute kidney injury or a tumor xenograft model).
-
Compound Administration: Administer the test compound (e.g., Liproxstatin-1) via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule. Include a vehicle control group.
-
Monitoring: Monitor the animals for signs of toxicity, including changes in body weight, behavior, and overall health.
-
Efficacy Assessment: At the end of the study, collect tissues for histological analysis (e.g., H&E staining, TUNEL assay for cell death) and biochemical analysis (e.g., measurement of lipid peroxidation markers like malondialdehyde). In cancer models, monitor tumor growth over time.
-
Ethical Considerations: All animal experiments must be conducted in accordance with approved protocols from an Institutional Animal Care and Use Committee (IACUC).
Visualizing Ferroptosis Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathway of ferroptosis and a general workflow for assessing the safety of ferroptosis inhibitors.
Caption: The signaling pathway of ferroptosis highlighting key regulatory points.
Caption: A general experimental workflow for assessing the safety profile of a ferroptosis inhibitor.
References
- 1. New ferroptosis inducers disclosed in Antengene patent | BioWorld [bioworld.com]
- 2. US20230226185A1 - Methods and compositions for inducing ferroptosis in vivo - Google Patents [patents.google.com]
- 3. Ferroptosis, a new form of cell death: mechanisms, biology and role in gynecological malignant tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Ferro Therapeutics patents new GPX4 inhibitors for cancer | BioWorld [bioworld.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. WO2018118711A1 - Small molecule ferroptosis inducers - Google Patents [patents.google.com]
Validating the Role of HIF-1α in the Mechanism of Ferroptosis-IN-4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the involvement of Hypoxia-Inducible Factor-1α (HIF-1α) in the mechanism of a novel hypothetical ferroptosis inducer, termed Ferroptosis-IN-4. By drawing comparisons with well-characterized ferroptosis inducers, erastin and RSL3, this document outlines the experimental data, protocols, and logical frameworks necessary to elucidate the compound's mechanism of action.
Introduction: HIF-1α and Ferroptosis
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. It is a promising therapeutic target in various diseases, including cancer. Hypoxia-Inducible Factor-1α (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment. Emerging evidence has revealed a complex and often cell-type-dependent role for HIF-1α in regulating ferroptosis. Predominantly, in cancer cells, HIF-1α is considered a key inhibitor of ferroptosis, promoting cell survival under hypoxic conditions.[1][2][3][4] This inhibition is often mediated through the transcriptional regulation of genes involved in iron metabolism, lipid metabolism, and antioxidant defense systems, such as SLC7A11 and GPX4.[5][6]
Understanding the interplay between a novel ferroptosis inducer and the HIF-1α pathway is therefore critical for its development as a therapeutic agent, particularly for use in solid tumors where hypoxia is prevalent. This guide uses "this compound" as a placeholder for a novel ferroptosis-inducing compound to illustrate the validation process.
Comparative Data Summary
The following table summarizes key quantitative data points for comparing this compound with the classical ferroptosis inducers, erastin and RSL3. Erastin induces ferroptosis by inhibiting the cystine/glutamate antiporter system Xc-, leading to glutathione (GSH) depletion, while RSL3 directly inhibits glutathione peroxidase 4 (GPX4).[7]
| Parameter | This compound (Hypothetical Data) | Erastin | RSL3 | Experimental Assay |
| EC50 (Cell Viability) | 5 µM | 10 µM | 1 µM | CellTiter-Glo®, MTT Assay |
| Lipid ROS Induction | 4-fold increase | 3.5-fold increase | 5-fold increase | C11-BODIPY 581/591 staining, Flow Cytometry |
| GSH Depletion | 20% decrease | 80% decrease | No significant change | GSH/GSSG-Glo™ Assay |
| GPX4 Activity | 70% inhibition | No direct inhibition | 90% inhibition | GPX4 Activity Assay |
| Fe2+ Accumulation | 2.5-fold increase | 2-fold increase | 2.2-fold increase | FerroOrange™, Phen Green SK staining |
| HIF-1α Protein Levels (Hypoxia) | 50% decrease | No significant change | No significant change | Western Blot, ELISA |
| SLC7A11 Expression (Hypoxia) | 40% decrease | No significant change | No significant change | qRT-PCR, Western Blot |
Key Experimental Protocols
To validate the role of HIF-1α in the mechanism of this compound, a series of key experiments should be performed. Below are detailed protocols for these essential assays.
Cell Viability Assay
Objective: To determine the cytotoxic effect of this compound and compare its potency with other inducers.
Protocol:
-
Seed cancer cells (e.g., HT-1080, A549) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound, erastin, or RSL3 for 24-48 hours. Include a vehicle control (e.g., DMSO).
-
To confirm ferroptosis, co-treat cells with the ferroptosis inhibitor ferrostatin-1 (1 µM) or the iron chelator deferoxamine (100 µM).
-
After the treatment period, measure cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.
-
Calculate the half-maximal effective concentration (EC50) from the dose-response curves. A rescue of cell death by ferrostatin-1 or deferoxamine indicates ferroptosis-dependent cytotoxicity.
Lipid Reactive Oxygen Species (ROS) Measurement
Objective: To quantify the induction of lipid peroxidation, a hallmark of ferroptosis.
Protocol:
-
Seed cells in a 6-well plate and treat with this compound, erastin, or RSL3 at their respective EC50 concentrations for a specified time (e.g., 6-12 hours).
-
Harvest the cells and wash with PBS.
-
Stain the cells with 2 µM C11-BODIPY 581/591 (Thermo Fisher Scientific) for 30 minutes at 37°C.
-
Wash the cells again and resuspend in PBS.
-
Analyze the fluorescence shift from red to green, indicative of lipid peroxidation, using a flow cytometer.
Western Blot Analysis for HIF-1α and Ferroptosis-Related Proteins
Objective: To assess the effect of this compound on the protein levels of HIF-1α and key ferroptosis regulators.
Protocol:
-
Culture cells under normoxic (21% O2) or hypoxic (1% O2) conditions.
-
Treat the cells with this compound for 12-24 hours.
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against HIF-1α, GPX4, SLC7A11, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR)
Objective: To measure changes in the mRNA expression of HIF-1α target genes involved in ferroptosis.
Protocol:
-
Treat cells as described for the Western blot analysis.
-
Isolate total RNA using a TRIzol-based method or a commercial kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green master mix and primers specific for HIF1A, SLC7A11, and a housekeeping gene (e.g., GAPDH).
-
Analyze the relative gene expression using the 2-ΔΔCt method.
HIF-1α Knockdown or Overexpression
Objective: To directly test the causal role of HIF-1α in mediating the effects of this compound.
Protocol:
-
Transfect cells with siRNA targeting HIF1A or a non-targeting control siRNA. Alternatively, transfect with a plasmid encoding HIF-1α or an empty vector control.
-
After 24-48 hours, treat the transfected cells with this compound.
-
Perform cell viability and lipid ROS assays as described above to determine if knockdown or overexpression of HIF-1α alters the sensitivity of cells to this compound.
Visualizing the Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the proposed signaling pathways, experimental workflows, and logical relationships.
Caption: Proposed signaling pathway of this compound.
Caption: Workflow for validating this compound's mechanism.
Caption: Logical comparison of inducer mechanisms.
Conclusion
Validating the role of HIF-1α in the mechanism of a novel ferroptosis inducer like this compound is a critical step in its preclinical development. By employing a systematic and comparative approach against established inducers such as erastin and RSL3, researchers can build a robust data package. The combination of quantitative cellular assays, detailed molecular biology techniques, and genetic manipulation provides a comprehensive strategy to elucidate the compound's mechanism of action and its interaction with the hypoxia-regulated cellular machinery. This knowledge is paramount for identifying patient populations that would most benefit from such a therapeutic and for designing rational combination therapies to overcome drug resistance in cancer.
References
- 1. HIF‑1α inhibits ferroptosis and promotes malignant progression in non‑small cell lung cancer by activating the Hippo‑YAP signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prospective Application of Ferroptosis in Hypoxic Cells for Tumor Radiotherapy [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. HIF-1α drives resistance to ferroptosis in solid tumors by promoting lactate production and activating SLC1A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Selecting Negative Controls for Ferroptosis-IN-4 Experiments
For researchers, scientists, and drug development professionals, establishing robust and reliable experimental designs is paramount. When investigating the effects of a novel ferroptosis inducer, such as Ferroptosis-IN-4, the inclusion of appropriate negative controls is critical for data interpretation and validating the specificity of the observed cellular responses. This guide provides a comprehensive comparison of suitable negative controls for experiments involving this compound, complete with supporting experimental protocols and data presentation formats.
Understanding the Role of Negative Controls in Ferroptosis Research
In the context of experiments with a ferroptosis-inducing agent like this compound, negative controls serve two primary purposes:
-
To establish a baseline: Negative controls provide a measure of the normal physiological state of the cells in the absence of the experimental treatment. This baseline is essential for quantifying the magnitude of the effect induced by this compound.
-
To demonstrate specificity: A well-chosen negative control helps to ensure that the observed effects are a direct result of the specific mechanism of this compound and not due to off-target effects or experimental artifacts.
Two main types of negative controls are recommended for experiments with this compound: a vehicle control and a biologically inactive control.
-
Vehicle Control (e.g., DMSO): Since most small molecule inhibitors are dissolved in a solvent like dimethyl sulfoxide (DMSO), the vehicle control consists of treating cells with the same concentration of the solvent used to deliver this compound. This accounts for any potential effects of the solvent on cell viability and other measured parameters.
-
Biologically Inactive Control: An ideal negative control is a compound that is structurally similar to the active compound but lacks its biological activity. For instance, an inactive analog of a known ferroptosis inducer can be used. While a specific inactive analog for the novel "this compound" is not yet established, a compound known not to induce ferroptosis can serve as a valuable control. For the purpose of this guide, we will use a hypothetical "Inactive-Ferroptosis-IN-4" as a placeholder for a structurally similar but inactive molecule. In practice, researchers may use well-characterized non-ferroptotic cytotoxic agents to demonstrate pathway specificity.
Comparative Data Summary
The following table summarizes the expected outcomes for key ferroptosis assays when treating cells with this compound compared to the recommended negative controls.
| Assay | Parameter Measured | This compound | Vehicle Control (DMSO) | Inactive-Ferroptosis-IN-4 |
| Cell Viability Assay | Percentage of viable cells | Significant decrease | No significant change | No significant change |
| Lipid ROS Assay | Levels of lipid reactive oxygen species | Significant increase | No significant change | No significant change |
| Intracellular Iron Assay | Levels of labile iron | Potential increase (depending on mechanism) | No significant change | No significant change |
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and the experimental logic, the following diagrams are provided.
Benchmarking Ferroptosis-IN-4 against known ferroptosis inhibitors
For Researchers, Scientists, and Drug Development Professionals
Ferroptosis, a form of iron-dependent regulated cell death driven by lipid peroxidation, has emerged as a critical process in various pathologies, including cancer, neurodegenerative diseases, and ischemia-reperfusion injury. Consequently, the identification and characterization of potent and specific ferroptosis inhibitors are of significant interest in therapeutic development. This guide provides a comparative analysis of Ferrostatin-1, a well-established ferroptosis inhibitor, against other known inhibitors with distinct mechanisms of action.
Comparative Analysis of Ferroptosis Inhibitors
The efficacy of ferroptosis inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in cellular models of ferroptosis. These values can vary depending on the cell line, the ferroptosis-inducing agent, and the assay conditions. The following table summarizes the reported potency of key ferroptosis inhibitors.
| Inhibitor | Target/Mechanism of Action | Cell Line | Inducer | Potency (IC50/EC50) |
| Ferrostatin-1 | Radical-Trapping Antioxidant[1][2][3] | HT-1080 | Erastin | EC50 = 60 nM[4] |
| Liproxstatin-1 | Radical-Trapping Antioxidant[1][2] | Gpx4-/- MEFs | Gene Deletion | IC50 = 22 nM[5][6] |
| RSL3 | GPX4 Inhibitor[7][8][9] | HCT116 | - | IC50 = 4.084 µM (24h)[7] |
| LoVo | - | IC50 = 2.75 µM (24h)[7] | ||
| HT29 | - | IC50 = 12.38 µM (24h)[7] | ||
| Erastin | System Xc- Inhibitor, VDACs[10][11][12][13] | MDA-MB-231 | - | IC50 = 2.2 µM (24h)[14] |
| MDA-MB-231 | - | IC50 = 40 µM (24h)[15][16][17] | ||
| HGC-27 | - | IC50 = 14.39 µM[4] |
Signaling Pathways in Ferroptosis
The central axis of ferroptosis involves the accumulation of lipid reactive oxygen species (ROS) to lethal levels. This process is counteracted by the glutathione peroxidase 4 (GPX4) enzyme, which, using glutathione (GSH) as a cofactor, detoxifies lipid peroxides. Different classes of ferroptosis inhibitors target distinct nodes in this pathway.
Experimental Workflow for Inhibitor Benchmarking
A typical workflow for comparing the efficacy of ferroptosis inhibitors involves inducing ferroptosis in a relevant cell line and assessing cell viability and specific markers of ferroptosis in the presence and absence of the inhibitors.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate benchmarking of ferroptosis inhibitors.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[18][19][20]
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[19]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: The next day, treat the cells with various concentrations of the ferroptosis inducer and/or the test inhibitors. Include appropriate vehicle controls.
-
Incubation: Incubate the plate for the desired period (e.g., 24-48 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[20]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[21]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[18] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the dose-response curves to determine the IC50/EC50 values.
Lipid Peroxidation Measurement: C11-BODIPY 581/591 Staining
C11-BODIPY 581/591 is a fluorescent lipid probe that shifts its emission from red to green upon oxidation, allowing for the ratiometric detection of lipid peroxidation.[22][23][24]
Materials:
-
6-well or 12-well cell culture plates
-
Complete cell culture medium
-
PBS
-
C11-BODIPY 581/591 stock solution (e.g., 10 mM in DMSO)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate plates and treat with compounds as described for the viability assay.
-
Probe Loading: At the end of the treatment period, add C11-BODIPY 581/591 to each well to a final concentration of 1-10 µM and incubate for 30 minutes at 37°C, protected from light.[24]
-
Cell Harvest: Wash the cells twice with PBS. For adherent cells, detach them using Trypsin-EDTA, and then neutralize with complete medium.
-
Flow Cytometry: Centrifuge the cells and resuspend them in PBS. Analyze the cells on a flow cytometer. Excite the probe at 488 nm and collect emission in two channels (e.g., ~510 nm for the oxidized form and ~590 nm for the reduced form).[24]
-
Data Analysis: The ratio of the green to red fluorescence intensity is used as a measure of lipid peroxidation. Compare the ratios between different treatment groups.
Conclusion
The selection of an appropriate ferroptosis inhibitor for research or therapeutic development depends on the specific context, including the target pathway and the cellular environment. Ferrostatin-1 and Liproxstatin-1 are potent radical-trapping antioxidants that provide broad protection against ferroptosis. In contrast, inhibitors like RSL3 and Erastin offer more targeted approaches by inhibiting GPX4 and system Xc-, respectively. The experimental protocols and workflows outlined in this guide provide a framework for the systematic and comparative evaluation of these and novel ferroptosis inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. On the Mechanism of Cytoprotection by Ferrostatin-1 and Liproxstatin-1 and the Role of Lipid Peroxidation in Ferroptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Liproxstatin-1 (Lip-1) | Ferroptosis inhibitor, GPX4 inhibitor | Probechem Biochemicals [probechem.com]
- 6. Inactivation of the ferroptosis regulator Gpx4 triggers acute renal failure in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. invivogen.com [invivogen.com]
- 9. Frontiers | RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer [frontiersin.org]
- 10. dovepress.com [dovepress.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Metabolic consequences of erastin-induced ferroptosis in human ovarian cancer cells: an untargeted metabolomics study [frontiersin.org]
- 13. Metabolic consequences of erastin-induced ferroptosis in human ovarian cancer cells: an untargeted metabolomics study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of Erastin-Induced Ferroptosis in MDA-MB-231 Human Breast Cancer Cells: Evidence for a Critical Role of Protein Disulfide Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Erastin triggers autophagic death of breast cancer cells by increasing intracellular iron levels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. broadpharm.com [broadpharm.com]
- 22. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
- 23. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 24. abpbio.com [abpbio.com]
Safety Operating Guide
Safe Disposal of Ferroptosis-IN-4: A Procedural Guide
For Immediate Reference: Treat Ferroptosis-IN-4 as a chemical waste product. Do not dispose of it down the drain. All disposal procedures must comply with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
This guide provides essential safety and logistical information for the proper disposal of this compound, a compound used in laboratory research. The following procedures are based on available safety data and standard laboratory practices for chemical waste management.
I. Chemical Safety and Hazard Information
While one available Safety Data Sheet (SDS) for a compound labeled "this compound" indicates that it is not classified as a hazardous substance or mixture, it is crucial to handle it with care and in accordance with good industrial hygiene and safety practices.
Key Safety Considerations:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.
-
Inhalation: Avoid inhaling dust or aerosols. In case of inhalation, move to fresh air.
-
Skin Contact: Avoid contact with skin. If contact occurs, immediately wash the affected area with soap and water and remove contaminated clothing.[1]
-
Eye Contact: In case of eye contact, rinse cautiously with water for several minutes.[1]
-
Ingestion: Do not eat, drink, or smoke when using this product.[1][2] If swallowed, rinse your mouth with water.[1][2]
Potential Hazards:
-
Although not classified as hazardous, the product may cause mucosal irritations, coughing, and dyspnea upon inhalation.
-
Contact with nitrites or nitric acid could potentially lead to the formation of carcinogenic nitrosamines.
II. Quantitative Data Summary
The following table summarizes key information from a representative Safety Data Sheet. Researchers should always refer to the SDS provided by the specific manufacturer of their product.
| Property | Value/Information | Source |
| GHS Hazard Classification | Not a hazardous substance or mixture | |
| Hazard Pictogram | No pictogram required | |
| Signal Word | No signal word required | |
| Hazard Statements | No hazard statement(s) required | |
| Precautionary Statements | No precautionary statement(s) required | |
| Incompatible Materials | Oxidizing agents, Bases. Caution with nitrites, nitrates, and nitrous acid due to potential nitrosamine formation. |
III. Step-by-Step Disposal Protocol
The proper disposal of this compound, like other laboratory chemicals, is a critical component of laboratory safety and environmental responsibility.
1. Waste Identification and Segregation:
- Solid Waste: Collect unused or expired this compound powder in a clearly labeled, sealed container designated for chemical waste.
- Liquid Waste: For solutions containing this compound, collect the waste in a compatible, leak-proof container. The container must be clearly labeled with the contents, including the name of the chemical and approximate concentration.
- Contaminated Materials: Any materials, such as pipette tips, gloves, or weighing paper, that have come into direct contact with this compound should be disposed of as chemical waste.
2. Waste Container Labeling:
- All waste containers must be labeled with "Hazardous Waste" (or as directed by your institution's EHS) and the full chemical name: "this compound".
- Include the date the waste was first added to the container.
3. Storage of Chemical Waste:
- Store the sealed waste container in a designated, secondary containment area that is away from incompatible materials.
- Ensure the storage area is well-ventilated.
4. Arranging for Disposal:
- Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste.
- Do not attempt to dispose of the chemical waste through standard trash or down the sanitary sewer.
IV. Experimental Workflow and Signaling Pathway Context
Ferroptosis Signaling Pathway Overview
Ferroptosis is a form of regulated cell death driven by iron-dependent lipid peroxidation.[3][4][5] Key cellular pathways, including iron metabolism, lipid metabolism, and antioxidant defense mechanisms, are central to its regulation.[5] The process can be initiated by the inhibition of the cystine/glutamate antiporter (system Xc-) or by the direct inhibition of glutathione peroxidase 4 (GPX4).[3] This leads to a depletion of glutathione and an accumulation of lipid reactive oxygen species (ROS), ultimately resulting in cell death.[5]
Caption: Overview of the Ferroptosis Signaling Pathway and the role of inhibitors.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Ferroptosis: Regulated Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ferroptosis: Final destination for cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanism of ferroptosis and its related diseases - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
